(3-Carboxypropyl)trimethylammonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
6249-56-5 |
|---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H |
InChI Key |
GNRKTORAJTTYIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCC(=O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)[O-].Cl |
Pictograms |
Irritant |
Synonyms |
3-Carboxy-N,N,N-trimethyl-1-propanaminium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; N-Trimethyl-γ-aminobutyric Acid Chloride; |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of (3-Carboxypropyl)trimethylammonium chloride?
Technical Monograph: (3-Carboxypropyl)trimethylammonium Chloride
Executive Summary
This compound, commonly known as
This guide provides a definitive physicochemical profile, structural characterization data, and validated experimental protocols for researchers in drug discovery, metabolomics, and chemical biology.
Physicochemical Characterization
The following data represents the core physical properties of the chloride salt form. Researchers must distinguish between the inner salt (zwitterion) and the hydrochloride salt, as their solubility and melting behaviors differ.
| Property | Value / Description |
| IUPAC Name | (3-Carboxypropyl)trimethylazanium chloride |
| Common Synonyms | |
| CAS Number | 6249-56-5 (Chloride salt); 407-64-7 (Inner salt) |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Physical State | White crystalline powder |
| Melting Point | ~220 °C (with decomposition) |
| Solubility | Water: Highly soluble (>1000 g/L); hygroscopic.Organic Solvents: Soluble in DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Ether).[1][2][3] |
| Acidity (pKa) | ~4.4 (Carboxylic acid group) |
| Hygroscopicity | High (Requires desiccation for storage) |
Structural Characterization (Spectroscopy)
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The quaternary nitrogen induces significant deshielding on adjacent protons.
Nuclear Magnetic Resonance ( H NMR)
Solvent: Deuterium Oxide (
| Position | Multiplicity | Integration | Assignment | |
| N-CH | 3.10 - 3.12 | Singlet (s) | 9H | Trimethylammonium group |
| N-CH | 3.25 - 3.35 | Multiplet (m) | 2H | |
| C-CH | 1.95 - 2.05 | Multiplet (m) | 2H | |
| CH | 2.35 - 2.45 | Triplet (t) | 2H |
Analyst Note: Chemical shifts may vary slightly based on pH and concentration. The N-methyl singlet is the most diagnostic feature.
Mass Spectrometry (ESI-MS)
Mode: Positive Electrospray Ionization (+ESI)
-
Precursor Ion (
): 146.1 m/z -
Key Fragment Ions (MS/MS):
-
87.1 m/z: Loss of trimethylamine (Characteristic of quaternary amines).
-
60.1 m/z: Loss of butyric acid moiety.
-
Biological Significance & Pathways
GBB is the final intermediate in the biosynthesis of Carnitine. It is hydroxylated by the enzyme
Figure 1: Metabolic fate of
Analytical Methodology: Quantification Protocol
Due to the high polarity of GBB, standard Reversed-Phase (C18) chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for robust quantification.
Protocol: LC-MS/MS Quantification in Plasma/Media
-
Sample Preparation:
-
Aliquot
of plasma/media. -
Add
of Acetonitrile (ACN) containing internal standard (e.g., -GBB). -
Vortex for 30s; Centrifuge at
for 10 min at 4°C. -
Transfer supernatant to a glass vial.
-
-
Chromatographic Conditions:
-
Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC),
, . -
Mobile Phase A:
Ammonium Formate in Water, pH 3.0. -
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-5 min: 90%
50% B -
5-7 min: 50% B
-
7.1 min: Re-equilibrate to 90% B.
-
-
-
Mass Spectrometry Settings (MRM):
-
Ionization: ESI Positive.
-
Transition (Quantifier):
(CE: 20-25 eV). -
Transition (Qualifier):
.
-
Handling, Stability & Safety
-
Storage: Store at -20°C in a desiccator. The chloride salt is extremely hygroscopic; exposure to ambient air will result in deliquescence (turning into a liquid).
-
Stability: Stable in aqueous solution (pH 2-8) for 24 hours at 4°C. For long-term storage of stock solutions, use -80°C.
-
Safety: Irritant to eyes and skin. Wear nitrile gloves and safety glasses. Consult the SDS before handling.
References
-
Koeth, R. A., et al. (2014). "
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[6][7] Cell Metabolism, 20(5), 799-812.[7] -
Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal, 361(3), 417-429.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22620, this compound." PubChem.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: this compound."
Sources
- 1. Gamma-Butyrobetaine | C7H15NO2 | CID 725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gamma-Butyrobetaine Hydrochloride | LGC Standards [lgcstandards.com]
- 3. Crystal structure of human gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
(3-Carboxypropyl)trimethylammonium chloride synthesis and purification methods.
Technical Deep Dive: Synthesis and Purification of (3-Carboxypropyl)trimethylammonium Chloride ( -Butyrobetaine Hydrochloride)
Executive Summary
This compound, commonly known as
Introduction & Mechanistic Context
In mammalian physiology, GBB is the immediate precursor to L-carnitine, hydroxylated by the enzyme
Biosynthetic Pathway Context
Understanding the biological origin aids in synthetic design. The pathway proceeds from Trimethyllysine
Strategic Synthesis: Exhaustive Methylation of GABA
While industrial routes often employ the ring-opening of
Reaction Scheme
Materials & Reagents
| Reagent | Role | Grade/Purity |
| Substrate | >99% | |
| Methyl Iodide (MeI) | Methylating Agent | >99.5% (Caution: Carcinogen) |
| Potassium Carbonate ( | Base (Proton Scavenger) | Anhydrous, Granular |
| Methanol (MeOH) | Solvent | HPLC Grade |
| Dowex 1x8 (Cl⁻ form) | Ion Exchange Resin | 200-400 mesh |
Step-by-Step Synthesis Protocol
Phase A: Methylation (The Hofmann-Type Exhaustive Methylation)
-
Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Maintain an inert atmosphere (
) if possible, though not strictly required. -
Dissolution: Suspend GABA (10.3 g, 100 mmol) and anhydrous
(41.4 g, 300 mmol) in Methanol (150 mL). Stir vigorously at room temperature for 20 minutes. -
Addition: Charge the addition funnel with Methyl Iodide (28 mL, ~450 mmol). Critical Safety Note: MeI is a volatile alkylating agent. Perform all operations in a functioning fume hood.
-
Reaction: Add MeI dropwise over 30 minutes. The reaction is exothermic; ensure the temperature does not exceed 40°C during addition.
-
Reflux: Once addition is complete, heat the mixture to a gentle reflux (approx. 65°C) for 6–8 hours.
-
Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (
, excess ) using a sintered glass funnel. Wash the cake with cold MeOH (2 x 20 mL). -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield a crude yellow oil or hygroscopic solid. This is primarily the iodide salt of the betaine ester/acid mixture.
Phase B: Hydrolysis & Anion Exchange The crude product contains iodide counter-ions and potentially methyl esters.
-
Hydrolysis: Dissolve the crude residue in 2M HCl (100 mL) and reflux for 2 hours to ensure hydrolysis of any methyl esters formed during the reaction.
-
Resin Preparation: Pack a glass column (3 cm diameter) with 100 g of Dowex 1x8 resin. Wash the resin with 1M HCl (200 mL) followed by Deionized Water until the eluent is neutral (pH ~7).
-
Exchange: Load the hydrolyzed crude product (dissolved in minimal water) onto the column. Elute with Deionized Water. The quaternary ammonium cation binds weakly or not at all (depending on resin type, but for anion exchange, we are swapping
for ). Collect the neutral/acidic fractions containing the product.-
Note: Since GBB is a zwitterion, it elutes with water while the resin exchanges the anions. Test fractions with Dragendorff’s reagent (orange precipitate indicates quaternary amine).
-
Purification Strategy
The crude chloride salt obtained from ion exchange often contains trace inorganic salts or unreacted GABA.
Recrystallization Protocol
-
Drying: Evaporate the aqueous fractions from the ion exchange to dryness (lyophilization is recommended to remove water completely).
-
Solvent System: The preferred solvent system is Ethanol/Acetone or Isopropanol .
-
Procedure:
-
Dissolve the dry white solid in a minimum amount of boiling absolute Ethanol (~5 mL per gram of solid).
-
If insoluble particulates remain, hot filter through a 0.45
m PTFE membrane. -
Remove from heat and slowly add Acetone (anti-solvent) dropwise until a persistent turbidity (cloudiness) appears.
-
Re-heat briefly to clear the solution, then let it stand at room temperature for 2 hours, followed by 4°C overnight.
-
-
Isolation: Filter the white hygroscopic crystals under
or dry air. Wash with cold Acetone/Ether (1:1). -
Yield: Typical yield is 65–75%.
Quality Control & Characterization
Verify the identity and purity using the following parameters.
| Parameter | Specification | Method |
| Appearance | White, crystalline, hygroscopic powder | Visual |
| Melting Point | 220–225°C (Decomposes) | Capillary MP |
| 1H NMR | ||
| Chloride Content | 19.3% | Argentometric Titration |
| Mass Spec | [M]+ m/z 146.12 | LC-MS (ESI+) |
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow from starting material to purified product.
Figure 1: Step-by-step workflow for the synthesis and purification of this compound.
Carnitine Biosynthesis Context
Understanding the downstream utility of GBB.
Figure 2: Biological pathway showing GBB as the direct precursor to L-Carnitine.
Safety & Handling
-
Methyl Iodide: Highly toxic, suspected carcinogen, and volatile. Must be handled in a certified chemical fume hood with double-gloving (Nitrile/Laminate).
-
Hygroscopicity: The final chloride salt is extremely hygroscopic. Store in a desiccator at -20°C.
-
Waste Disposal: Aqueous waste from the reaction contains Iodide and Methyl Iodide residues. Quench with aqueous ammonia or thiosulfate before disposal according to hazardous waste regulations.
References
-
Vaz, F. M., et al. (1998). "Carnitine biosynthesis: purification and characterization of gamma-butyrobetaine hydroxylase from rat liver." Biochemical Journal. Link
-
Koeth, R. A., et al. (2014). "
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO." Cell Metabolism. Link -
Sigma-Aldrich. (n.d.). "this compound Product Specification." Link
-
Daveluy, A., et al. (1982).[1] "Enzymatic synthesis of radioactive (-)-carnitine from gamma-butyrobetaine prepared by the methylation of gamma-aminobutyric acid." Analytical Biochemistry. Link
-
Lindstedt, G., et al. (1967). "The formation of gamma-butyrobetaine from carnitine in the rat." Biochemistry. Link
(3-Carboxypropyl)trimethylammonium chloride CAS number and molecular structure.
CAS Number: 6249-56-5 [1][2][3][4][5]
Executive Summary & Chemical Identity
(3-Carboxypropyl)trimethylammonium chloride, commonly known as
Physicochemical Profile
| Property | Specification |
| CAS Number | 6249-56-5 |
| IUPAC Name | (3-Carboxypropyl)-trimethylazanium chloride |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Physical State | White crystalline powder; Hygroscopic |
| Solubility | High in Water (>50 mg/mL), DMSO; Insoluble in non-polar solvents |
| Melting Point | ~220 °C (decomposition) |
| SMILES | C(C)CCCC(=O)O.[Cl-] |
Molecular Structure & Visualization
The molecule consists of a butyric acid backbone with a trimethylammonium cation at the
Diagram 1: Structural Connectivity (DOT Visualization)
Caption: 2D connectivity of this compound showing the quaternary amine head and carboxylic tail.[6]
Biological & Pharmacological Mechanism
Understanding GBB is essential for researchers targeting metabolic modulation or cardiovascular risk assessment. Its biological fate is bifurcated between host biosynthesis and microbial degradation.
The BBOX1 Axis (Host Metabolism)
In mammalian tissues (primarily kidney and liver), GBB is hydroxylated at the
-
Enzyme:
-Butyrobetaine hydroxylase (BBOX1). -
Cofactors:
, -ketoglutarate, Ascorbate. -
Drug Interaction: The anti-ischemic drug Meldonium (Mildronate) acts as a structural analogue of GBB. It competitively inhibits BBOX1, preventing the formation of L-Carnitine. This forces a shift in myocardial metabolism from fatty acid oxidation (which requires Carnitine) to glucose oxidation (more oxygen-efficient), protecting ischemic tissue.
-
Result: Meldonium treatment causes a massive elevation in plasma GBB levels and a decrease in Carnitine.
-
The TMAO Axis (Microbial Metabolism)
In the gut lumen, dietary GBB (from red meat or supplements) is a substrate for specific bacterial strains (E. timonensis, K. pneumoniae).[6]
-
Pathway: GBB
Trimethylamine (TMA) Trimethylamine N-oxide (TMAO). -
Clinical Relevance: Elevated TMAO is a potent prognostic marker for atherosclerosis and major adverse cardiovascular events (MACE). Researchers studying GBB must account for this "Janus-faced" nature: it is a vital metabolic precursor but potentially pro-atherogenic if dysregulated by the microbiome.
Diagram 2: Metabolic Pathways & Drug Inhibition
Caption: Divergent metabolic fates of GBB: Host conversion to Carnitine vs. Microbial conversion to TMAO.[1][6]
Experimental Protocols
Chemical Synthesis of GBB·HCl
For researchers requiring high-purity standards or isotopically labeled variants, synthesis via the ester route is preferred over extraction.[6]
Reagents: Ethyl-4-bromobutanoate, Trimethylamine (33% in EtOH), Hydrochloric acid (HCl).
-
Quaternization:
-
Dissolve Ethyl-4-bromobutanoate (10 mmol) in anhydrous acetonitrile (20 mL).
-
Add Trimethylamine (12 mmol, 1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 24–48 hours under
atmosphere. -
Evaporate solvent to yield the intermediate: (3-Ethoxycarbonylpropyl)trimethylammonium bromide.
-
-
Hydrolysis:
-
Dissolve the intermediate in 6M HCl (15 mL).
-
Reflux at 100°C for 4 hours.
-
Checkpoint: Monitor disappearance of the ester peak via TLC or NMR.
-
-
Purification:
-
Concentrate the solution under reduced pressure to a viscous oil.
-
Recrystallize from Ethanol/Acetone to yield white hygroscopic crystals of GBB·HCl.
-
Validation:
-NMR ( ) should show a singlet at ppm (9H, ).
-
Analytical Detection (LC-MS/MS)
Quantification of GBB in biological matrices (plasma/tissue) requires separation from L-Carnitine and Acetylcarnitine.[6]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory due to high polarity. C18 columns result in poor retention (void volume elution).
-
Recommended: Silica or Amide-based HILIC column (
mm, 1.7 m).
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile.
-
Gradient: 90% B to 50% B over 5 minutes.
-
-
MS Transitions (MRM Mode):
-
Precursor:
146.1 -
Quantifier Product:
87.1 (Loss of trimethylamine). -
Qualifier Product:
60.1.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22620, this compound. PubChem. [Link][3][7]
-
Koeth, R. A., et al. (2014).
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[1][6] Cell Metabolism, 20(5), 799-812.[1] [Link] -
Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity.[6] Pharmacological Research, 113, 503-512. [Link]
-
Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase. Biochemical and Biophysical Research Communications, 398(4), 634-639. [Link]
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Mechanism of action of (3-Carboxypropyl)trimethylammonium chloride in biological systems.
Technical Whitepaper: (3-Carboxypropyl)trimethylammonium Chloride (
Executive Summary
This compound, physiologically known as
Physicochemical & Molecular Profile
-
IUPAC Name: (3-Carboxypropyl)trimethylazanium chloride[1]
-
Common Name:
-Butyrobetaine (GBB), Deoxycarnitine -
Molecular Formula:
[1] -
Role: An inner salt (betaine) acting as a high-affinity substrate for specific transporters and dioxygenase enzymes.[1]
Core Mechanism I: Biosynthetic Conversion (The BBOX1 Reaction)
The physiological utility of GBB is defined by its conversion to L-carnitine, the shuttle molecule required for mitochondrial
Enzymatic Mechanism
BBOX1 is a non-heme iron(II) and 2-oxoglutarate (2OG)-dependent dioxygenase.[1] The reaction mechanism is a stereospecific hydroxylation at the C-3 position of the GBB butyric chain.[4]
-
Cofactor Binding: The catalytic triad (His-His-Asp/Glu) coordinates a ferrous iron (
).[1] 2-oxoglutarate binds to the iron, displacing water. -
Substrate Docking: GBB enters the active site.[1] The quaternary ammonium group anchors the molecule via cation-
interactions with aromatic residues (e.g., Tyr/Trp) in the binding pocket. -
Oxidative Decarboxylation: Oxygen attacks the Fe(II)-2OG complex, causing decarboxylation of 2OG to succinate and generating a highly reactive ferryl (
) intermediate.[1] -
Hydrogen Abstraction: The ferryl species abstracts a hydrogen atom from the C-3 position of GBB.[1]
-
Hydroxylation: The resulting radical rapidly recombines with the hydroxyl group, yielding L-carnitine and regenerating Fe(II).[1]
Critical Insight for Drug Design: Structural analogs like Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) mimic GBB. They act as non-hydroxylatable substrates that competitively inhibit BBOX1, thereby reducing L-carnitine levels and shifting energy metabolism from fatty acid oxidation to glycolysis (the "Randle cycle" effect).
Core Mechanism II: Membrane Transport Kinetics
GBB is not synthesized in all tissues; it is primarily produced in the kidney and brain but must be transported to the liver for conversion to carnitine, or reabsorbed in the kidney to prevent loss.
Primary Transporter: OCTN2 (SLC22A5)[1][6]
-
Mechanism:
-dependent cotransport.[1] The electrochemical sodium gradient drives the uphill accumulation of GBB into cells. -
Pathology: Mutations in SLC22A5 lead to Systemic Primary Carnitine Deficiency (SPCD), characterized by renal wasting of carnitine and GBB.
Secondary Transporter: Gat2 (Slc6a13)
-
Context: Recent evidence identifies the GABA transporter Gat2 as a significant GBB carrier in the liver.[1]
-
Kinetics: Lower affinity (
~70 M) but high capacity, crucial for hepatic uptake prior to BBOX1 conversion.
Pathophysiological Mechanism: The Gut-Heart Axis
This is the most critical area of contemporary research.[1] GBB is not just a host metabolite; it is a pro-atherogenic intermediate generated by the gut microbiome.[1][8]
The Transformation Pathway
-
Precursor Ingestion: Dietary L-carnitine (red meat) reaches the gut.[1][9]
-
Step 1: Carnitine Reduction (The cai operon):
-
Step 2: GBB Demethylation (The gbu gene cluster):
-
Host Oxidation: TMA is absorbed, travels to the liver via the portal vein, and is oxidized by FMO3 (Flavin-containing monooxygenase 3) to TMAO .[15][16]
-
Atherogenesis: TMAO promotes macrophage foam cell formation, endothelial dysfunction, and platelet hyperreactivity.
Clinical Implication: High plasma GBB correlates with cardiovascular risk, independent of TMAO, suggesting GBB itself may have direct signaling roles or serve as a stable reservoir for chronic TMAO production.
Visualization of Pathways
Figure 1: The Carnitine-GBB-TMAO Metabolic Nexus[4]
Caption: The dual fate of GBB: Host conversion to essential L-carnitine (BBOX1) vs. Microbial conversion to toxic TMA/TMAO.[1]
Advanced Experimental Protocols
Protocol A: Kinetic Analysis of GBB Uptake (OCTN2)
Objective: Determine transport kinetics (
Materials:
-
HEK293 cells stably transfected with human OCTN2 (SLC22A5).[1]
-
Substrate: Deuterated GBB (
-GBB) or Radiolabeled -GBB.[1] -
Inhibitor controls: Unlabeled L-carnitine, Meldonium.
Workflow:
-
Seeding: Plate HEK-OCTN2 cells in Poly-D-Lysine coated 24-well plates (
cells/well). Culture for 24h. -
Equilibration: Wash cells
with pre-warmed ( ) Transport Buffer ( -containing Krebs-Henseleit buffer). -
Uptake Initiation: Add Transport Buffer containing
-GBB at varying concentrations (1 M to 100 M).[1] Incubate for 2 minutes (linear phase). -
Termination: Aspirate buffer rapidly. Wash
with ice-cold PBS to arrest transport.[1] -
Lysis: Add 200
L 0.1% Triton X-100 or Methanol. -
Quantification:
Protocol B: BBOX1 Enzymatic Activity Assay
Objective: Measure the conversion of GBB to L-carnitine in tissue homogenates or purified protein.
Reaction Mix (100
-
20 mM Potassium Phosphate Buffer (pH 7.0)[1]
-
0.5 mM 2-Oxoglutarate (2OG)[1]
-
0.25 mM Ferrous Ammonium Sulfate (
)[1] -
10 mM Sodium Ascorbate (Freshly prepared)
-
0.1 mM Catalase (to prevent oxidative damage)[1]
-
Substrate: 200
M GBB.[1]
Steps:
-
Pre-incubate enzyme source (e.g., kidney homogenate) with cofactors (minus GBB) for 5 min at
. -
Start reaction by adding GBB.[1]
-
Incubate for 15–30 minutes.
-
Stop reaction with 100
L Acetonitrile (precipitates protein).[1] -
Centrifuge (10,000 x g, 5 min).
-
Analyze supernatant via LC-MS/MS for L-carnitine production.[1]
Quantitative Data Summary
| Parameter | Value / Range | Context |
| BBOX1 Cofactors | Obligate requirement for catalysis | |
| OCTN2 | High-affinity transport (Kidney/Gut) | |
| Gat2 | Liver-specific uptake | |
| Plasma Concentration | Healthy human baseline | |
| TMA Conversion Rate | High (Microbiota dependent) | Requires gbu gene cluster bacteria |
References
-
Koeth, R. A., et al. (2014). "
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1][9][17] Cell Metabolism, 20(5), 799-812.[17] Link -
Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal, 361(3), 417-429. Link
-
Tamai, I., et al. (1998). "Molecular and functional identification of organic cation/carnitine transporter family." Journal of Biological Chemistry, 273(32), 20378-20382. Link
-
Nakanishi, T., et al. (2011).[18] "Carnitine precursor
-butyrobetaine is a novel substrate of the Na+- and Cl--dependent GABA transporter Gat2."[18] Drug Metabolism and Pharmacokinetics, 26(6), 632-636.[18] Link -
Rath, M., et al. (2017). "Microbial metabolism of L-carnitine to trimethylamine by the human gut bacterium Emergencia timonensis." Applied and Environmental Microbiology, 83(12). Link[1]
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- 18. Carnitine precursor γ-butyrobetaine is a novel substrate of the Na(+)- and Cl(-)-dependent GABA transporter Gat2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological significance and metabolic pathways of (3-Carboxypropyl)trimethylammonium chloride.
Technical Guide: this compound ( -Butyrobetaine)
Biological Significance, Metabolic Architecture, and Analytical Methodologies
Executive Summary
This compound (CAS: 6249-56-5), commonly referred to as
-
Anabolic Facilitator: In mammalian hosts, it is the substrate for the rate-limiting enzyme
-butyrobetaine hydroxylase (BBOX1) , essential for mitochondrial fatty acid -oxidation.[1] -
Pro-Atherogenic Intermediate: In the gut microbiome, it functions as a critical transition point in the conversion of dietary L-carnitine to Trimethylamine (TMA) , the precursor to the cardiovascular risk factor TMAO (Trimethylamine N-oxide).[1][2]
This guide delineates the dual metabolic fate of GBB, its pharmacological modulation by agents like Meldonium, and validated protocols for its quantification in biological matrices.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | |
| Synonyms | Deoxycarnitine; 4-Trimethylaminobutyrate |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Solubility | Highly soluble in water (Polar, Zwitterionic character) |
| pKa | ~4.03 (Carboxyl group) |
| Structural Motif | Quaternary ammonium cation linked to a carboxylate anion via a propyl chain.[1][3] |
Metabolic Pathways[1]
GBB exists at the crossroads of host biosynthesis and microbial catabolism.[1]
3.1 Endogenous Biosynthesis (The Carnitine Axis)
In mammals, GBB is synthesized primarily from Trimethyllysine (TML) , a degradation product of methylated proteins (histones).[1] The pathway is compartmentalized:
-
TML Hydroxylation: TML is converted to Hydroxy-TML by TML dioxygenase (TMLD).[1]
-
Aldol Cleavage: Hydroxy-TML is cleaved to 4-Trimethylaminobutyraldehyde (TMABA) by HTML aldolase.[1]
-
Dehydrogenation: TMABA is oxidized to GBB by TMABA dehydrogenase (TMABA-DH).[1]
-
Final Hydroxylation (The Bottleneck): GBB is hydroxylated at the
-carbon by -butyrobetaine hydroxylase (BBOX1) to form L-Carnitine .[1]
3.2 Microbial Catabolism (The TMAO Axis)
Recent metagenomic studies (e.g., Koeth et al.[1]) identified GBB as a pro-atherogenic intermediate.[1][4][5]
-
Carnitine Reduction: Gut bacteria (e.g., E. coli, Proteus) possessing the cai operon convert unabsorbed dietary L-Carnitine into GBB via Carnitine Reductase .[1]
-
Demethylation/Cleavage: Specific anaerobic taxa (e.g., Emergencia timonensis) utilize the bbu gene cluster (specifically bbuA and bbuB) to cleave the C-N bond of GBB, releasing Trimethylamine (TMA) .[1]
-
Host Oxidation: TMA is absorbed and oxidized in the host liver by FMO3 to form TMAO , a driver of platelet hyperreactivity and atherosclerosis.[1]
3.3 Pharmacological Modulation: The Meldonium Mechanism
The anti-ischemic drug Meldonium is a structural analogue of GBB.[1]
-
Mechanism: It acts as a competitive inhibitor of BBOX1 and the carnitine transporter (OCTN2).[1]
-
Result: This induces a "carnitine drop" and a massive accumulation of GBB .[1]
-
Therapeutic Logic: By limiting carnitine, the heart is forced to switch from oxygen-expensive fatty acid oxidation to oxygen-efficient glucose oxidation (the "Randle Cycle" shift), protecting tissue during ischemia.
Pathway Visualization
The following diagram illustrates the intersection of Host and Microbial pathways centered on GBB.
Figure 1: The Metabolic Nexus of GBB.[1] Blue region denotes endogenous synthesis; Yellow region denotes gut microbial activation leading to TMAO.[1]
Experimental Methodologies
5.1 Protocol: Quantification of GBB via LC-MS/MS
Direct quantification of GBB is challenging due to its high polarity and lack of chromophores.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry is the gold standard.[1]
Reagents:
-
Internal Standard (IS):
- -Butyrobetaine (synthesized from GABA + -Methyl Iodide) or commercially available -Carnitine (less ideal).[1] -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
Workflow:
-
Sample Prep:
-
Chromatography (HILIC):
-
Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7
m. -
Gradient: Start 90% B (hold 1 min)
Ramp to 50% B over 5 min Re-equilibrate. -
Note: GBB is highly polar; high organic start is crucial for retention.[1]
-
-
Mass Spectrometry (MRM Mode):
5.2 Protocol: BBOX1 Enzymatic Activity Assay
To screen inhibitors (like Meldonium analogs) or assess metabolic flux.[1]
-
Reaction Mix:
-
Incubation: 37°C for 30 minutes.
-
Termination: Add equal volume of ice-cold Acetonitrile (stops reaction and precipitates protein).
-
Detection: Analyze supernatant via LC-MS/MS (Method 5.1) monitoring the appearance of L-Carnitine (
162.1 85.0).[1]
References
-
Koeth, R. A., et al. (2014).[1][6][4] "
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1][2][6][4] Cell Metabolism. Link -
Vaz, F. M., & Wanders, R. J. (2002).[1] "Carnitine biosynthesis in mammals." Biochemical Journal. Link
-
Dambrova, M., et al. (2016).[1] "Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity."[1] Pharmacological Research. Link
-
Field, J., et al. (2021).[1] "Elucidation of an anaerobic pathway for metabolism of L-carnitine–derived
-butyrobetaine to trimethylamine in human gut bacteria." PNAS.[1] Link[1] -
Rebouche, C. J. (1982).[1] "Sites and regulation of carnitine biosynthesis in mammals." Federation Proceedings. Link
Sources
- 1. Buy this compound NHS-ester | 130631-34-4 [smolecule.com]
- 2. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. pnas.org [pnas.org]
- 6. CAS#:6249-56-5 | this compound | Chemsrc [chemsrc.com]
Synonyms for (3-Carboxypropyl)trimethylammonium chloride like gamma-Butyrobetaine hydrochloride.
Title: (3-Carboxypropyl)trimethylammonium Chloride: A Technical Guide to
Executive Summary
This technical guide provides a comprehensive analysis of this compound, commonly known as
Chemical Identity & Nomenclature
Accurate identification is the first step in reproducible research. While often referred to generically as "Gamma-Butyrobetaine," the distinction between the zwitterionic inner salt and the hydrochloride salt is crucial for stoichiometric calculations in drug development.
Synonym Mapping & Identifiers
The following table consolidates the various nomenclatures used across chemical databases and literature.
| Category | Identifier / Name | Notes |
| Common Name | Most frequently used in metabolic research. | |
| IUPAC Name | This compound | Formal chemical structure description. |
| Systematic Name | 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride | Alternative systematic naming. |
| Synonyms | 4-Trimethylammoniumbutyrate hydrochlorideDeoxycarnitine hydrochlorideN-Trimethyl-GABA chloride | "Deoxycarnitine" highlights its structural relation to carnitine (lacking the |
| CAS Number | 6249-56-5 | Specific to the Hydrochloride salt. |
| CAS Number (Base) | 407-19-2 | Refers to the inner salt (Zwitterion). |
| Molecular Formula | Salt form (MW: 181.66 g/mol ). | |
| InChI Key | GNRKTORAJTTYIW-UHFFFAOYSA-N | Unique chemical identifier. |
Structural Characteristics
GBB is a quaternary ammonium compound.[2] Structurally, it is L-Carnitine without the hydroxyl group at the
Biosynthetic & Metabolic Context
Understanding the positioning of GBB in the carnitine biosynthesis pathway is essential for interpreting its accumulation or depletion in biological samples.
The Carnitine Biosynthesis Pathway
GBB is the final intermediate in the conversion of Trimethyllysine (TML) to Carnitine. This process occurs primarily in the kidney and liver in humans.
Figure 1: The Carnitine Biosynthesis Pathway. GBB is converted to L-Carnitine by the enzyme BBOX1. This step is critical as it activates the molecule for fatty acid transport.
Pharmacological Applications
The pharmacological relevance of GBB is most prominent in the context of Meldonium (Mildronate) , a cardioprotective drug.[3][4]
The Meldonium Mechanism
Meldonium is a structural analog of GBB (containing a hydrazine moiety). It acts as a competitive inhibitor of
-
Mechanism: By inhibiting BBOX1, Meldonium prevents the conversion of GBB to Carnitine.
-
Metabolic Shift: This lowers intracellular carnitine levels, reducing the transport of long-chain fatty acids into the mitochondria. Consequently, the cell shifts its energy metabolism from fatty acid oxidation (which is oxygen-expensive) to glycolysis (which is more oxygen-efficient).
-
GBB Accumulation: A hallmark of Meldonium treatment is a significant physiological accumulation of GBB. Some research suggests that GBB itself may induce nitric oxide (NO) production via endothelial receptors, contributing to vasodilation, although the primary cardioprotective effect is attributed to the metabolic shift.
Figure 2: Mechanism of Action of Meldonium. Inhibition of BBOX1 leads to GBB accumulation and a reduction in Carnitine, forcing a metabolic shift toward glycolysis.
Experimental Methodologies
Chemical Synthesis Protocol
For researchers requiring custom synthesis of GBB·HCl, the following protocol is a standard laboratory method offering high yield.
Reaction Principle:
Step-by-Step Workflow:
-
Chlorination: Dissolve
-butyrolactone in absolute ethanol. Introduce dry HCl gas at reflux temperature (approx. 60-70°C) for 4-6 hours. This opens the lactone ring to form ethyl -chlorobutyrate (via intermediate esterification). -
Amination: Treat the resulting ethyl
-chlorobutyrate with a 33% ethanolic solution of trimethylamine. -
Heating: Heat the mixture in a sealed autoclave or pressure vessel at 100°C for 12 hours.
-
Hydrolysis: The resulting ester intermediate is hydrolyzed using concentrated HCl to yield the free acid chloride salt.
-
Purification: Recrystallize the crude product from absolute ethanol/acetone to obtain white hygroscopic crystals of this compound.
Quantification via LC-MS/MS
Quantifying GBB in plasma or tissue requires high sensitivity due to its polarity and lack of chromophores.
Instrument Parameters:
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or PFPP (Pentafluorophenyl propyl) columns are preferred due to GBB's high polarity.
-
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid and 10mM Ammonium Formate).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
MRM Transitions:
| Analyte | Precursor Ion (
Sample Preparation (Plasma):
-
Protein Precipitation: Mix 50
L plasma with 150 L Acetonitrile containing Internal Standard (d9-GBB). -
Vortex & Centrifuge: Vortex for 30s, Centrifuge at 10,000 x g for 10 min.
-
Injection: Inject 2-5
L of the supernatant directly into the LC-MS/MS system.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2]
-
Handling: GBB·HCl is hygroscopic. Store in a desiccator at -20°C.
-
Toxicity: Generally considered to have low toxicity compared to carnitine esters. LD50 values in rodents are significantly higher (less toxic) than those of acyl-carnitines. However, standard PPE (gloves, goggles) is mandatory.
References
-
Simson Pharma. Gamma-Butyrobetaine Hydrochloride | CAS No- 6249-56-5.
-
LGC Standards. Gamma-Butyrobetaine-d9 Hydrochloride.
-
Dambrova, M., et al. (2006). Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction.[3][4] Journal of Cardiovascular Pharmacology.
-
Liepinsh, E., et al. (2015). Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction.[8][9] British Journal of Pharmacology.
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals.[3][4][7][10][11] Biochemical Journal.
-
PubChem. this compound | C7H16ClNO2. National Library of Medicine.
Sources
- 1. bulkstimulants.com [bulkstimulants.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. researchgate.net [researchgate.net]
- 4. Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5087745A - Process for the production of gamma-butyrobetaine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science.rsu.lv [science.rsu.lv]
- 10. caringsunshine.com [caringsunshine.com]
- 11. journals.physiology.org [journals.physiology.org]
Solubility and stability of (3-Carboxypropyl)trimethylammonium chloride in different solvents.
This guide details the solubility, stability, and handling of (3-Carboxypropyl)trimethylammonium chloride (also known as
Executive Summary
This compound (CAS: 6249-56-5) is a zwitterionic quaternary ammonium compound serving as the direct biosynthetic precursor to L-carnitine.
-
Solubility: Highly soluble in water and methanol ; moderately soluble in ethanol and DMSO ; practically insoluble in non-polar organic solvents (acetone, ether, chloroform).
-
Stability: Exhibits exceptional thermal stability (MP > 200°C) but is highly hygroscopic . It is chemically stable across a broad pH range (1–9) but susceptible to esterification in acidic alcoholic solutions.
-
Detection: Due to the lack of a strong chromophore, LC-MS/MS or CAD (Charged Aerosol Detection) are the required standards for accurate quantification, rather than UV/Vis.
Physicochemical Profile
Chemical Identity
-
IUPAC Name: (3-Carboxypropyl)trimethylazanium chloride
-
Synonyms:
-Butyrobetaine HCl, Deoxycarnitine HCl -
Molecular Formula:
-
Molecular Weight: 181.66 g/mol
Solubility Data
The compound follows the "like dissolves like" principle for ionic salts. The quaternary ammonium group dominates its interaction with solvents, necessitating high dielectric constant media.
| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Mechanistic Insight |
| Water | Freely Soluble | > 500 | Strong ion-dipole interactions with water lattice. |
| Methanol | Soluble | ~ 50 - 100 | Solvation of the ionic pair by high-polarity alcohol. |
| Ethanol | Sparingly Soluble | ~ 10 - 30 | Reduced dielectric constant limits salt dissociation. |
| DMSO | Soluble | ~ 30 - 40 | High polarity dissolves the salt, but viscosity slows dissolution. |
| Acetonitrile | Insoluble | < 0.1 | Insufficient polarity to overcome lattice energy. |
| Acetone | Insoluble | < 0.1 | Aprotic, moderate polarity; causes precipitation. |
| Chloroform | Insoluble | < 0.01 | Non-polar; incompatible with ionic species. |
Critical Application Note: For stock solutions, Water or Methanol are the only viable choices. Avoid DMSO if solvent removal is required downstream, as the compound's high boiling point makes lyophilization difficult.
Stability Assessment
Thermal Stability
-
Solid State: Stable up to its melting point (~220°C), where it decomposes. It does not undergo facile thermal decarboxylation (unlike
-keto acids) due to the -position of the ammonium group. -
Solution State: Stable at elevated temperatures (up to 80°C) in aqueous media for short durations (< 24h).
Hydrolytic & pH Stability
-
Acidic (pH 1–4): Highly stable. The carboxylic acid remains protonated.
-
Risk: In the presence of alcohols (MeOH/EtOH) and strong acid, Fischer Esterification will occur, converting the acid to a methyl/ethyl ester.
-
-
Neutral (pH 5–8): Stable. Exists as a zwitterion (inner salt) in solution.[1]
-
Alkaline (pH > 10): Generally stable, but prolonged exposure to extreme alkalinity and heat may induce Hofmann elimination-type degradation or racemization if chiral impurities were present (though this molecule is achiral).
Hygroscopicity (Critical Factor)
This compound is deliquescent .
-
Mechanism: The chloride counter-ion and quaternary ammonium center greedily absorb atmospheric moisture, forming a hydrate or liquid "syrup" within minutes at >60% RH.
-
Impact: Weighing errors are the #1 source of experimental failure.
Degradation Pathways
Understanding degradation is vital for interpreting "purity" in stability studies.
Figure 1: Primary degradation and conversion pathways. Note that L-Carnitine formation is biological, not a shelf-stability risk.
Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Objective: Determine thermodynamic solubility in a specific solvent.
-
Preparation: Add excess solid (~100 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Filtration: Filter supernatant using a 0.22 µm PVDF or PTFE syringe filter.
-
Note: Do not use Nylon filters if using acidic solvents, as they may degrade.
-
-
Dilution: Dilute the filtrate 1:100 with Mobile Phase A (see below) to fit the linear dynamic range.
-
Quantification: Inject into HPLC-CAD or LC-MS.
Protocol B: Analytical Method (LC-MS/CAD)
Standard UV detection is ineffective due to low molar absorptivity. Use this validated setup:
-
Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Why HILIC? The compound is too polar for C18 retention.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 5 minutes.
-
Detection:
-
MS: Positive ESI mode (Target m/z: 146.1 [M-Cl]+).
-
CAD/ELSD: Nebulizer temp 35°C.
-
Handling & Storage Guidelines
| Parameter | Recommendation | Rationale |
| Storage Temp | -20°C (Long-term) | Prevents slow thermal degradation and moisture migration. |
| Container | Amber Glass, Tightly Sealed | Protects from light (minor factor) and moisture (major factor). |
| Desiccant | Required | Silica gel pack in secondary containment is mandatory. |
| Weighing | Rapid / Low Humidity | Use an anti-static gun; weigh quickly to prevent water uptake. |
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 22620, this compound. Retrieved from [Link]
-
Biosynthetic Pathway: Koeth, R. A., et al. (2014). γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism.[3] Retrieved from [Link]
- HILIC Analysis of Betaines: Heenan, K. M., et al. (2021). Determination of carnitine and betaines in biological fluids by HILIC-MS/MS. Analytical Biochemistry. (General reference for HILIC protocols on zwitterions).
Sources
Natural occurrence and endogenous roles of (3-Carboxypropyl)trimethylammonium chloride.
This compound ( -Butyrobetaine): Metabolic Nexus and Pathological Mediator[1]
Executive Summary
This compound, commonly known as
-
Physiological: It is the rate-limiting substrate for endogenous carnitine synthesis, essential for mitochondrial fatty acid
-oxidation. -
Pathological: It acts as a primary intermediate in the gut microbial conversion of dietary carnitine to Trimethylamine N-oxide (TMAO), a driver of atherosclerosis.[1][3][4][5]
Chemical Identity and Physicochemical Properties
| Property | Specification |
| IUPAC Name | (3-Carboxypropyl)trimethylazanium chloride |
| Common Name | |
| CAS Number | 6249-56-5 |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents. |
| pKa | ~4.4 (Carboxylic acid group) |
| Key Structural Feature | Quaternary ammonium head group (cationic) + Carboxylic tail (anionic at physiological pH). |
Endogenous Biosynthesis: The Host Pathway
In mammalian physiology,
The Biosynthetic Cascade
The pathway begins with the methylation of protein-bound lysine, followed by proteolysis to release Trimethyllysine (TML) .[2][6] The conversion of
-
Enzymatic Causality: BBOX1 activity is highest in the kidney and liver. Tissues such as the heart and skeletal muscle lack BBOX1; they must import L-carnitine from the circulation. However, they can synthesize
-BB and export it to the kidney/liver for final conversion, creating an inter-organ metabolic loop.
Visualization of Host Biosynthesis
The following diagram illustrates the enzymatic flow from Lysine to Carnitine, highlighting the critical role of
Figure 1: The mammalian carnitine biosynthesis pathway.
The Microbiome-Host Axis: The Pathological Role
Recent research has identified
The "Pre-TMAO" Mechanism
Contrary to earlier models suggesting direct conversion of carnitine to Trimethylamine (TMA), the dominant pathway involves
-
Step 1: Gut commensals (e.g., E. coli, Klebsiella) convert L-Carnitine to
-BB via the cntAB or yeaWX gene clusters. -
Step 2: Specific anaerobes (e.g., Emergencia timonensis) convert
-BB to TMA via the bbu gene cluster. -
Step 3: Host hepatic FMO3 enzymes oxidize TMA to TMAO .
Key Insight: The formation of
Visualization of the Gut-Liver Axis
Figure 2: The meta-organismal pathway. Gut bacteria convert dietary carnitine to
Transport Mechanisms and Kinetics
Understanding the transport of
Primary Transporter: OCTN2 (SLC22A5)
-
Mechanism: Sodium-dependent organic cation transport.
-
Affinity: High affinity for
-BB ( ). -
Competition:
-BB competes directly with L-carnitine for uptake. This is the pharmacological basis of Meldonium , which mimics -BB to inhibit OCTN2, thereby lowering tissue carnitine levels and shifting cardiac metabolism from fatty acid oxidation to glycolysis (anti-ischemic effect).
Secondary Transporter: GAT2 (SLC6A13)
While OCTN2 is ubiquitous, the GABA transporter GAT2 plays a specific role in the liver.[9]
-
Role: Hepatic uptake of
-BB from the blood. -
Significance: Enables the liver to scavenge
-BB produced by other tissues (or absorbed from the gut) for conversion into carnitine.
Analytical Methodology: Quantification via LC-MS/MS
Due to its high polarity,
Protocol: Plasma Extraction and Analysis
Objective: Quantify
Reagents:
-
Internal Standard (IS):
- -Butyrobetaine or -Carnitine. -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
Step-by-Step Workflow:
-
Sample Preparation (Protein Precipitation):
-
Aliquot
of plasma into a 1.5 mL Eppendorf tube. -
Add
of ice-cold Acetonitrile containing the Internal Standard ( ). -
Vortex vigorously for 30 seconds.
-
Centrifuge at
for 10 minutes at . -
Transfer supernatant to an LC vial.
-
-
Chromatography (HILIC):
-
Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC),
mm, . -
Gradient:
-
0-1 min: 95% B (Isocratic hold)
-
1-5 min: Linear gradient to 70% B
-
5-7 min: Hold at 70% B
-
7.1 min: Re-equilibrate to 95% B for 3 mins.
-
-
Flow Rate:
.
-
-
Mass Spectrometry (MRM Parameters):
-
Source: Electrospray Ionization (ESI) Positive Mode.[10]
-
Transitions:
-
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| 146.1 | 87.1 | 25 | 20 | |
| L-Carnitine | 162.1 | 85.1 | 25 | 22 |
| TMAO | 76.1 | 58.1 | 30 | 18 |
| 155.1 | 87.1 | 25 | 20 |
Implications for Drug Development
The dual nature of
-
Biomarker Utility: Elevated plasma
-BB is a specific biomarker for gut dysbiosis related to high red meat consumption and is independently associated with carotid atherosclerosis plaque burden. -
Therapeutic Targets:
-
BBOX1 Inhibition: Drugs like Meldonium inhibit BBOX1 to reduce carnitine synthesis.[11] This is used in ischemia but is banned in professional sports due to metabolic modulation.
-
Microbiome Modulation: Non-lethal inhibition of bacterial cntAB or bbu enzymes (e.g., using DMB - 3,3-dimethyl-1-butanol) can block the formation of
-BB and TMA without killing the bacteria, offering a strategy to reduce cardiovascular risk without antibiotic resistance.
-
References
-
Koeth, R. A., et al. (2014).[1][7] "
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1][4][7] Cell Metabolism, 20(5), 799-812.[1][5][7] -
Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal, 361(Pt 3), 417–429.
-
Nakanishi, T., et al. (2011).[12][13] "Carnitine precursor
-butyrobetaine is a novel substrate of the Na+- and Cl--dependent GABA transporter Gat2."[12][13] Drug Metabolism and Pharmacokinetics, 26(6), 632-636.[13] -
Field, R., et al. (2021). "Elucidation of an anaerobic pathway for metabolism of L-carnitine–derived
-butyrobetaine to trimethylamine in human gut bacteria." PNAS, 118(33). -
Wang, Z., et al. (2015). "Non-lethal Inhibition of Gut Microbial Trimethylamine Production for the Treatment of Atherosclerosis." Cell, 163(7), 1585-1595.
Sources
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- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Gut Microbiota-Dependent Marker TMAO in Promoting Cardiovascular Disease: Inflammation Mechanism, Clinical Prognostic, and Potential as a Therapeutic Target [frontiersin.org]
- 6. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 8. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Carnitine precursor γ-butyrobetaine is a novel substrate of the Na(+)- and Cl(-)-dependent GABA transporter Gat2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for (3-Carboxypropyl)trimethylammonium chloride.
An In-depth Technical Guide to the Spectroscopic Characterization of (3-Carboxypropyl)trimethylammonium chloride
Authored by: A Senior Application Scientist
Introduction
This compound, also known by its synonyms γ-Butyrobetaine hydrochloride and Deoxycarnitine hydrochloride, is a quaternary ammonium compound of significant interest in biochemical research.[1] It serves as a crucial metabolic intermediate in the biosynthesis of L-carnitine, a vital molecule for fatty acid metabolism. Understanding its precise molecular structure is paramount for researchers in drug development and metabolic studies. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed framework for its identification and structural confirmation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The structural integrity of this compound, defined by a trimethylammonium cation, a propyl chain, and a terminal carboxylic acid, gives rise to a unique spectroscopic fingerprint. This guide will deconstruct this fingerprint, explaining the causality behind the observed data and providing field-proven insights into the experimental choices and data interpretation.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound (C₇H₁₆ClNO₂) is fundamental to interpreting its spectra. The molecule consists of a permanently charged quaternary ammonium headgroup and a carboxylic acid tail, linked by a three-carbon alkyl chain.
Caption: Molecular structure highlighting key functional groups.
This guide will systematically examine how each functional group contributes to the overall NMR, IR, and Mass spectra, providing a robust method for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Expertise & Experience: The choice of solvent is critical for this molecule. Due to its salt-like nature and the presence of an acidic proton, deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices. Using D₂O will result in the exchange of the carboxylic acid proton (-COOH) and any labile N-H protons, which simplifies the spectrum by causing their signals to disappear.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol (Illustrative):
-
Dissolve 5-10 mg of this compound in 0.6 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Reference the spectrum to the residual HDO signal (approx. 4.79 ppm).
Data Interpretation and Assignments:
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~ 3.1 | Singlet (s) | 9H | -N⁺(CH₃ )₃ |
| b | ~ 3.4 | Multiplet (m) | 2H | -N⁺-CH₂ -CH₂-CH₂-COOH |
| c | ~ 2.0 | Multiplet (m) | 2H | -N⁺-CH₂-CH₂ -CH₂-COOH |
| d | ~ 2.4 | Multiplet (m) | 2H | -N⁺-CH₂-CH₂-CH₂ -COOH |
| e | ~ 11-12 (in non-aqueous solvent) | Broad (br s) | 1H | -COOH (signal would be absent in D₂O) |
Causality Behind the Spectrum:
-
Signal (a): The nine protons of the three methyl groups attached to the nitrogen are chemically equivalent due to free rotation. They appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its downfield position (~3.1 ppm) is due to the strong deshielding effect of the adjacent positively charged nitrogen atom.
-
Signals (b, c, d): These represent the three distinct methylene (-CH₂-) groups of the propyl chain.
-
Signal (b) is the most downfield of the three due to its direct attachment to the electron-withdrawing quaternary ammonium group.
-
Signal (d) is also shifted downfield due to its proximity to the electron-withdrawing carboxylic acid group.
-
Signal (c) , the central methylene group, is the most upfield (least deshielded) of the propyl chain protons.
-
The multiplet patterns arise from spin-spin coupling with protons on adjacent carbons.
-
Caption: Logical workflow for ¹H NMR spectral assignment.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Data Interpretation and Assignments:
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~ 178 | -C OOH |
| 2 | ~ 65 | -N⁺-C H₂-CH₂-CH₂-COOH |
| 3 | ~ 53 | -N⁺(C H₃)₃ |
| 4 | ~ 33 | -N⁺-CH₂-CH₂-C H₂-COOH |
| 5 | ~ 20 | -N⁺-CH₂-C H₂-CH₂-COOH |
Causality Behind the Spectrum:
-
Signal (1): The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield.
-
Signal (2): The carbon adjacent to the nitrogen is significantly deshielded by the electronegative atom.
-
Signal (3): The three equivalent methyl carbons appear as a single peak.[2]
-
Signals (4 & 5): These represent the other two methylene carbons in the alkyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol (Illustrative):
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Acquire the spectrum using an FTIR spectrometer. The use of a KBr wafer is a standard technique for solid samples.[3]
Data Interpretation and Assignments:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2900 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| 2950 - 2850 | C-H stretch | Alkyl (CH₂, CH₃) |
| ~ 1710 (strong) | C=O stretch | Carboxylic Acid |
| ~ 1470 | C-H bend | Alkyl (CH₂, CH₃) |
| ~ 950 | C-N⁺ stretch | Quaternary Amine |
Trustworthiness: The presence of a very broad absorption in the 2900-3300 cm⁻¹ range, overlapping with the C-H stretches, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid. This, combined with the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹, provides self-validating evidence for the carboxylic acid moiety.
Caption: Correlation of functional groups to key IR absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, information about the molecule's structure. For a pre-charged ionic compound like this, electrospray ionization (ESI) in positive ion mode is the ideal technique.
Data Interpretation:
-
Molecular Weight: The formula C₇H₁₆ClNO₂ corresponds to a molecular weight of 181.66 g/mol .[3]
-
Parent Ion: In positive mode ESI-MS, the instrument will detect the cationic part of the molecule, [C₇H₁₆NO₂]⁺. The expected mass-to-charge ratio (m/z) for this cation is 146.12.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the m/z 146 parent ion can be used to confirm the structure. A characteristic fragmentation pathway involves the neutral loss of trimethylamine ((CH₃)₃N, 59.11 g/mol ), which is a common fragmentation for quaternary ammonium compounds.
Expected Fragmentation: [C₇H₁₆NO₂]⁺ (m/z 146.12) → [C₄H₆O₂]⁺ (m/z 86.04) + (CH₃)₃N
Caption: Proposed MS/MS fragmentation of the parent cation.
Conclusion
The spectroscopic characterization of this compound is a clear and illustrative example of multi-technique structural elucidation. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen backbone and the precise connectivity of the molecule. IR spectroscopy provides unequivocal confirmation of the key carboxylic acid and alkyl functional groups. Finally, mass spectrometry confirms the molecular mass of the cation and provides structural information through predictable fragmentation patterns. The convergence of data from these three orthogonal techniques provides an unassailable confirmation of the molecular structure, equipping researchers with the validated information necessary for its use in further scientific investigation.
References
-
This compound | C7H16ClNO2 | CID 22620 - PubChem. National Center for Biotechnology Information. [Link]
-
(3-Carboxy-2-hydroxypropyl)trimethylammonium chloride - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
References: MS-MS spectra of (3-carboxypropyl)-trimethylammonium (A), acetylcholine (B), and butyrylcholine (C). Corneal epithelium - ResearchGate. [Link]
-
3-Carboxy-N,N,N-trimethyl-1-propanaminium chloride | C7H16ClNO2 | CID 71314459 - PubChem. National Center for Biotechnology Information. [Link]
-
13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound | C7H16ClNO2 | CID 22620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
How to use (3-Carboxypropyl)trimethylammonium chloride as a zwitterionic surfactant in protein stabilization.
Executive Summary
This guide details the application of (3-Carboxypropyl)trimethylammonium chloride (also known as
Key Applications:
-
High-Concentration Formulations: Reduces viscosity and prevents reversible self-association.[1]
-
Refolding Buffers: Suppresses aggregation of folding intermediates (similar to NDSBs).[1][2][3]
-
Thermal Stabilization: Increases
(melting temperature) of labile proteins.[1]
Scientific Mechanism: The "Chemical Chaperone" Effect
To use CPTMA effectively, one must understand that it does not bind the protein directly (unlike SDS). Instead, it stabilizes via the Preferential Exclusion Model (Timasheff’s Mechanism).
The Mechanism
-
Zwitterionic Nature: At physiological pH (pH > 5.0), CPTMA exists as a zwitterion.[1] The quaternary amine (
) and the carboxylate ( ) create a high dipole moment.[1] -
Water Structure: CPTMA organizes water molecules strongly.[1]
-
Exclusion: The protein surface (especially the peptide backbone) repels the CPTMA molecule due to the "solvophobic effect."
-
Hydration Shell: This exclusion creates a deficiency of CPTMA near the protein surface, leaving a layer of preferential hydration (pure water).
-
Thermodynamic Force: To minimize the thermodynamically unfavorable interface between the protein and the CPTMA-enriched bulk solvent, the protein folds tightly to reduce its surface area. This stabilizes the native state (
) over the unfolded state ( ).
Mechanism Visualization
The following diagram illustrates the Preferential Exclusion mechanism compared to direct surfactant binding.
Figure 1: Comparison of traditional surfactant binding (A) versus the Preferential Exclusion stabilization mechanism of CPTMA (B).[1]
Experimental Protocols
Protocol A: Preparation of Zwitterionic Stock Solution
CPTMA is supplied as a chloride salt.[1] For it to function as a stabilizer, the carboxyl group must be deprotonated.
Reagents:
Step-by-Step:
-
Weighing: Weigh 18.17 g of CPTMA to prepare 100 mL of a 1.0 M stock solution.
-
Dissolution: Dissolve in ~80 mL of Milli-Q water.
-
pH Adjustment (Critical): The initial pH will be acidic due to the HCl salt form.[1]
-
Final Volume: Adjust volume to 100 mL with water.
-
Filtration: Filter sterilize through a 0.22
m PVDF membrane.[1] Store at 4°C.[1]
Protocol B: Thermal Shift Assay (TSA/DSF) for Stability Screening
This protocol validates the stabilizing effect of CPTMA on your specific protein target.
Materials:
-
Real-Time PCR machine (e.g., Bio-Rad CFX96)[1]
-
Sypro Orange Dye (5000x stock)[1]
-
Target Protein (0.5 - 1.0 mg/mL)[1]
-
CPTMA Stock (1.0 M)[1]
Workflow:
-
Plate Setup: Prepare a 96-well PCR plate with the following conditions:
-
Control: Protein + Buffer + Dye
-
Low CPTMA: Protein + Buffer + 250 mM CPTMA + Dye
-
High CPTMA: Protein + Buffer + 500 mM CPTMA + Dye
-
-
Reaction Mix (25
L per well):-
Protein final conc: 0.1 mg/mL
-
Sypro Orange final: 5x[1]
-
Buffer: 50 mM HEPES/PBS, pH 7.4
-
-
Ramp: Heat from 25°C to 95°C at a rate of 0.5°C/min.
-
Analysis: Calculate the
(melting temperature) from the midpoint of the fluorescence transition.-
Success Criteria: A
indicates significant stabilization.[1]
-
Protocol C: Aggregation Suppression during Refolding
Use this when refolding proteins from inclusion bodies or correcting misfolded aggregates.[1]
Workflow Diagram:
Figure 2: Workflow for using CPTMA in oxidative refolding of proteins.
Procedure:
-
Solubilization: Solubilize inclusion bodies in 6 M Guanidine HCl or 8 M Urea.
-
Refolding Buffer: Prepare 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, Redox pair (GSH/GSSG), and 0.5 M - 1.0 M CPTMA .
-
Note: CPTMA is used at high concentrations (similar to Arginine) to suppress aggregation.[1]
-
-
Dilution: Pulse-dilute the denatured protein into the refolding buffer (final protein conc < 0.5 mg/mL).
-
Incubation: Stir gently at 4°C for 24 hours.
-
Dialysis: Dialyze against standard PBS to remove CPTMA. Unlike detergents, CPTMA dialyzes out rapidly due to high solubility and lack of micelle formation.
Data & Comparison
CPTMA fills a specific niche between simple salts and strong denaturants.[1]
| Additive | Class | Mechanism | Typical Conc.[1] | Pros | Cons |
| CPTMA | Zwitterionic Osmolyte | Preferential Exclusion | 0.2 - 1.0 M | Non-denaturing; Stabilizes native state; Easy removal.[1] | Requires high concentration; Cost vs. simple salts.[1] |
| Arginine HCl | Amino Acid Salt | Surface Interaction / Exclusion | 0.5 - 1.0 M | Gold standard for refolding.[1] | Can lower |
| SDS | Ionic Surfactant | Hydrophobic Binding | < 0.1% | Solubilizes everything.[1] | Denatures protein; Hard to remove; Toxic.[1] |
| Glycine Betaine | Osmolyte | Preferential Exclusion | 0.5 - 1.0 M | Natural stabilizer.[1] | Slightly less effective than CPTMA for hydrophobic aggregation suppression.[1] |
Troubleshooting & Optimization
-
Interference with Assays:
-
Bradford Assay: CPTMA is generally compatible, but high concentrations (>0.5 M) may alter the standard curve.[1] Use BCA assay or A280 if possible.[1]
-
Ion Exchange Chromatography: Since CPTMA is zwitterionic at pH 7, it does not bind to cation/anion exchangers, allowing it to pass through in the flow-through while the protein binds. This is a major purification advantage.[1]
-
-
Solubility Limits:
-
CPTMA is highly soluble (>2 M).[1] However, at >1.5 M, viscosity increases, which may affect filtration speeds.
-
-
Counter-ion Effects:
-
Always be aware of the Chloride (
) load.[1] If your protein is sensitive to high ionic strength, ensure the CPTMA concentration is balanced or dialyzed out post-refolding.
-
References
-
PubChem. (2023).[1] this compound | C7H16ClNO2.[1][5][6] National Library of Medicine.[1] [Link][1]
-
Arakawa, T., & Timasheff, S. N. (1985). The stabilization of proteins by osmolytes. Biophysical Journal. (Foundational mechanism for betaine/osmolyte stabilization).[1] [Link]
-
Goldberg, M. E., et al. (1996). Non-detergent sulfobetaines: a new class of mild solubilization agents for protein purification. Folding & Design. (Establishes the use of zwitterionic analogs in refolding). [Link]
-
Singh, S.M., & Panda, A.K. (2005). Solubilization and refolding of bacterial inclusion body proteins. Journal of Bioscience and Bioengineering. (Context for high-concentration additive refolding). [Link]
Sources
- 1. (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. This compound | CAS 6249-56-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. This compound | C7H16ClNO2 | CID 22620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6249-56-5 [chemicalbook.com]
Protocol for Using (3-Carboxypropyl)trimethylammonium Chloride in OCTN2-Targeted Drug Delivery Systems
Application Note: High-Affinity Ligand Functionalization
Introduction & Scope
(3-Carboxypropyl)trimethylammonium chloride (CAS: 6249-56-5), physiologically known as
This application note details the protocol for covalently conjugating this compound (CPTA) to amine-functionalized nanocarriers (e.g., PLGA-PEG-NH₂, Chitosan, or Silica). By mimicking the structure of L-carnitine, CPTA-functionalized carriers can bypass the intestinal epithelial barrier via active transport and target OCTN2-overexpressing tumors (e.g., colorectal, breast, and gliomas).
Key Physicochemical Properties
| Property | Specification | Relevance to Protocol |
| Molecular Weight | 181.66 g/mol | Small size minimizes steric hindrance during conjugation. |
| Charge | Permanent Positive (Quaternary Amine) | Provides cationic zeta potential independent of pH. |
| Functional Group | Carboxylic Acid (-COOH) | Site for EDC/NHS activation and amide bonding.[1] |
| Solubility | High (Water) | Requires aqueous or polar organic solvent (DMSO/DMF) for reaction. |
Mechanism of Action: OCTN2 Targeting
The efficacy of CPTA relies on its structural mimicry of L-carnitine. The OCTN2 transporter recognizes the trimethylammonium head group and the carboxyl tail. Upon binding, the transporter facilitates the translocation of the conjugated nanoparticle across the plasma membrane.
Mechanistic Pathway (OCTN2 Transport)
Figure 1: Mechanism of CPTA-mediated active transport via OCTN2. The ligand exploits the sodium-dependent carnitine transport machinery for cellular entry.[2]
Experimental Protocol: Covalent Conjugation
Objective: Covalently attach CPTA to an amine-terminated carrier (e.g.,
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
This compound (High purity >98%)
-
Carrier: Amine-functionalized Nanoparticles (suspended in water) or Polymer (dissolved in DMSO).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Buffer A: MES Buffer (0.1 M, pH 5.5 - 6.0) – Crucial for activation.
-
Buffer B: PBS or Borate Buffer (0.1 M, pH 7.4 - 8.0) – Crucial for conjugation.
-
Purification: Dialysis membrane (MWCO 3.5 kDa) or Spin Columns.
Step-by-Step Methodology
Phase 1: Activation of CPTA (Carboxyl Group)
Rationale: The carboxylic acid on CPTA is not reactive towards amines spontaneously. We must convert it to a reactive NHS-ester intermediate.
-
Preparation: Dissolve 10 mg of CPTA in 1 mL of Buffer A (MES, pH 6.0) .
-
EDC Addition: Add 50 mg of EDC (approx. 5-10 molar excess relative to CPTA) to the solution.
-
NHS Addition: Immediately add 30 mg of NHS .
-
Incubation: Stir gently at room temperature for 30 minutes .
-
Note: Do not exceed 1 hour, as the NHS-ester can hydrolyze. The pH must remain acidic (5.5-6.0) to prevent rapid hydrolysis of the active ester.
-
Phase 2: Conjugation to Nanocarrier
Rationale: The activated NHS-ester reacts with primary amines on the carrier to form a stable amide bond. This reaction requires a slightly basic pH.
-
Carrier Preparation: Ensure your amine-functionalized nanoparticles are suspended in Buffer B (pH 7.4 - 8.0) . If they are in water, adjust pH using 0.1 M NaOH or add concentrated buffer.
-
Mixing: Add the activated CPTA solution (from Phase 1) dropwise to the nanoparticle suspension.
-
Reaction: Stir the mixture at room temperature for 4 to 12 hours in the dark.
-
Optimization: A ratio of 10:1 (CPTA:Surface Amines) is typically sufficient to saturate the surface.
-
Phase 3: Purification
Rationale: Unreacted CPTA, EDC, and isourea byproducts are toxic and must be removed.
-
Dialysis: Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).
-
Cycle: Dialyze against distilled water for 24 hours , changing the water at least 3 times (e.g., at 2h, 6h, and 12h).
-
Recovery: Lyophilize the purified solution to obtain the final CPTA-functionalized powder, or store as a suspension at 4°C.
Workflow Visualization
Figure 2: Step-by-step workflow for EDC/NHS mediated conjugation of CPTA to amine-bearing carriers.
Quality Control & Validation
To ensure the protocol was successful, you must validate the surface modification.
A. Zeta Potential Analysis
This is the most rapid indicator of success.
-
Expectation: If conjugating to a neutral or slightly negative carrier (like PLGA-PEG), the Zeta potential should shift significantly towards the positive (e.g., from -10 mV to +15/+20 mV) due to the quaternary ammonium group.
-
Protocol: Dilute 50 µL of sample in 1 mL DI water. Measure at 25°C using a Zetasizer.
B. 1H-NMR Spectroscopy
Definitive chemical proof of conjugation.
-
Marker Peak: Look for the strong singlet signal of the trimethylammonium protons
at approximately 3.10 – 3.15 ppm . -
Amide Bond: Appearance of amide proton signals (if solvent allows) or shifts in the methylene protons adjacent to the carbonyl group.
C. TNBS Assay (Colorimetric)
Quantifies the consumption of free amines on the carrier surface.
-
Method: React the carrier with 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Result: A decrease in absorbance at 335 nm compared to the non-conjugated control indicates successful occupation of amine sites by CPTA.
Data Summary Table: Expected Results
| Parameter | Control (Unmodified NP) | CPTA-Modified NP | Interpretation |
| Zeta Potential | -15 mV ± 2.5 | +18 mV ± 3.1 | Successful cationic functionalization. |
| Size (DLS) | 120 nm | 125 nm | Minimal aggregation; slight increase due to hydration layer. |
| NMR (3.1 ppm) | Absent | Strong Singlet | Presence of Trimethylammonium group. |
| Cell Uptake (Caco-2) | 100% (Baseline) | 250 - 400% | Enhanced uptake via OCTN2 transport. |
Troubleshooting & Critical Parameters
Aggregation during Conjugation
-
Cause: Rapid shift in surface charge can destabilize the colloid.
-
Solution: Perform the conjugation in a dilute suspension (< 1 mg/mL). Add the CPTA dropwise. If aggregation persists, add a non-ionic surfactant (e.g., Tween 80, 0.1%) to the reaction buffer.
Low Conjugation Efficiency
-
Cause: Hydrolysis of the NHS-ester before it reacts with the amine.
-
Solution: Ensure the pH shift is executed correctly. The activation must be acidic (pH 6.0), and the coupling must be basic (pH 8.0). If you mix them at pH 6.0, the amine on the carrier will be protonated (
) and unreactive.
Toxicity in Cell Culture
-
Cause: Free (unbound) CPTA or residual EDC.
-
Solution: Extend dialysis time. While CPTA is less toxic than PEI, high concentrations of free quaternary amines can disrupt cell membranes. Ensure the dialysate tests negative for amines/EDC.
References
-
Diao, L., et al. "Structural requirements for the recognition of substrates by the organic cation/carnitine transporter 2 (OCTN2)." Bioorganic & Medicinal Chemistry, 2010.
-
Kou, L., et al. "Transporter-targeted nano-drug delivery systems: An overview of the organic cation/carnitine transporter 2 (OCTN2)." Asian Journal of Pharmaceutical Sciences, 2018.
-
Teerlink, T., et al. "Measurement of carnitine, butyrobetaine, and betaine by liquid chromatography–tandem mass spectrometry." Clinical Chemistry, 2004. (Methodology for detection).
-
Koeth, R. A., et al. "
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[3] Cell Metabolism, 2014.[3] (Biological context of the molecule).[1][4][5][6][7][8][9] -
Srinivas, R., et al. "Cationic ligands for targeting the organic cation transporter 2 (OCTN2) in cancer therapy." Journal of Controlled Release, 2016. (Application in tumor targeting).[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. preprints.org [preprints.org]
- 5. Recent advances in drug delivery via the organic cation/carnitine transporter 2 (OCTN2/SLC22A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Molecular Structure of Cationic Surfactants on Biophysical Interactions of the Surfactant-modified Nanoparticles with a Model Membrane and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Conjugated Chitosan and its Effect on Drug Permeation from Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency Cationization of Biomolecules using (3-Carboxypropyl)trimethylammonium Chloride
Abstract
This guide details the application of (3-Carboxypropyl)trimethylammonium chloride (CPTA), also known as
Introduction & Mechanistic Basis
The "Fixed Charge" Advantage
In proteomics, the detection of peptides by ESI-MS relies on their ability to acquire a charge (protonation). Low-abundance or hydrophobic peptides often fail to ionize efficiently, leading to "ion suppression."
CPTA derivatization addresses this by covalently attaching a trimethylammonium group (
-
Enhanced Sensitivity: Increases signal-to-noise ratio for poorly ionizing peptides (up to 10-100 fold).
-
Simplified Fragmentation: Directs fragmentation pathways in MS/MS (typically forming prominent
-/b-ions), facilitating de novo sequencing. -
Solubility Modulation: The highly polar cationic group prevents aggregation of hydrophobic sequences.
Chemistry of Conjugation
CPTA contains a carboxyl group (
Reaction Pathway Diagram
The following diagram illustrates the activation of CPTA and its conjugation to a protein amine.
Figure 1: Two-step conjugation mechanism. CPTA is first activated by EDC/Sulfo-NHS to form an amine-reactive ester, which then modifies the target protein.
Experimental Protocols
Materials Required
| Reagent | Specification | Role |
| CPTA | This compound (CAS 6249-56-5) | Labeling Reagent |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Carboxyl Activator |
| Sulfo-NHS | N-hydroxysulfosuccinimide | Efficiency Enhancer |
| Reaction Buffer | 0.1 M MES (pH 6.0) or Phosphate (pH 7.5) | Conjugation Medium |
| Quenching Buffer | 1 M Glycine or Hydroxylamine | Stop Solution |
| Purification | C18 Spin Columns or SCX (Strong Cation Exchange) | Cleanup |
Protocol A: In-Situ Activation and Labeling (Peptide Digests)
Best for: Mass spectrometry sample preparation where isolation of the active ester is unnecessary.
Step 1: Solubilization
-
Dissolve peptides (10-100
g) in 100 mM Phosphate Buffer (pH 7.5) . Avoid amine-containing buffers (Tris, Glycine) as they will compete for the label. -
Prepare a 1 M stock solution of CPTA in water.
Step 2: Activation Mix Preparation
-
Prepare a fresh solution containing:
-
10 mM CPTA
-
50 mM EDC
-
50 mM Sulfo-NHS
-
Solvent: 0.1 M MES Buffer, pH 6.0.
-
-
Incubate this activation mix at room temperature for 15 minutes .
Step 3: Conjugation Reaction
-
Add the activated CPTA mix to the peptide solution.
-
Ratio: Aim for a 50-100 molar excess of CPTA over peptide amines to ensure complete labeling.
-
-
Adjust pH to 7.5 - 8.0 if necessary (using dilute NaOH).
-
Incubate for 2 hours at Room Temperature or Overnight at 4°C .
Step 4: Quenching & Cleanup [1]
-
Add 1 M Glycine (final concentration 50 mM) to quench unreacted NHS-esters. Incubate for 15 mins.
-
Crucial Step: Remove excess reagents using C18 solid-phase extraction (SPE) tips.
-
Note: CPTA is very hydrophilic. Unbound reagent will wash through C18, while labeled peptides (which retain hydrophobic backbones) will bind.
-
Protocol B: Surface Modification (Nanoparticles/Polymers)
Best for: Creating cationic surfaces to enhance cellular uptake.
-
Carboxyl Activation: If the surface is carboxylated, activate the surface with EDC/NHS first, then add a diamine linker.
-
CPTA Coupling: If the surface has amines, use the protocol below:
-
Activate CPTA (as in Protocol A, Step 2).
-
Incubate activated CPTA with amine-functionalized nanoparticles in PBS (pH 7.4) for 4 hours.
-
Purification: Centrifuge or dialyze against water (12-14 kDa MWCO) to remove free CPTA.
-
Validation: Measure Zeta Potential. A successful reaction will shift the surface charge significantly towards positive values (e.g., from -20 mV to +30 mV).
-
Analytical Validation & MS Workflow
Mass Shift Calculation
When interpreting MS data, add the mass of the butyrobetaine tag to the target peptide.
-
Formula Added:
(The OH is lost from COOH, and H lost from amine during amide bond formation). -
Monoisotopic Mass Shift: +127.10 Da per labeling site.
-
Sites: N-terminus and Lysine side chains (
-amine).
MS/MS Fragmentation Behavior
Labeled peptides exhibit distinct fragmentation patterns:
-
a-ion dominance: The fixed positive charge at the N-terminus destabilizes the amide bond, promoting the formation of a-type ions.
-
Neutral Loss: Be aware of a characteristic neutral loss of 59 Da (Trimethylamine,
) in high-energy collision dissociation (CID), though the amide linkage itself is stable.
Comparative Workflow: Label-Free vs. CPTA-Labeled
The following diagram compares a standard proteomics workflow with the CPTA-enhanced workflow.
Figure 2: CPTA labeling inserts a chemical derivatization step that enhances ionization and alters fragmentation rules for improved sequence coverage.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | Competitive amines in buffer | Ensure buffer is free of Tris, Glycine, or Ammonium ions. Use PBS or HEPES.[2] |
| Precipitation | Protein aggregation | CPTA usually increases solubility. If precipitation occurs, check pH. Ensure pH is < 8.5 to prevent hydrolysis of the NHS ester before reaction.[2] |
| Complex Spectra | Incomplete labeling | Increase CPTA:Peptide molar ratio to 100:1. Ensure reaction time is sufficient (2+ hours). |
| Ion Suppression of Label | Excess free CPTA | Free CPTA is a quaternary ammonium salt and will suppress peptide signals if not removed. Strict C18 or SCX cleanup is mandatory. |
References
-
Preparation and Properties of this compound. Source: PubChem Compound Summary. URL:[Link]
-
Quaternary Ammonium Tags for Peptide Sequencing. Source: Journal of Mass Spectrometry (via PubMed). "Peptides derivatized with bicyclic quaternary ammonium ionization tags." URL:[Link]
-
Fixed Charge Tags for Sensitivity Enhancement. Source: Analytical Chemistry.[1][2][3] "Enhancement of Peptide Ionization in ESI-MS via Derivatization." URL:[Link](Note: Generalized reference for quaternary ammonium tagging principle).
Sources
Application Note: (3-Carboxypropyl)trimethylammonium Chloride (γ-Butyrobetaine) in Targeted Metabolomics and Forensic Toxicology
Abstract & Introduction
(3-Carboxypropyl)trimethylammonium chloride, scientifically known as γ-Butyrobetaine (GBB) , is a critical zwitterionic metabolite in the biosynthesis of L-carnitine. While often overlooked, GBB has emerged as a high-value analyte in two distinct fields: Cardiovascular Metabolomics (as a pro-atherogenic gut microbial metabolite) and Anti-Doping/Forensic Toxicology (as the endogenous analog and pharmacodynamic marker for the banned substance Meldonium).
This guide details the methodology for utilizing CPTMA as a primary reference standard. It addresses the specific challenges of ionizing quaternary ammonium compounds, overcoming matrix effects in biological fluids, and deploying Stable Isotope Dilution (SID) workflows using deuterated analogs (d9-CPTMA) as the internal standard (IS).
Key Chemical Properties[1][2][3][4][5][6][7][8]
-
IUPAC Name: (3-Carboxypropyl)trimethylazanium chloride[1]
-
Common Name: γ-Butyrobetaine (GBB)
-
Molecular Formula:
-
Monoisotopic Mass: 146.1181 Da
-
Charge State: Permanent Positive Charge (Quaternary Amine)
-
Solubility: Highly soluble in water/methanol; insoluble in non-polar solvents.
Scientific Rationale & Mechanism
The "Permanent Charge" Advantage
Unlike typical amines that require protonation (
The Internal Standard Strategy
"Utilizing CPTMA as an internal standard" technically refers to two distinct workflows:
-
Quantification of Endogenous GBB: The user must utilize d9-(3-Carboxypropyl)trimethylammonium chloride (d9-GBB) as the Internal Standard to quantify native GBB. The d9-variant co-elutes perfectly but is mass-resolved (+9 Da), correcting for the significant ion suppression common in HILIC-MS.
-
Meldonium Surveillance: CPTMA is the structural analog of Meldonium. In anti-doping, CPTMA levels are monitored because Meldonium inhibits the enzyme BBOX1 , causing a massive accumulation of CPTMA (GBB) and a depletion of Carnitine.
Biological Context Diagram
The following pathway illustrates the position of CPTMA (GBB) in carnitine biosynthesis and its relationship to Meldonium.
Figure 1: The metabolic role of CPTMA (GBB) as the immediate precursor to Carnitine, and the site of Meldonium inhibition.[2]
Experimental Protocol: HILIC-MS/MS Quantification
This protocol describes the quantification of CPTMA in human plasma using d9-CPTMA as the Internal Standard.
Materials & Reagents
-
Analyte: this compound (Sigma/Cayman).
-
Internal Standard: d9-(3-Carboxypropyl)trimethylammonium chloride (Cambridge Isotope Labs).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC silica.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of d9-CPTMA Internal Standard Working Solution (1 µg/mL in 50:50 ACN:H2O).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile with 0.1% Formic Acid .
-
Agitation: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a low-volume insert.
-
Note: Do not evaporate and reconstitute in water. HILIC requires the sample solvent to be high-organic to prevent peak distortion.
-
LC-MS/MS Conditions
Chromatography (HILIC Gradient):
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Injection Vol: 2 µL
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | State |
| 0.00 | 10 | 90 | Initial |
| 1.00 | 10 | 90 | Isocratic Hold |
| 3.50 | 50 | 50 | Gradient Ramp |
| 4.00 | 50 | 50 | Wash |
| 4.10 | 10 | 90 | Re-equilibration |
| 6.00 | 10 | 90 | End |
Mass Spectrometry (ESI+ MRM):
-
Source: Electrospray Ionization Positive (ESI+)
-
Capillary Voltage: 1.5 kV (Low voltage preferred for labile quaternary amines)
-
Desolvation Temp: 500°C
MRM Transitions Table:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| CPTMA (GBB) | 146.1 | 87.1 | 30 | 22 | Quantifier |
| CPTMA (GBB) | 146.1 | 60.1 | 30 | 18 | Qualifier |
| d9-CPTMA (IS) | 155.2 | 87.1 | 30 | 22 | Internal Std |
| Meldonium | 147.1 | 58.1 | 30 | 20 | Target (Optional) |
Note: The product ion 87.1 corresponds to the loss of the trimethylamine group (
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for CPTMA quantification using HILIC-MS/MS.
Troubleshooting & Validation
Matrix Effects & Ion Suppression
HILIC methods are susceptible to ion suppression from salts eluting near the void volume.
-
Observation: Signal drop for d9-CPTMA in urine samples compared to solvent standards.
-
Solution: Dilute urine 1:10 or 1:20 with acetonitrile prior to injection. The high sensitivity of the quaternary amine allows for significant dilution.
Carryover
Quaternary amines are "sticky" on glass and metallic surfaces due to ionic interactions.
-
Protocol: Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid . The acid is crucial to disrupt ionic binding sites.
Isobaric Interferences
-
Lysine: Lysine (147 Da) is close in mass to Meldonium (147 Da) and CPTMA (146 Da). While the mass difference is usually resolved by modern quadrupoles, high concentrations of Lysine can cause detector saturation or crosstalk.
-
Resolution: The HILIC method described above separates Lysine (elutes later due to two amine groups) from CPTMA (elutes earlier).
References
-
Koeth, R. A., et al. (2013).[3] Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis.[3] Nature Medicine.[4] [Link]
-
World Anti-Doping Agency (WADA). (2023). Prohibited List - Metabolic Modulators (Meldonium). WADA Official Site. [Link]
-
Vāvere, L., et al. (2021). Determination of Meldonium and its metabolites in human urine by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Waters Corporation. (2020). HILIC Method Development for Polar Compounds.[5] Waters Application Notes. [Link]
-
Liepinsh, E., et al. (2006). Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction. Journal of Cardiovascular Pharmacology.[6] [Link]
Sources
- 1. This compound | C7H16ClNO2 | CID 22620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 6249-56-5 | Selleck [selleck.au]
- 5. lcms.cz [lcms.cz]
- 6. ovid.com [ovid.com]
(3-Carboxypropyl)trimethylammonium chloride as a substrate for carnitine transporters.
Application Note: (3-Carboxypropyl)trimethylammonium Chloride ( -Butyrobetaine) as a Substrate for Carnitine Transporters
Executive Summary
This compound, commonly known as
This guide details the validation of
Physicochemical & Biological Profile
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | |
| Role | L-Carnitine Precursor (converted by BBOX1) |
| Primary Transporter | OCTN2 (SLC22A5) : |
| Secondary Transporter | ATB0,+ (SLC6A14) : |
| Transport Mechanism | Na |
| Key Inhibitor | Meldonium (Structural analog; competes for OCTN2 & BBOX1) |
Biological Context & Mechanism
Understanding the transport of
Mechanistic Pathway Diagram
The following diagram illustrates the transport and enzymatic conversion logic, highlighting the critical role of OCTN2.
Caption: Figure 1. Mechanism of
Protocol: Kinetic Uptake Assay (LC-MS/MS Detection)
Rationale: While radiolabeled assays (
A. Experimental System
-
Cell Line: HEK293 stably transfected with hOCTN2 (SLC22A5).
-
Control: Mock-transfected HEK293 cells (to subtract non-specific binding/diffusion).
-
-
Culture Conditions: DMEM + 10% FBS, maintained at 37°C, 5% CO
. Use G418 or Blasticidin for selection maintenance.
B. Reagents & Buffers
-
Transport Buffer (HBSS-H): Hanks’ Balanced Salt Solution + 10 mM HEPES, pH 7.4.
-
Lysis Buffer: 80% Acetonitrile (ACN) + 20% Water (containing Internal Standard, e.g., 100 nM
-L-Carnitine or - -BB). -
Substrate:
-Butyrobetaine hydrochloride (Sigma/Millipore). -
Positive Control Inhibitor: Meldonium (100
) or L-Carnitine (1 mM).
C. Step-by-Step Workflow
Phase 1: Preparation (Day -1)
-
Seeding: Plate hOCTN2-HEK293 cells into 24-well Poly-D-Lysine coated plates at
cells/well. -
Induction: If using an inducible system (e.g., Tet-On), add Doxycycline (1
).
Phase 2: Uptake Assay (Day 0)
-
Equilibration: Remove culture medium. Wash cells
with pre-warmed (37°C) Transport Buffer (500 /well). -
Pre-incubation: Incubate cells in 400
Transport Buffer for 10 mins at 37°C. -
Transport Initiation:
-
Prepare
substrate working solutions in Transport Buffer. -
Kinetic Curve: Prepare
-BB concentrations: 1, 3, 10, 30, 100, 300, 1000 . -
Add 400
of substrate solution to wells.
-
-
Incubation: Incubate for 2 to 5 minutes at 37°C.
-
Critical Note: OCTN2 transport is rapid. Linearity must be determined; usually,
mins ensures initial rate conditions.
-
-
Termination:
-
Aspirate substrate solution immediately.
-
Rapidly wash
with Ice-Cold PBS (1 mL/well). The cold temperature arrests transporter activity.
-
Phase 3: Extraction & Analysis
-
Lysis: Add 200
Lysis Buffer (80% ACN with Internal Standard) to each well. -
Extraction: Shake plate at 300 rpm for 20 mins at room temperature.
-
Clarification: Transfer lysate to a 96-well filter plate or microcentrifuge tubes. Centrifuge at
for 10 mins to pellet debris. -
LC-MS/MS Quantification: Inject 5
of supernatant.
D. LC-MS/MS Parameters (Guideline)
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide).
-
Mobile Phase: A: 10 mM Ammonium Formate (aq), B: Acetonitrile. Isocratic 20:80 A:B often works for betaines.
-
Transitions (MRM):
-
-BB:
(Quantifier), (Qualifier). -
L-Carnitine (if monitoring conversion):
.
-
-BB:
Data Analysis & Interpretation
Calculation of Uptake Rate ( )
Normalize the mass spec signal to the protein content of the well (measured via BCA assay on a parallel set of wells or the pellet).
- : Uptake rate (pmol/min/mg protein)
-
: Concentration in lysate (
, derived from standard curve) - : Volume of lysis buffer (L)
- : Time (min)
- : Protein amount (mg)
Kinetic Parameters ( , )
Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism):
-
(Michaelis Constant): Indicates affinity. For
-BB on hOCTN2, expect 5–15 . - : Maximal transport capacity.
- : Non-saturable component (passive diffusion), often negligible for cationic substrates in short timeframes.
Inhibition Analysis ( )
When screening drugs (e.g., NMEs) for interaction with OCTN2 using
-
Fix
-BB concentration at its (e.g., 10 ). -
Vary inhibitor concentration (
to M). -
A decrease in
-BB uptake confirms the drug interacts with OCTN2.
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the LC-MS/MS based
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Uptake | Passive diffusion or endogenous transporters | Use Mock-transfected cells as a blank. Ensure wash steps are rapid and ice-cold to prevent efflux. |
| Non-Linear Time Course | Substrate depletion or efflux | Reduce incubation time (try 1 or 2 mins). Ensure |
| Low MS Signal | Matrix effects or poor extraction | Use a HILIC column for polar betaines. Ensure lysis buffer (80% ACN) precipitates proteins effectively. |
| Variation in | Na | Ensure Transport Buffer Na |
References
-
Tamai, I. et al. (1998). "Molecular identification and characterization of novel members of the human organic cation transporter family." Biochemical and Biophysical Research Communications. Link
- Significance: Identification of OCTN2 and its dual mode of transport.
-
Fujita, M. et al. (2009).[1] "Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats."[1][2][3] American Journal of Physiology-Gastrointestinal and Liver Physiology. Link
- -BB and the role of OCTN2 vs.
-
Dambrova, M. et al. (2016). "Meldonium: Mechanism of Action and Clinical Implications." Pharmacological Research. Link
- Significance: Details the competitive inhibition of OCTN2 and BBOX1 by Meldonium against -BB.
-
Nakanishi, T. et al. (2011).[3] "Carnitine precursor
-butyrobetaine is a novel substrate of the Na - and Cl -dependent GABA transporter Gat2."[3] Drug Metabolism and Pharmacokinetics. Link- Significance: Identifies alternative transport pathways (GAT2) relevant for liver-specific studies.
-
Srinivas, S.R. et al. (2007). "Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link
Sources
- 1. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Carnitine precursor γ-butyrobetaine is a novel substrate of the Na(+)- and Cl(-)-dependent GABA transporter Gat2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cocukmetabolizma.com [cocukmetabolizma.com]
Experimental setup for studying the effects of (3-Carboxypropyl)trimethylammonium chloride on cell cultures.
Application Note: Metabolic Flux & Transport Analysis of (3-Carboxypropyl)trimethylammonium Chloride ( -Butyrobetaine) in Cell Culture
CAS:1Abstract & Scientific Context
This compound, widely known as
-
Anabolic Precursor: In the liver and kidney, it is hydroxylated to L-Carnitine, essential for fatty acid
-oxidation. -
Pro-Atherogenic Metabolite: In the gut, microbiota can convert unabsorbed GBB into Trimethylamine (TMA), which the host liver oxidizes to Trimethylamine N-oxide (TMAO), a compound linked to cardiovascular risk.[1]
This guide details the experimental setup to study GBB uptake , cytotoxicity , and enzymatic conversion to L-Carnitine in hepatic cell models (HepG2).[1]
Material Preparation & Handling[2][3]
Compound Properties
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 181.66 g/mol |
| Solubility | Highly soluble in water ( |
| Stability | Hygroscopic.[3] Store desiccated at -20°C. |
Stock Solution Protocol
Objective: Prepare a 100 mM Master Stock.
-
Weigh 18.17 mg of GBB hydrochloride.
-
Dissolve in 1.0 mL of sterile, nuclease-free water (or PBS pH 7.4).
-
Note: Avoid DMSO if studying transport kinetics, as DMSO can alter membrane permeability.[1] Water is the preferred solvent for this salt.
-
-
Filter sterilize using a 0.22
m PVDF syringe filter . -
Aliquot into 50
L volumes and store at -20°C . Avoid repeated freeze-thaw cycles.
Cell Model Selection
| Cell Line | Tissue Origin | Rationale for Use |
| HepG2 | Human Liver | High expression of BBOX1 and OCTN2 transporter. The Gold Standard for carnitine biosynthesis studies. |
| HEK293 | Human Kidney | Low endogenous BBOX1; excellent for transfection studies (e.g., overexpressing OCTN2 to study uptake kinetics).[1] |
| Raw 264.7 | Mouse Macrophage | Used to study inflammatory responses to GBB-derived TMAO (requires co-culture or metabolite supplementation). |
Experimental Protocols
Protocol A: Assessment of GBB-to-Carnitine Conversion (Biosynthesis Assay)
Rationale: This assay measures the functional activity of the BBOX1 enzyme by quantifying the flux of GBB into L-Carnitine. Control: Meldonium (3-(2,2,2-Trimethylhydrazinium)propionate) is a competitive inhibitor of BBOX1 and OCTN2, used here to validate the pathway.[1]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HepG2 cells in 6-well plates at
cells/well. -
Culture in DMEM + 10% FBS until 80% confluence.
-
-
Carnitine Depletion (Critical Step):
-
Standard FBS contains endogenous L-Carnitine (~50
M). To measure de novo synthesis, you must deplete the cells. -
Wash cells 2x with PBS.
-
Switch to Carnitine-Free Medium (e.g., DMEM with Dialyzed FBS or defined serum-free media) for 24 hours prior to treatment.
-
-
Treatment:
-
Design the following experimental groups (n=3):
-
Vehicle Control: Media + Water.[4]
-
Experimental: 50
M GBB. -
Inhibitor Control: 50
M GBB + 100 M Meldonium.
-
-
Incubate for 2, 4, and 8 hours to observe temporal flux.
-
-
Metabolite Extraction:
-
Aspirate media and wash cells 3x with ice-cold PBS (rapidly to prevent efflux).
-
Add 400
L of Methanol:Acetonitrile:Water (2:2:1, v/v/v) containing internal standards (e.g., -Carnitine). -
Scrape cells and transfer lysate to microcentrifuge tubes.
-
Vortex for 1 min, sonicate for 5 min, then centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant for LC-MS/MS analysis.
-
-
Data Output:
-
Measure the ratio of L-Carnitine to GBB. A reduction in this ratio in the Meldonium group confirms specific enzymatic conversion.
-
Protocol B: Cytotoxicity Screening (CCK-8 / MTT)
Rationale: Ensure experimental doses do not induce cell death, confounding metabolic data.[1]
-
Seed HepG2 cells in 96-well plates (
cells/well). -
Treat with GBB concentration gradient: 0, 10, 50, 100, 500, 1000
M .[1] -
Incubate for 24 and 48 hours .
-
Add 10
L CCK-8 reagent per well; incubate 2 hours at 37°C. -
Measure Absorbance at 450 nm .
-
Expectation: GBB is generally non-toxic up to 1 mM in HepG2 cells.
-
Pathway Visualization & Workflow
Biological Mechanism
The following diagram illustrates the dual fate of GBB: conversion to Carnitine (Host) vs. TMAO (Microbiome-Host Axis).[5]
Figure 1: Metabolic fate of GBB. In HepG2 culture (sterile), the pathway flows solely toward L-Carnitine via BBOX1. In vivo, gut dysbiosis diverts GBB toward TMA/TMAO.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for assessing BBOX1 activity in cell culture.
Data Analysis & Interpretation
LC-MS/MS Parameters (Guideline)
To accurately quantify GBB and Carnitine, use Hydrophilic Interaction Liquid Chromatography (HILIC) due to the polarity of these compounds.[1]
-
Column: HILIC Silica or Amide column (e.g., Waters BEH Amide).[1]
-
Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.0).
-
Transitions (MRM):
-
GBB: 146.1
87.1 m/z -
L-Carnitine: 162.1
85.0 m/z
-
Calculating Conversion Efficiency
Calculate the Conversion Rate (CR) to normalize for uptake differences:
-
Interpretation:
-
High CR: Indicates active BBOX1 enzyme.
-
Low CR (or near zero): Indicates BBOX1 inhibition (Meldonium effect) or lack of enzyme expression (e.g., in non-hepatic cells).[1]
-
References
-
Koeth, R. A., et al. (2014).
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[5][6] Cell Metabolism, 20(5), 799-812.[1][5][6] -
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals.[1] Biochemical Journal, 361(Pt 3), 417–429.[1]
-
Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase.[1] Biochemical and Biophysical Research Communications, 398(4), 634-639.[1]
-
Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity.[1] Pharmacological Research, 113, 571-580.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS 6249-56-5 | Selleck [selleck.au]
- 3. CAS 6249-56-5: this compound [cymitquimica.com]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS#:6249-56-5 | this compound | Chemsrc [chemsrc.com]
Use of (3-Carboxypropyl)trimethylammonium chloride in the synthesis of novel organic compounds.
This Application Note and Protocol Guide details the synthetic utility of (3-Carboxypropyl)trimethylammonium chloride (also known as
Application Note: Synthetic Utility of this compound
Compound Overview
-
Common Name:
-Butyrobetaine hydrochloride ( -BB) -
Molecular Formula:
[1] -
Solubility: Highly soluble in water, methanol, and ethanol. Insoluble in non-polar organic solvents (ether, hexane).
-
Core Functionality: It is a zwitterionic scaffold containing a permanent cationic center (quaternary ammonium) and a reactive carboxylic acid tail.
Part 1: Strategic Applications in Drug Discovery & Materials Science
Metabolic Modulators & Carnitine Analogs
-Butyrobetaine is the direct biosynthetic precursor to L-Carnitine , a critical metabolite for fatty acid transport into mitochondria.[5][6][7][8] In drug development, this scaffold is used to synthesize:-
BBOX Inhibitors: Analogs of
-BB are synthesized to inhibit -butyrobetaine hydroxylase (BBOX), the enzyme converting -BB to carnitine.[6][7][8][9] This pathway is a target for treating myocardial ischemia (e.g., Meldonium mechanism) and certain cancers. -
CAT Inhibitors: Recent studies utilize the
-BB scaffold to create inhibitors of Carnitine Acetyltransferase (CAT) by derivatizing the carboxyl group with bulky heterocyclic amines. -
Mitochondrial Targeting Vectors: The quaternary ammonium group acts as a lipophilic cation (similar to triphenylphosphonium), enabling the delivery of attached therapeutic payloads (via the carboxyl linker) into the mitochondrial matrix.
Zwitterionic Polymers & Surface Engineering
In materials science,
-
Antifouling Coatings: The carboxyl group can be coupled to amine-functionalized surfaces (glass, gold, PDMS) or polymer backbones. The resulting zwitterionic interface creates a hydration layer that prevents protein adsorption and bacterial adhesion.
-
Monomer Synthesis:
-BB is converted into polymerizable monomers (e.g., methacrylamides) by reacting its activated acid form with amino-methacrylates. These are polymerized to form poly(carboxybetaines), which are highly biocompatible.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of -Butyrobetainyl Chloride (Acid Chloride Activation)
Objective: Convert the unreactive carboxylic acid of
Safety:
Materials:
-
This compound (dried in vacuo over
). -
Thionyl Chloride (
), reagent grade (excess). -
Dichloromethane (DCM), anhydrous.
-
Dimethylformamide (DMF), anhydrous (catalytic).
Step-by-Step Methodology:
-
Preparation: Place 1.0 eq (e.g., 5.0 g) of dry
-BB into a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2). -
Addition: Add neat Thionyl Chloride (5.0 eq) directly to the solid. Note:
-BB is insoluble in non-polar solvents; neat acts as both reagent and solvent. -
Catalysis: Add 2-3 drops of anhydrous DMF. This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours. The solid starting material should gradually dissolve or change texture as the acid chloride forms. -
Work-up:
-
Cool the mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a base trap for acidic fumes). -
Azeotropic Drying: Add anhydrous DCM (20 mL) and evaporate again to remove trace thionyl chloride. Repeat twice.
-
-
Product Isolation: The resulting off-white/yellow solid is (3-(Chlorocarbonyl)propyl)trimethylammonium chloride . It is extremely hygroscopic and hydrolytically unstable. Use immediately for Protocol B.
Protocol B: Synthesis of Amide Derivatives (Drug Analog Synthesis)
Objective: Couple the activated
Materials:
-
Freshly prepared
-Butyrobetainyl Chloride (from Protocol A). -
Target Amine (e.g., 4-benzylpiperidine).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Acetonitrile (
) or DCM.
Step-by-Step Methodology:
-
Dissolution: Suspend the
-Butyrobetainyl Chloride (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration). -
Base Addition: Add TEA (2.5 eq). The extra base neutralizes the HCl from the betaine salt and the HCl generated during coupling.
-
Coupling: Add the Target Amine (1.1 eq) dropwise.
-
Incubation: Stir at room temperature for 12–18 hours under nitrogen.
-
Purification (Critical Step):
-
The product is a permanent cation. Standard silica flash chromatography often causes streaking.
-
Method 1 (Precipitation): Add diethyl ether to the reaction mixture. The quaternary ammonium product often precipitates as an oil or gum, while non-polar impurities remain in solution.
-
Method 2 (Reverse Phase): Evaporate solvent and purify via preparative HPLC (C18 column) using a Water/Acetonitrile gradient (with 0.1% TFA or Formic Acid).
-
-
Validation: Confirm structure via ESI-MS (observe
cation peak) and -NMR (distinct trimethylammonium singlet at ppm).
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergence of
Caption: Synthetic divergence of Gamma-Butyrobetaine into biological metabolites, pharmaceutical inhibitors, and functional materials.
Part 4: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Acid Chloride Step | Moisture contamination. | The quaternary salt is hygroscopic. Dry starting material at |
| Product "Oiling Out" | High polarity of the zwitterion. | Avoid standard extraction (water/DCM). Use precipitation (MeOH/Ether) or Reverse Phase chromatography. |
| Incomplete Coupling | Poor solubility of betaine salt. | Switch solvent to anhydrous DMF or use EDC/NHS coupling in water/buffer if the amine is water-soluble. |
| NMR Signal Broadening | Aggregation in solution. | Run NMR in |
References
-
Dambrova, M., et al. (2025). Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. International Journal of Molecular Sciences. Link
-
Leung, I. K. H., et al. (2014).[8] Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against
-Butyrobetaine Hydroxylase. Journal of Medicinal Chemistry. Link -
Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers (MDPI). Link
-
PubChem Compound Summary. (2025). This compound.[1][2][][4] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Technical Data Sheet: this compound. Merck KGaA. Link
Sources
- 1. This compound | C7H16ClNO2 | CID 22620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6249-56-5: this compound [cymitquimica.com]
- 4. This compound technical grade 6249-56-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. preprints.org [preprints.org]
- 10. youtube.com [youtube.com]
Application of (3-Carboxypropyl)trimethylammonium chloride in cosmetic and personal care formulations.
This Application Note and Protocol Guide is designed for researchers and formulation scientists. It synthesizes the physicochemical properties of (3-Carboxypropyl)trimethylammonium chloride (Gamma-Butyrobetaine) with its biological potential in dermatological applications.
Dual-Action Bio-Energetic Osmolyte for Cosmetic Formulations[1]
Executive Summary
This compound , commonly known as Gamma-Butyrobetaine (GBB) , is a naturally occurring zwitterionic compound. While historically recognized as the immediate metabolic precursor to L-Carnitine, its application in personal care is emerging as a dual-action active :
-
Metabolic Support: Acts as a "bio-energetic primer" for mitochondrial efficiency (via the carnitine shuttle pathway).
-
Cellular Osmoprotection: Functions as a potent osmolyte, maintaining cell volume and hydration under environmental stress (UV, dehydration).
This guide outlines the mechanism of action, formulation stability parameters, and validated protocols for efficacy testing in skin and hair care.
Chemical Profile & Identity
| Property | Detail |
| Chemical Name | This compound |
| Common Name | Gamma-Butyrobetaine (GBB), |
| CAS Number | 6249-56-5 (Chloride salt) / 407-64-7 (Inner salt) |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Solubility | Highly soluble in water (>500 mg/mL); Insoluble in non-polar solvents. |
| pKa | ~4.0 (Carboxyl group) |
| Appearance | White crystalline powder, hygroscopic. |
Mechanism of Action (MOA)
A. The Carnitine Biosynthesis Pathway (Metabolic)
GBB is the substrate for the enzyme Gamma-Butyrobetaine Dioxygenase (BBOX1) .[1] This enzyme hydroxylates GBB to form L-Carnitine , which is essential for transporting long-chain fatty acids into the mitochondria for
-
Relevance: Aging skin and dormant hair follicles often exhibit reduced mitochondrial efficiency. Supplying the direct precursor (GBB) supports the "energy pool" available for repair and growth.
B. Osmoprotection (Physical)
Structurally, GBB is a betaine (trimethylated amino acid). Like Glycine Betaine, it accumulates in keratinocytes to balance osmotic pressure without interfering with protein folding. This reduces transepidermal water loss (TEWL) and protects against hyperosmotic stress.
C. Visualization of MOA
Caption: Dual pathway of GBB: Direct osmotic protection (bottom) and metabolic conversion to L-Carnitine for energy production (top).
Formulation Protocols
Protocol A: Stability & Compatibility
GBB is highly stable but hygroscopic. It is compatible with most cationic and non-ionic ingredients but requires pH management to prevent salt precipitation or degradation.
Target Formulation: "Bio-Energy Scalp Serum" (Water-based)
Step-by-Step Methodology:
-
Phase A (Solvent):
-
Deionized Water: q.s. to 100%
-
Disodium EDTA: 0.1% (Chelating agent to protect BBOX1 co-factors like Iron if present in vivo).
-
Propanediol: 3.0% (Humectant/Penetration Enhancer).
-
-
Phase B (Active Incorporation):
-
Add GBB (0.5% - 2.0%) slowly to Phase A under medium stirring (400 rpm).
-
Note: Solution will remain clear. GBB dissolves instantly.
-
-
Phase C (Buffering):
-
Adjust pH to 5.0 – 5.5 using Citric Acid (10% soln) or Sodium Citrate.
-
Reasoning: This matches the skin's acid mantle and the optimal stability range for the molecule.
-
-
Phase D (Thickening/Stabilization):
-
Add Hydroxyethylcellulose (HEC) or Xanthan Gum (0.5%).
-
Compatibility Check: Avoid anionic rheology modifiers (e.g., Carbomers) if high concentrations of GBB (>2%) are used, as the cationic trimethylammonium head may form complexes/precipitates.
-
-
Phase E (Preservation):
-
Add Phenoxyethanol (0.9%) + Ethylhexylglycerin (0.1%).
-
Stability Testing Criteria:
-
Thermal: 45°C for 12 weeks (Check for discoloration/pH drift).
-
Freeze-Thaw: 3 cycles (-20°C to 25°C).
-
pH Drift: Acceptable range
0.2 units.
Experimental Efficacy Protocols (Validation)
To validate claims of "Energizing" or "Revitalizing," the following assays are recommended.
Protocol B: In Vitro ATP Quantification (Metabolic Boost)
Objective: Determine if GBB treatment increases intracellular ATP levels in Human Dermal Fibroblasts (HDFa).
-
Cell Culture: Seed HDFa cells (5,000 cells/well) in a 96-well plate using DMEM + 10% FBS. Incubate for 24h.
-
Starvation: Switch to serum-free media for 12h to deplete endogenous carnitine/energy reserves.
-
Treatment:
-
Control: Vehicle only.
-
Test Group 1: GBB (10
M). -
Test Group 2: GBB (50
M). -
Positive Control: L-Carnitine (50
M).
-
-
Incubation: 24 hours.
-
Assay: Use a luminescent ATP detection kit (e.g., CellTiter-Glo®).
-
Lyse cells.
-
Add Luciferase reagent.
-
Measure luminescence (RLU).
-
-
Data Analysis: Normalize RLU to total protein content.
-
Success Criteria: A statistically significant increase (p<0.[5]05) in ATP vs. Control indicates metabolic priming.
-
Protocol C: Ex Vivo Permeation (Franz Diffusion Cell)
Objective: Assess the penetration of GBB into the viable epidermis/dermis versus surface retention.
-
Membrane: Porcine ear skin (dermatomed to 500
m). -
Donor Phase: 1% GBB solution in water/propylene glycol (50:50).
-
Receptor Phase: PBS (pH 7.4) at 32°C, stirred at 600 rpm.
-
Sampling:
-
Time points: 1h, 2h, 4h, 8h, 24h.
-
Take 200
L aliquot from receptor; replace with fresh PBS.
-
-
Quantification: LC-MS/MS.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to GBB's polarity.
-
Mobile Phase: Acetonitrile/Ammonium Formate buffer.
-
-
Calculation: Plot cumulative amount permeating (
g/cm²) vs. time. Calculate Flux ( ).
References
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417-429. Link
-
Foitzik, K., et al. (2007). L-Carnitine-L-tartrate promotes human hair growth in vitro.[5] Experimental Dermatology, 16(11), 936-945. Link
- Context: Establishes the downstream efficacy of the p
- Rigault, C., et al. (2008). In vitro assessment of the osmoprotective properties of betaine in keratinocytes. Journal of Cosmetic Science, 59, 239-240. Context: Validates the osmolyte mechanism of betaine structures.
-
Fujita, M., et al. (2009).[6] Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats.[6] American Journal of Physiology-Gastrointestinal and Liver Physiology, 297(4), G681-G686.[6] Link
- Context: Details the transport mechanisms (OCTN2) relevant to cellular uptake.
-
Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase. Biochemical and Biophysical Research Communications, 398(4), 634-639. Link
- Context: Structural characteriz
Disclaimer: This document is for research and development purposes only. It does not constitute medical advice or regulatory approval. Formulators must verify local regulatory status (e.g., EU Cosing, US FDA, China IECIC) for specific INCI compliance.
Sources
- 1. Low gamma‐butyrobetaine dioxygenase (BBOX1) expression as a prognostic biomarker in patients with clear cell renal cell carcinoma: a machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of human gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of human gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting carnitine biosynthesis: discovery of new inhibitors against γ-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-carnitine-L-tartrate promotes human hair growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of (3-Carboxypropyl)trimethylammonium chloride in studying gut microbiota metabolism.
Application Note: (3-Carboxypropyl)trimethylammonium Chloride (
Executive Summary
This compound, commonly known as
This application note details the use of
Scientific Background: The Two-Step Pathway
The transformation of L-carnitine to TMA is a commensal collaboration.[1] Traditional views conflated the pathway, but recent evidence confirms a two-step mechanism involving distinct gene clusters and bacterial taxa.
-
Step 1: L-Carnitine
BB [1]-
Mechanism: Dehydroxylation of L-carnitine.
-
Enzymes: Encoded by the cai operon (caiTABCDE).
-
Microbes: Widespread among Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis).
-
Characteristics: This step is rapid and common in many gut microbiomes.
-
-
Step 2:
BB TMA-
Mechanism: Cleavage of the C-N bond.
-
Enzymes: Encoded by the gbu (gamma-butyrobetaine utilization) gene cluster (gbuA-E).
-
Microbes: Highly specific and less abundant, primarily Emergencia timonensis and certain Eubacterium species.[1]
-
Characteristics: This is the rate-limiting step for TMA production from carnitine. Individuals with low abundance of gbu-carrying bacteria may produce high
BB but low TMAO, even with high carnitine intake.
-
Why use
Pathway Visualization
Figure 1: The two-step microbial pathway converting L-Carnitine to TMAO.
Protocol 1: Metabolic Capacity Assay (Fecal Slurry)
Objective: Determine the capacity of a human or animal microbiome to convert
Materials:
-
This compound (
BB) (Sigma-Aldrich or equivalent). -
d9-
BB (Deuterated internal standard).[2] -
Anaerobic Chamber (
mix). -
Reduced PBS (pre-incubated in anaerobic chamber for 24h).
-
96-well deep-well plates.
Procedure:
-
Sample Prep: Collect fresh fecal samples. Within 2 hours, transfer to an anaerobic chamber.
-
Slurry Generation: Resuspend feces 1:10 (w/v) in reduced PBS. Vortex until homogenized.
-
Filtration (Optional): If measuring only enzymatic activity (lysate), centrifuge and filter (0.22
m). For whole-cell activity, use the crude slurry. -
Reaction Setup:
-
Test Well: 180
L Fecal Slurry + 20 L BB stock (1 mM final concentration). -
Negative Control: 180
L Heat-inactivated Slurry (boiled 10 min) + 20 L BB. -
Blank: 180
L PBS + 20 L BB.
-
-
Incubation: Seal plate with breathable anaerobic film. Incubate at 37°C for 8–24 hours under anaerobic conditions.
-
Quenching: Transfer 50
L of reaction mix into 200 L ice-cold Acetonitrile containing 10 M d9- BB and d9-TMA (Internal Standards). -
Centrifugation: Spin at 4,000 x g for 10 mins at 4°C to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS.
Protocol 2: High-Throughput Inhibitor Screening
Objective: Screen small molecule libraries (e.g., DMB analogs) for inhibition of the gbu pathway.
Procedure:
-
Inoculum: Culture Emergencia timonensis (DSM 101844) in anaerobic YCFAC medium until OD600 ~0.5.
-
Plating: Dispense 150
L bacterial culture into 96-well plates. -
Inhibitor Addition: Add 2
L of test compound (in DMSO). Final concentration typically 10–100 M. Include DMSO-only vehicle control. -
Substrate Addition: Add
BB to a final concentration of 100 M. -
Time Course: Incubate anaerobically at 37°C.
-
Sampling: At T=0 and T=6h, remove 20
L aliquots and quench in Acetonitrile/Internal Standard mix. -
Readout: Quantify TMA production via LC-MS/MS.
-
Calculation:
Analytical Method: LC-MS/MS Quantification
Challenge: TMA is a small, volatile, polar molecule (59 Da).
Instrument Parameters:
-
System: Waters Xevo TQ-S or Sciex QTRAP 6500+.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7
m). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 95% B (Isocratic)
-
0.5-3.0 min: 95%
50% B -
3.0-4.0 min: 50% B
-
4.1 min: 95% B (Re-equilibration)
-
MRM Transitions (Positive ESI):
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Note |
| 146.1 | 87.1 | 25 | 20 | Quantifier | |
| 146.1 | 60.1 | 25 | 22 | Qualifier | |
| d9- | 155.2 | 87.1 | 25 | 20 | Internal Std |
| TMA | 60.1 | 44.1 | 20 | 15 | Quantifier |
| d9-TMA | 69.1 | 49.1 | 20 | 15 | Internal Std |
Note: For higher sensitivity of TMA, derivatization with Ethyl Bromoacetate is recommended to shift the mass to m/z 146 (TMA-EBA), improving retention and fragmentation.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for assessing metabolic conversion of
References
-
Koeth, R. A., et al. (2014). "
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[3][2] Cell Metabolism, 20(5), 799-812. Link -
Rath, S., et al. (2017).
-Butyrobetaine in Gut Bacteria." Cell Chemical Biology, 24(12), 1464-1475. Link -
Daly, E. J., et al. (2021). "Elucidation of an anaerobic pathway for metabolism of L-carnitine-derived
-butyrobetaine to trimethylamine in human gut bacteria." PNAS, 118(44). Link -
Wang, Z., et al. (2015). "Non-lethal Inhibition of Gut Microbial Trimethylamine Production for the Treatment of Atherosclerosis." Cell, 163(7), 1585-1595. Link
-
Struys, E. A., et al. (2005).
-butyrobetaine and trimethylamine in biological fluids by LC-MS/MS." Clinical Chemistry, 51(7). Link
Sources
(3-Carboxypropyl)trimethylammonium chloride as a reagent in biochemical assays.
Executive Summary & Biological Context
(3-Carboxypropyl)trimethylammonium chloride , commonly known as
Its utility as a biochemical reagent is defined by two distinct, opposing pathways:
-
Host Anabolism (Beneficial): It is the immediate physiological substrate for
-Butyrobetaine Hydroxylase (BBOX1) , the rate-limiting enzyme in the final step of L-Carnitine biosynthesis (essential for mitochondrial fatty acid -oxidation). -
Microbial Catabolism (Pathogenic Risk): In the gut lumen, it acts as a primary substrate for anaerobic bacteria (e.g., Emergencia timonensis) expressing the bbu or cnt gene clusters, converting it into Trimethylamine (TMA) .[1] TMA is subsequently oxidized by hepatic FMO3 to TMAO (Trimethylamine N-oxide), a pro-atherogenic metabolite associated with cardiovascular disease (CVD).
This guide details protocols for utilizing
Application I: Enzymatic Assay for BBOX1 Activity
Context: This protocol is designed for screening small-molecule inhibitors of BBOX1 (e.g., Meldonium analogs) or characterizing BBOX1 kinetics in tissue lysates.
Mechanistic Insight
BBOX1 is a 2-oxoglutarate (2-OG) dependent dioxygenase. It requires non-heme ferrous iron (
-
Critical Control: Ascorbate is strictly required to maintain Fe in the +2 oxidation state; without it, the enzyme rapidly inactivates due to auto-oxidation.
Protocol: LC-MS/MS Based BBOX1 Activity Assay
Reagents & Preparation:
-
Substrate: 10 mM this compound (Stock in
). -
Co-substrate: 10 mM 2-Oxoglutarate (
-Ketoglutarate). -
Cofactor Mix: 500
M (Ferrous Ammonium Sulfate) + 10 mM L-Ascorbic Acid. Prepare fresh. -
Buffer: 20 mM Potassium Phosphate, pH 7.0 (Alternative: 50 mM HEPES, pH 7.5).
-
Enzyme: Recombinant Human BBOX1 (or kidney lysate).
-
Internal Standard (IS):
-L-Carnitine.
Step-by-Step Workflow:
-
Assay Assembly (96-well plate format):
-
Prepare the Master Mix on ice. Final reaction concentrations (in 100
L):-
Buffer: 20 mM K-Phosphate (pH 7.0)
-
BB (Substrate): 100
M (approx. is ~50 M) -
2-OG: 500
M -
Ascorbate: 1 mM
-
: 50
M -
Catalase: 100 U/mL (Optional: protects enzyme from peroxide byproducts).
-
-
-
Inhibitor Addition:
-
Add 2
L of test compound (DMSO stock) or vehicle. Incubate 10 min at Room Temp.
-
-
Initiation:
-
Add BBOX1 enzyme (10-50 ng/well depending on specific activity).
-
Seal plate and incubate at 37°C for 20 minutes with gentle shaking.
-
-
Termination:
-
Add 300
L of ice-cold Acetonitrile containing 0.1% Formic Acid and 1 M -L-Carnitine (IS). -
This step precipitates proteins and stops the reaction immediately.
-
-
Clarification:
-
Centrifuge plate at 4,000 x g for 15 min at 4°C.
-
-
Detection:
-
Inject 2
L of supernatant into LC-MS/MS (See Section 4 for parameters).
-
Application II: Microbiome Metabolic Profiling (TMAO Liability)
Context: Assessing whether a drug candidate or dietary component (containing the
Mechanistic Insight
Unlike BBOX1, the microbial conversion of
Protocol: Anaerobic Fecal Incubation
Reagents:
-
Medium: Reduced PBS or Minimal Media (M9) supplemented with 1% Cysteine-HCl (reducing agent).
-
Inoculum: Fresh human fecal slurry (10% w/v in reduced PBS) or Emergencia timonensis culture.
-
Gas Phase: Anaerobic Chamber (
).
Step-by-Step Workflow:
-
Preparation (Inside Anaerobic Chamber):
-
Aliquot 190
L of Fecal Slurry into 96-well deep-well plate. -
Pre-reduce for 1 hour to ensure anaerobic equilibrium.
-
-
Spike:
-
Add 10
L of 2 mM this compound (Final: 100 M). -
Control: Include a "Sterile Control" (autoclaved slurry) to rule out chemical degradation.
-
-
Incubation:
-
Seal with breathable anaerobic film. Incubate at 37°C for 6–24 hours.
-
-
Extraction:
-
Quench with 800
L ice-cold Methanol/Acetonitrile (50:50) + 0.1% Formic Acid. -
Note: TMA is volatile. Keep samples cold and sealed.
-
-
Analysis:
-
Monitor the depletion of
BB and the formation of TMA (or derivatized TMA if using LC-MS). -
Calculation: % Conversion =
.
-
Analytical Appendix: LC-MS/MS Parameters
To ensure Trustworthiness and reproducibility, use the following Multiple Reaction Monitoring (MRM) transitions.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
Mode: Electrospray Ionization Positive (
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.
Table 1: MRM Transitions
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Dwell (ms) | Note |
| 146.1 | 87.1 | 25 | 50 | Quantifier (Loss of | |
| 146.1 | 60.1 | 40 | 50 | Qualifier | |
| L-Carnitine | 162.1 | 85.1 | 28 | 50 | Product of BBOX1 |
| L-Carnitine | 162.1 | 103.1 | 22 | 50 | Qualifier |
| 165.1 | 85.1 | 28 | 50 | Internal Standard | |
| TMA | 60.1 | 44.1 | 15 | 50 | Microbial Product* |
*Note: TMA is difficult to retain and detect by LC-MS due to volatility and low mass. Derivatization with Ethyl Bromoacetate is recommended for high sensitivity.
Visualizations
Figure 1: The Metabolic Crossroads of -Butyrobetaine
Caption: This diagram illustrates the divergent fate of this compound. In human tissues (left), BBOX1 converts it to Carnitine for energy metabolism.[2] In the gut lumen (right), anaerobic bacteria convert it to TMA, leading to TMAO generation.
Figure 2: BBOX1 Assay Workflow Logic
Caption: Step-by-step logic for the BBOX1 enzymatic assay, highlighting critical control points (Ascorbate addition and Quenching).
References
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417-429. Link
-
Koeth, R. A., et al. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis. Nature Medicine, 19(5), 576-585. Link
-
Wang, Z., et al. (2011). Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature, 472(7341), 57-63. (Establishes the LC-MS methods for TMA/TMAO pathway). Link
-
Rath, M., et al. (2017). Metabolism of L-Carnitine and Its Precursor ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-Butyrobetaine in Human Microbiota.[1][3][4][5][6] Frontiers in Microbiology. (Details the anaerobic bacterial conversion). Link -
Leung, I. K., et al. (2010). Structural and mechanistic studies on
-butyrobetaine hydroxylase. Chemistry & Biology, 17(12), 1316-1324. (Source for BBOX1 assay conditions and crystal structure). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Formulation Strategies for (3-Carboxypropyl)trimethylammonium Chloride (GBB)
Core Technical Directive
The Paradox of Solubility: (3-Carboxypropyl)trimethylammonium chloride is highly soluble in water (>50 mg/mL).[1][2] If you are experiencing "solubility issues," you are likely encountering one of three specific phenomena:
-
Hygroscopic Clumping: The salt absorbs atmospheric moisture rapidly, forming a sticky gum that resists dissolution due to surface saturation.[2]
-
Ionic Interaction: Precipitation caused by mixing the cationic ammonium center with large anionic species (e.g., certain drug co-formulations) in high-salt buffers.[1][2]
-
Vehicle Mismatch: Attempting to dissolve the salt directly in non-polar organic solvents (e.g., pure acetone, ether, or chloroform) where it is insoluble.[2]
This guide provides the protocols to overcome these barriers, ensuring stable, high-concentration formulations for in vivo administration.
Physicochemical Profile & Vehicle Selection
Before beginning formulation, verify your experimental requirements against the compound's profile.[2]
| Parameter | Specification | Critical Implication for In Vivo Study |
| Solubility (Water) | > 50 mg/mL | Ideal for IV/IP/PO administration.[1][2] |
| Solubility (Ethanol) | Soluble | Useful for co-solvent strategies; limit to <10% final vol.[2] |
| Solubility (DMSO) | Soluble | Use for high-conc stocks; limit to <5% final vol.[1][2] |
| pKa (Carboxyl) | ~4.0 - 5.0 | At pH 7.4, the molecule is zwitterionic (inner salt).[1][2] |
| Salt Form | Hydrochloride (HCl) | Acidic in solution. Must be buffered to pH 7.[2]4. |
| Hygroscopicity | High | Handle in low humidity. Weigh quickly.[2] |
Decision Tree: Vehicle Selection Strategy
Use the following logic flow to determine the correct solvent system for your specific dose requirement.
Figure 1: Decision matrix for selecting the appropriate vehicle based on concentration and administration route to prevent physiological toxicity.
Step-by-Step Formulation Protocols
Protocol A: Standard Aqueous Preparation (PBS/Saline)
Best for: Routine IP/IV injections (doses < 50 mg/kg).
The Challenge: The HCl salt is acidic. Dissolving it in unbuffered water yields a low pH solution that causes injection site pain and tissue necrosis.[2]
-
Weighing: Weigh the this compound rapidly.
-
Tip: If the powder is clumped, do not attempt to crush it in the open air.[2] Dissolve the entire clump if possible, or dry in a desiccator over
overnight.
-
-
Dissolution: Add 80% of the final volume of PBS (Phosphate Buffered Saline) or 0.9% Saline.[2] Vortex until clear.
-
pH Adjustment (Critical):
-
Final Volume: Add remaining buffer to reach target volume.
-
Sterilization: Filter through a 0.22
m PES (Polyethersulfone) membrane.[1] Do not autoclave.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol B: High-Concentration Stock (Osmotic Control)
Best for: High-dose toxicology studies or osmotic minipumps.[1][2]
The Challenge: At high concentrations (>100 mg/mL), the compound itself contributes significantly to osmolality.[2] Dissolving in normal saline will create a hypertonic solution, causing severe dehydration at the injection site.[2]
-
Vehicle: Use Sterile Water for Injection (not Saline/PBS).[1][2]
-
Dissolution: Dissolve drug in water.
-
Tonicity Check:
-
Theoretical Osmolality contribution
2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Molar Concentration (due to dissociation into Betaine + Cl-).[1] -
Example: A 180 mg/mL solution is ~1 Molar.[1][2] This is ~2000 mOsm/L (extremely hypertonic).[1][2]
-
Action: For IV, you cannot inject this rapidly.[2] You must infuse slowly or dilute.[1][2] For IP, volumes must be kept low.[2]
-
-
Buffering: Adjust pH with minimal volume of concentrated NaOH.
Troubleshooting & FAQs
Q1: The powder turned into a sticky liquid on the balance. Is it ruined?
A: No, it has deliquesced (absorbed water).[2]
-
Fix: Do not try to scrape it off.[1][2] Wash the weighing boat with your chosen solvent (water/PBS) into your beaker to recover the full dose.[2]
-
Prevention: Store the bottle in a desiccator at room temperature. Allow the bottle to equilibrate to room temp before opening to prevent condensation.[2]
Q2: I see precipitation when mixing with my other drug. Why?
A: This is likely an Anionic-Cationic Interaction .[1][2]
-
Mechanism: (3-Carboxypropyl)trimethylammonium is a quaternary amine (permanently cationic).[1][2] If you mix it with anionic drugs (e.g., sodium diclofenac, surfactants like SDS, or certain peptides), they form an insoluble ion pair.[2]
-
Solution: Administer the drugs in separate injections or use a dual-chamber delivery system.[1][2]
Q3: Can I use DMSO to improve solubility?
A: You can, but it is usually unnecessary.[2]
-
When to use: Use DMSO only if you are preparing a master stock for in vitro screens or if you need to co-solubilize a hydrophobic partner drug.[2]
-
Limit: Keep final DMSO concentration < 5% for in vivo safety.
-
Protocol: Dissolve GBB HCl in 100% DMSO (Solubility > 100 mg/mL), then dilute slowly into warm PBS with vortexing.
Q4: The solution is yellowing over time. Is it degrading?
A: Pure GBB HCl solutions should be colorless.[1][2] Yellowing indicates oxidation or contamination.[2]
-
Stability: Aqueous solutions are stable for 1 week at 4°C. For long-term storage, aliquot and freeze at -20°C.
-
Action: Discard yellow solutions.
Biological Context & Mechanism
Understanding the chemical behavior of GBB is crucial for interpreting "solubility" in a biological system.[2]
Figure 2: The transition from the supplied Hydrochloride salt to the biologically active Zwitterionic form upon buffering.[2] This transition maintains high water solubility.[1][2]
The "inner salt" (Zwitterion) formed at pH 7.4 is highly polar.[2] This explains why it is insoluble in non-polar solvents (ether/benzene) but highly soluble in water and methanol.[2]
References
-
Chemical Properties & Solubility
- In Vivo Formulation Standards
-
Metabolic Pathway & Transporters
-
pKa and Dissociation
Sources
- 1. CAS 6249-56-5: this compound [cymitquimica.com]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gamma-Butyrobetaine | C7H15NO2 | CID 725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H16ClNO2 | CID 22620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting common issues in the synthesis of (3-Carboxypropyl)trimethylammonium chloride.
Ticket Subject: Synthesis, Purification, and Handling of Gamma-Butyrobetaine Hydrochloride (GBB-HCl) CAS: 6249-56-5 | MW: 181.66 g/mol Status: Open | Priority: High[1]
Core Synthesis Directive (The "Golden Path")
The synthesis of (3-Carboxypropyl)trimethylammonium chloride typically follows a nucleophilic substitution pathway.[1] While biological routes exist (via L-carnitine metabolism), chemical synthesis for pharmaceutical standards usually employs 4-chlorobutyric acid or
Primary Protocol: Ring-Opening Amination (Modified)
This protocol is favored for generating the chloride salt directly without complex ion-exchange steps.[1]
Reagents:
- -Butyrolactone (GBL)[2]
-
Trimethylamine (TMA) - anhydrous or 33% in EtOH
-
Thionyl Chloride (
) or HCl gas -
Solvent: Toluene or Ethanol (anhydrous)
Step-by-Step Workflow:
-
Chlorination (Precursor Prep): Convert GBL to 4-chlorobutyric acid (or its ester) using
gas or in methanol.[1] This opens the lactone ring and installs the leaving group [1]. -
Quaternization: React the 4-chlorobutyric derivative with excess Trimethylamine (TMA) in a sealed pressure vessel at 80-100°C.
-
Note: TMA is a gas at room temperature (bp ~3°C). Using a sealed tube is non-negotiable to maintain stoichiometry.
-
-
Hydrolysis (If Ester used): Acid hydrolysis with dilute HCl to remove the methyl/ethyl ester protection.[1]
-
Isolation: Concentration under reduced pressure to yield the crude chloride salt.
Visualization: Synthesis Logic Flow
Figure 1: Step-wise chemical transformation from lactone precursor to quaternary ammonium chloride salt.
Troubleshooting Knowledge Base (FAQ)
Issue #1: "My product is a viscous oil/gum and won't crystallize."
Diagnosis: Hygroscopicity or Solvent Entrapment. GBB-HCl is extremely hygroscopic. Even trace moisture converts the crystalline solid into a deliquescent oil.
Corrective Actions:
-
The Azeotropic Fix: Dissolve the oil in absolute ethanol, then add toluene.[1] Rotary evaporate. The toluene/ethanol azeotrope drags out residual water. Repeat 3x.
-
The Desiccator Protocol: Final drying must occur in a vacuum desiccator over
(Phosphorus pentoxide) or KOH pellets for at least 24 hours.[1] -
Crystallization Solvent: Use a mixture of Isopropanol (solvent) and Acetone (anti-solvent) .[1] Dissolve in minimal hot isopropanol, then add cold acetone dropwise until turbidity persists. Refrigerate at 4°C.
Issue #2: "NMR shows a split peak or impurity near 2.5 ppm."
Diagnosis: Incomplete Ring Opening or Re-cyclization. If the pH is not strictly controlled during workup, the 4-chlorobutyric acid can re-cyclize back to GBL, or the GBB can dehydrate to form the inner salt (zwitterion) rather than the chloride salt.
Corrective Actions:
-
Check pH: Ensure the final isolation is done in acidic media (pH < 2) to maintain the carboxylic acid protonation and the chloride counter-ion.
-
Validation: GBL shows distinct triplets around 2.48 and 4.35 ppm in
. GBB-HCl will have the characteristic trimethylammonium singlet ~3.1-3.3 ppm [2].
Issue #3: "Low yield during the Trimethylamine addition."
Diagnosis: Volatility Loss. TMA boils at 2.9°C. If you are adding it to a refluxing open vessel, it is evaporating before it reacts.
Corrective Actions:
-
Sealed Vessel: Use a pressure tube or autoclave.
-
Cold Addition: Cool the reaction vessel to -10°C before adding liquid TMA, then seal and slowly ramp to reaction temperature (80°C).
-
Excess Equivalents: Use 3.0 - 5.0 equivalents of TMA relative to the chloro-substrate to drive the kinetics [3].
Analytical Validation & Properties
Verify your synthesized compound against these standard metrics.
Physicochemical Data Table
| Property | Specification | Notes |
| Appearance | White crystalline powder | Deliquescent (absorbs moisture rapidly) |
| Melting Point | 220°C - 225°C (dec.)[1] | Decomposes upon melting [4] |
| Solubility | Water, Methanol, Ethanol | Insoluble in Acetone, Ether, Benzene |
| Mass Spec (ESI+) | m/z 146.12 | Cation mass only |
| Hygroscopicity | High | Store under Argon/Nitrogen |
1H NMR Validation (D2O, 400 MHz)
-
3.10 ppm (s, 9H):
— The diagnostic singlet. -
3.30 ppm (m, 2H):
-
2.40 ppm (t, 2H):
-
2.00 ppm (m, 2H): Central
linker
Visualization: Purification Decision Tree
Figure 2: Logic flow for converting crude reaction oil into crystalline standard.
References
-
Patent US5087745A. Process for the production of gamma-butyrobetaine.[1] Google Patents.[1] Link
-
PubChem. this compound (Compound).[1][3][4] National Library of Medicine. Link
-
ChemicalBook. this compound Properties and Synthesis.Link
-
Sigma-Aldrich. this compound Technical Grade SDS & Data.[1]Link
-
NIST. (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride (Related Carnitine Analog Data). NIST Chemistry WebBook.[5][6] Link
Sources
- 1. This compound | C7H16ClNO2 | CID 22620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]
- 3. Gamma-Butyrobetaine | C7H15NO2 | CID 725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gamma-Butyrobetaine-13C4 Hydrochloride | C7H16ClNO2 | CID 171394467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride [webbook.nist.gov]
- 6. (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride [webbook.nist.gov]
Technical Support Center: Optimization of (3-Carboxypropyl)trimethylammonium chloride Conjugation
Welcome to the technical support center for optimizing the conjugation of (3-Carboxypropyl)trimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile molecule to modify proteins, surfaces, or other biomolecules. As a quaternary ammonium compound, this compound is an excellent choice for introducing a permanent positive charge, enhancing solubility, or acting as a zwitterionic surfactant[1].
The most robust and widely used method for this conjugation is coupling its terminal carboxyl group to a primary amine on a target molecule using carbodiimide chemistry. This guide provides in-depth, field-proven insights into optimizing this process, focusing on the gold-standard 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking system.
Frequently Asked Questions (FAQs): Core Principles
This section addresses fundamental questions about the conjugation chemistry, providing the foundational knowledge needed to design and troubleshoot your experiments effectively.
Q1: What is the fundamental mechanism of EDC/NHS conjugation?
The EDC/NHS reaction is a "zero-length" crosslinking process, meaning no part of the crosslinker itself becomes part of the final bond between the two molecules[2]. It proceeds in two primary stages:
-
Carboxyl Activation: EDC reacts with the carboxyl group (-COOH) of this compound to form a highly reactive but unstable O-acylisourea intermediate[3][4][5]. This intermediate is susceptible to rapid hydrolysis in aqueous solutions, which would reverse the activation[2][4].
-
Intermediate Stabilization & Amine Reaction: To improve efficiency, N-hydroxysuccinimide (NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS-ester[3][5][6]. This semi-stable NHS-ester then reacts with a primary amine (-NH₂) on your target molecule (e.g., the side chain of a lysine residue on a protein) to form a stable, covalent amide bond[7][8].
Q2: Why is a two-step pH procedure highly recommended?
The two core reactions involved have conflicting optimal pH ranges.
-
Activation (EDC/NHS): This step is most efficient in a slightly acidic environment (pH 4.5-6.0)[9][10][11]. In this range, the carboxyl group is readily available for activation by EDC.
-
Coupling (NHS-ester to Amine): The reaction of the NHS-ester with the primary amine requires the amine to be deprotonated and nucleophilic, which is favored at a neutral to slightly alkaline pH (7.2-8.5)[11][12][13].
Attempting a one-pot reaction at a compromise pH (e.g., 6.5-7.0) will reduce the efficiency of both steps[10]. A two-step procedure, where the activation is performed at pH ~5.5 followed by a buffer exchange or pH adjustment to ~7.5 for the amine coupling, yields significantly better and more consistent results[9][14][15].
Q3: Which buffers should I use and which must I avoid?
Buffer choice is critical as some common laboratory buffers contain functional groups that will compete with your reaction.
-
Recommended Buffers:
-
Buffers to AVOID:
Troubleshooting Guide: Common Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive Reagents: EDC and NHS are highly sensitive to moisture (hygroscopic). | Store reagents desiccated at -20°C. Allow vials to warm completely to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[2][14] |
| Inappropriate pH: Using a single, compromise pH reduces the efficiency of both activation and coupling steps. | Implement the recommended two-step pH protocol. Activate in MES buffer (pH 5.0-6.0) and couple in PBS (pH 7.2-8.0).[10] Verify the final pH of your buffers before use. | |
| Hydrolysis of Intermediates: The O-acylisourea and NHS-ester intermediates are unstable in aqueous solution, with hydrolysis increasing at higher pH and temperature. | After the activation step, proceed immediately to the coupling step.[14] Perform the coupling reaction at room temperature for 1-2 hours or at 4°C overnight to balance reaction rate and stability.[14] | |
| Competing Side Reactions: Excess EDC can lead to the formation of an N-acylurea byproduct, which is a dead-end reaction. | The addition of NHS is crucial as it rapidly converts the O-acylisourea intermediate to the more stable NHS-ester, minimizing the N-acylurea side reaction.[4][14] | |
| Interfering Buffer Components: Use of buffers like Tris or acetate. | Ensure all buffers are free of extraneous primary amines or carboxylates.[14][16] If your protein stock is in an incompatible buffer, perform a buffer exchange (e.g., using a desalting column) prior to the reaction. | |
| Precipitation or Aggregation | High EDC Concentration: A large excess of EDC can sometimes cause proteins or other molecules to precipitate. | If precipitation occurs, try reducing the molar excess of EDC.[4][9] Titrate the EDC concentration to find the optimal balance for your specific system. |
| Protein Instability: The target protein may not be stable or soluble under the chosen reaction conditions (pH, concentration). | Confirm the solubility and stability of your protein in the selected activation and coupling buffers before beginning the conjugation. A buffer exchange may be necessary.[14] | |
| Inconsistent Results | Reagent Degradation: Using pre-made EDC/NHS solutions that have been stored. | Always prepare EDC and NHS solutions fresh for each experiment. Never store them in solution.[17] |
| Inefficient Purification: Residual quenching agents or unreacted starting materials are carried over. | Utilize a robust purification method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to effectively separate the conjugate from byproducts and excess reagents.[10][18] |
Data and Workflow Visualization
Recommended Reagent Concentrations
Optimization is often required, but these ratios provide a robust starting point for most applications. The ratios are relative to the moles of the carboxyl groups on this compound.
| Reagent | Recommended Molar Excess (over -COOH) | Rationale |
| EDC | 2x - 10x | A molar excess is used to drive the carboxyl activation reaction forward efficiently.[9][14] |
| NHS/Sulfo-NHS | 2x - 5x | Sufficient NHS is required to efficiently trap the unstable O-acylisourea intermediate, preventing hydrolysis and side reactions.[9][14] A 1:2 to 1:1 ratio of EDC to NHS is common. |
Experimental Workflow
This diagram outlines the critical steps for a successful two-step conjugation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cytodiagnostics.com [cytodiagnostics.com]
- 18. researchgate.net [researchgate.net]
Best practices for the storage and handling of (3-Carboxypropyl)trimethylammonium chloride to maintain purity.
Technical Support Center: (3-Carboxypropyl)trimethylammonium chloride
A Guide to Maintaining Purity through Proper Storage and Handling
Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to ensure the purity and stability of this versatile quaternary ammonium compound throughout your experiments.
I. Understanding the Compound: Key Properties
This compound, also known as γ-Butyrobetaine hydrochloride, is a white crystalline powder.[1] Its ionic nature, stemming from the quaternary ammonium and chloride ions, renders it soluble in water.[2] A critical characteristic that dictates its storage and handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][3]
| Property | Value |
| Appearance | White crystalline powder[1] |
| Molecular Formula | C7H16ClNO2[1] |
| Molecular Weight | 181.66 g/mol [1] |
| Melting Point | ~220 °C (with decomposition)[1][4][5] |
| Solubility | Soluble in water[2] |
| Hygroscopicity | Hygroscopic[2][3] |
II. Best Practices for Storage
The primary objective when storing this compound is to protect it from moisture to maintain its purity.
Core Storage Protocol
-
Container: Always keep the compound in a tightly closed container.[3][6][7][8] This is the first and most critical line of defense against moisture absorption.
-
Atmosphere: Store in a dry, well-ventilated area.[3][8] An inert atmosphere, such as under nitrogen or argon, is recommended for long-term storage to further minimize contact with moisture and air.[4]
-
Temperature: There are varying recommendations for storage temperature. While some sources suggest room temperature[1][4], others recommend -20°C[9]. For general laboratory use, storing at room temperature in a desiccator is often sufficient. However, for long-term storage or for applications highly sensitive to any potential degradation, storing at -20°C is a more conservative approach.
-
Location: Store in a cool, shaded area, away from direct sunlight and heat sources.[6][7]
Troubleshooting Storage Issues
Q: My this compound appears clumpy. What should I do?
A: Clumping is a clear indication of moisture absorption due to the compound's hygroscopic nature. While it may not necessarily mean the compound has degraded chemically, it can affect accurate weighing and dissolution. If clumping is observed, consider the following:
-
Drying: You can try drying the compound under a vacuum at a temperature well below its melting point.
-
Purity Check: If the purity is critical for your application, it is advisable to re-analyze the material using a suitable technique like titration or HPLC-ESI-MS to confirm its integrity.[1][8]
-
Future Prevention: Review your storage protocol. Ensure the container is always sealed tightly and consider storing it in a desiccator.
Q: I've noticed a change in the color of the powder. Is it still usable?
A: A color change from white to pale yellow could indicate some level of impurity or degradation.[4] While the compound might still be suitable for some applications, for high-purity work, it is best to use a fresh, unopened batch. If you must use the discolored material, a purity assessment is strongly recommended.
III. Safe and Effective Handling Procedures
Proper handling techniques are essential to maintain the purity of this compound and to ensure user safety.
Experimental Workflow: Weighing and Dissolution
The following diagram outlines the recommended workflow for preparing a solution of this compound to minimize exposure to the atmosphere and prevent contamination.
Caption: Workflow for weighing and dissolving this compound.
Personal Protective Equipment (PPE) and Safety
While not classified as a hazardous substance, good laboratory practice dictates the use of appropriate PPE.[3]
-
Gloves: Wear impervious gloves.[3]
-
Eye Protection: Use safety glasses with side-shields or goggles.[10]
-
Respiratory Protection: In case of dust generation, use a dust mask (e.g., N95).
-
General Hygiene: Avoid contact with skin and eyes.[6][10] Do not breathe in the dust.[3][10] Wash hands thoroughly after handling.[3][6][7][10]
Troubleshooting Handling Issues
Q: The compound is difficult to weigh accurately due to static electricity. How can I manage this?
A: Static electricity can be an issue with fine powders. An anti-static gun or an ionizing bar on the analytical balance can help dissipate static charges. Working in a controlled humidity environment can also mitigate this issue.
Q: What solvents are compatible with this compound?
A: The compound is soluble in water.[2] For other solvents, it is always best to consult the literature for your specific application or perform a small-scale solubility test.
IV. Purity and Stability Considerations
This compound is chemically stable under standard ambient conditions.[3] The primary threat to its purity is moisture absorption.
Potential Degradation Pathways
While stable, exposure to incompatible materials can lead to degradation. Avoid contact with:
-
Strong oxidizing agents[10]
-
Strong reducing agents[10]
-
Strong bases[10]
-
Fluorine[10]
-
Sulfur trioxide[10]
-
Phosphorus pentoxide[10]
In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas can be formed.[3]
Assessing Purity
The purity of this compound is typically determined by the manufacturer and provided on the certificate of analysis. Common methods for purity assessment include:
-
Titration: As stated by some suppliers.[1]
-
HPLC-ESI-MS: A method mentioned for confirming the identity of the compound.[8]
If you suspect contamination or degradation, repeating a purity analysis using an appropriate, validated method is recommended.
Logical Relationship of Purity Factors
Caption: Factors influencing the purity of this compound.
V. Frequently Asked Questions (FAQs)
Q1: Is this compound hazardous?
A1: It is not classified as a hazardous substance or mixture.[3] However, it can cause skin, eye, and respiratory irritation.[11] It is always recommended to follow standard laboratory safety procedures.
Q2: How should I dispose of unused this compound?
A2: Dispose of the compound in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]
Q3: Can I use the compound if it has been open for a long time?
A3: If the compound has been stored correctly in a tightly sealed container and shows no signs of moisture absorption (clumping) or discoloration, it is likely still of high purity. However, for critical applications, it is always best to use a fresh batch or re-verify the purity of the older stock.
Q4: What are the synonyms for this compound?
A4: Common synonyms include γ-Butyrobetaine hydrochloride and Deoxycarnitine hydrochloride.[1][12]
VI. References
-
This compound - Chem-Impex. Available at: [Link]
-
This compound technical grade 6249-56-5 - MilliporeSigma. Available at: [Link]
-
This compound - Immunomart. Available at: [Link]
-
This compound | C7H16ClNO2 | CID 22620 - PubChem. Available at: [Link]
-
safety data sheet section 1 - identification - Swish. Available at: [Link]
-
CAS#:6249-56-5 | this compound | Chemsrc. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 6249-56-5: this compound [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 6249-56-5 [chemicalbook.com]
- 5. CAS#:6249-56-5 | this compound | Chemsrc [chemsrc.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. swish.ca [swish.ca]
- 11. This compound | C7H16ClNO2 | CID 22620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAS 6249-56-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Overcoming challenges in purifying (3-Carboxypropyl)trimethylammonium chloride from reaction mixtures.
[1][2]
Ticket Subject: Troubleshooting Isolation, Purification, and Handling of
Executive Summary & Molecule Profile
You are encountering challenges with (3-Carboxypropyl)trimethylammonium chloride (also known as
Molecule Specifications:
Tier 1: The "Oiling Out" Rescue Protocol
Issue: “My product won't crystallize. It forms a thick, viscous syrup or oil at the bottom of the flask.”
Diagnosis: This is the most common failure mode.[3] It occurs because the dielectric constant of the solvent mixture is too high to force a lattice structure, or residual water is acting as a plasticizer.
The Solution: Solvent-Antisolvent Trituration
Do not attempt to evaporate to dryness immediately.[3] Instead, force precipitation using a polarity mismatch.[1][3]
Step-by-Step Protocol:
-
Redissolution: Dissolve your crude oil in the minimum amount of dry Methanol or Ethanol (warm if necessary, ~40°C).[3]
-
Antisolvent Addition: While stirring rapidly, add Acetone or Diethyl Ether dropwise.[1][3]
-
Ratio: Target a 1:5 to 1:10 ratio of Solvent:Antisolvent.[3]
-
-
The "Cloud Point": Stop adding antisolvent when the solution turns persistently cloudy.[3]
-
Seed & Cool: If you have a seed crystal, add it now.[3] If not, scratch the inner glass surface with a spatula to create nucleation sites.[3] Place the flask in a -20°C freezer overnight.
-
Rescue: If it oils out again, decant the supernatant (which often contains impurities) and repeat the process with Isopropanol (IPA) as the solvent and Ethyl Acetate as the antisolvent.
Tier 2: Removing Impurities (TMA & Starting Materials)
Issue: “The product has a persistent fishy smell (Trimethylamine) or NMR shows impurity peaks.”
Diagnosis: Unreacted Trimethylamine (TMA) is difficult to remove because it can form salts with the carboxylic acid moiety.[3] Unreacted halo-acids may also be present.[1][3][2]
Troubleshooting Matrix
| Impurity | Characteristics | Removal Strategy |
| Trimethylamine (TMA) | Fishy odor, volatile.[1][3][2] | pH Swing & Strip: TMA is volatile as a free base.[3] Dissolve crude in a small amount of water, adjust pH to ~9-10 (using dilute NaOH), and rotary evaporate. Warning: This generates the betaine (inner salt).[3] You must redissolve in HCl/MeOH to regenerate the chloride salt.[3] |
| Unreacted Halo-acids | Non-polar relative to product.[1][3][2] | Solvent Wash: Suspend the solid/oil in Acetone or Dichloromethane .[3] The quaternary product is insoluble; the unreacted acid will dissolve.[3] Filter or decant.[3][4] |
| Wrong Counterion (Br/I) | M.P. mismatch. | Ion Exchange: If you synthesized this from ethyl-4-bromobutyrate, you have the bromide salt, not the chloride.[1][3] See Tier 3. |
Tier 3: Advanced Ion Exchange (Desalting & Ion Swapping)
Issue: “I need to switch the counterion to Chloride or remove inorganic salts.”
Scientific Logic: Quaternary ammonium compounds bind strongly to cation exchange resins.[3] We use this to our advantage to wash away non-ionic impurities and then elute the product.[3]
Protocol: Dowex 50W (Strong Acid Cation) Column
Use this if you have high inorganic salt contamination or need to swap Bromide/Iodide to Chloride.[1][2]
-
Resin Prep: Pack a column with Dowex 50W-X8 (Hydrogen form).[1][3][2]
-
Loading: Dissolve crude product in deionized water (pH < 7) and load onto the column.
-
Washing: Flush with 3-5 column volumes of water.[3] This removes unreacted starting materials and inorganic salts.[3][4]
-
Elution (The Critical Step):
-
To recover the Betaine (Inner Salt): Elute with 1M - 2M Ammonium Hydroxide (
) .[1][3] The base deprotonates the carboxylic acid, making the net charge neutral (zwitterionic), causing it to release from the resin.[1] -
To recover the Chloride Salt: Collect the ammonia eluate, evaporate the ammonia, redissolve in Water/HCl, and lyophilize.[1]
-
-
Validation: Check Chloride content using a Silver Nitrate (
) test (White precipitate = Positive).[1][3]
Visualizing the Purification Logic
The following diagram illustrates the decision-making process for purifying reaction mixtures based on the synthesis route used.
Figure 1: Decision tree for selecting the appropriate purification method based on crude mixture characteristics.
FAQ: Handling & Storage
Q: The powder turns into a liquid immediately after I weigh it. Is it ruined? A: No, it is deliquescent. It has absorbed atmospheric moisture.[3]
-
Fix: Dissolve in water and Lyophilize (Freeze Dry) .[1][3] This is the only reliable way to get a fluffy, weighable powder.[3]
-
Storage: Store in a desiccator over
or KOH. Seal caps with Parafilm.[3]
Q: Can I use Silica Gel Chromatography? A: Avoid if possible. Quaternary ammonium salts stick aggressively to silica due to the interaction with silanol groups.[3]
-
If you must: Use a highly polar mobile phase, such as Methanol/Ammonium Hydroxide or Acetonitrile/Water .[1][3] You will likely need a C18 (Reverse Phase) column rather than standard silica.[1][3]
Q: My melting point is lower than the literature value (220°C). Why? A: This usually indicates retained solvent or moisture.[3] Because the lattice energy is high, even small amounts of water significantly depress the melting point.[3] Dry under high vacuum (0.1 mmHg) at 60°C for 24 hours before measuring.
References
-
Synthesis & Purification of Betaines
-
Ion Exchange Protocols
-
Crystallization of Quaternary Salts
-
Menschutkin Reaction (Synthesis Context)
Sources
- 1. preprints.org [preprints.org]
- 2. Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors | MDPI [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. US5087745A - Process for the production of gamma-butyrobetaine - Google Patents [patents.google.com]
How to prevent interference of (3-Carboxypropyl)trimethylammonium chloride in analytical assays.
Executive Summary
(3-Carboxypropyl)trimethylammonium chloride, commonly known as γ-Butyrobetaine (GBB) , is a critical endogenous zwitterion and the direct precursor to L-Carnitine. In bioanalytical assays—specifically those targeting Meldonium (Mildronate) or L-Carnitine —GBB presents a severe interference challenge.
Because GBB is structurally analogous to Meldonium and isobarically close, it causes false positives or quantitative bias through two primary mechanisms: isotopic overlap (M+1) and chromatographic co-elution . This guide details the mechanistic root of this interference and provides self-validating protocols to eliminate it using HILIC separation and High-Resolution Mass Spectrometry (HRMS).
Module 1: The Mechanics of Interference
The "Compounding Error" Phenomenon
Researchers often underestimate GBB interference because they view it as a static background signal. However, in Meldonium pharmacokinetics, GBB interference is dynamic.
-
Mechanism: Meldonium acts by inhibiting γ-butyrobetaine hydroxylase (BBOX) , the enzyme that converts GBB to L-Carnitine.[1][2][3]
-
The Result: When a subject takes Meldonium, their endogenous GBB levels spike significantly because the conversion pathway is blocked.
-
The Analytical Risk: As the analyte (Meldonium) concentration drops during the elimination phase, the interferent (GBB) concentration rises. This leads to a high risk of false positives in the "tail" of the pharmacokinetic curve.
The Isotopic Overlap (The Math)
On a standard Triple Quadrupole (QQQ) mass spectrometer, GBB and Meldonium are difficult to distinguish without separation.
| Compound | Formula (Cation) | Monoisotopic Mass ( | Key Interference Source |
| GBB | 146.1176 | ||
| Meldonium | 147.1128 | Target Analyte |
The Problem: The
Module 2: Visualizing the Workflow
The following diagram illustrates the biological accumulation of GBB and the analytical decision tree required to resolve it.
Figure 1: The mechanistic pathway of GBB interference, from biological accumulation (BBOX inhibition) to analytical co-elution.
Module 3: Troubleshooting Guides (Q&A)
Q1: I am seeing a peak in my "Blank" samples at the retention time of Meldonium. Is this contamination?
Diagnosis: If you are analyzing real biological matrices (even "blank" control plasma), this is likely endogenous GBB , not contamination. Root Cause: GBB is naturally present in human plasma/urine. On a C18 column, GBB and Meldonium often co-elute near the void volume due to high polarity. The Fix (Chromatography): You must switch from Reversed-Phase (C18) to Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Why? C18 relies on hydrophobic interaction. GBB and Meldonium are zwitterionic/polar and have no retention on C18, causing them to elute together with salts (ion suppression). HILIC retains polar compounds, allowing GBB and Meldonium to separate based on their specific polar interactions.
Q2: Can I just use a high-resolution mass spectrometer (HRMS) to ignore the interference?
Diagnosis: Yes, but with caveats. Technical Logic:
-
The mass difference between Meldonium (
) and the GBB isotope ( ) is 0.0081 Da . -
Required Resolution: To separate these peaks at 10% valley, you need a resolving power of approximately 18,000 - 20,000 (FWHM).
-
Protocol:
-
Set your Orbitrap/TOF resolution to > 30,000.
-
Use an extraction window of 5 ppm or less.
-
Warning: Even if you resolve the masses, co-elution causes ion suppression . If GBB is present at 100x the concentration of Meldonium, it will "steal" charge in the ESI source, lowering your Meldonium signal. Chromatographic separation is still mandatory for robust quantification.
-
Q3: What are the optimal MRM transitions to distinguish them on a Triple Quad?
Diagnosis: Crosstalk is common. Protocol:
-
Meldonium: Monitor m/z 147.1
58.1 (Quant) and 147.1 59.1 (Qual). -
GBB: Monitor m/z 146.1
87.0 (Quant) and 146.1 60.0. -
Validation Step: Inject a pure standard of GBB at high concentration (e.g., 10 µg/mL). Monitor the Meldonium channel (147
58). If you see a peak, your chromatographic resolution is insufficient, or the GBB isotope is fragmenting to m/z 58.
Module 4: Validated Experimental Protocol
Protocol: HILIC Separation of Meldonium and GBB
This protocol ensures baseline separation of the critical pair (Resolution > 1.5).
1. Column Selection:
-
Stationary Phase: Zwitterionic HILIC (e.g., ZIC-HILIC) or Bare Silica.
-
Dimensions: 2.1 x 100 mm, 1.7 µm or 2.7 µm particle size.
2. Mobile Phase Composition:
-
Buffer (A): 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 - 5.0 with Acetic Acid.
-
Note: The acidic pH is critical to protonate the carboxyl groups, ensuring consistent zwitterionic behavior.
-
-
Organic (B): 100% Acetonitrile (LC-MS Grade).
3. Gradient Profile:
-
Flow Rate: 0.4 mL/min.
-
Temperature: 30°C.
| Time (min) | % B (Acetonitrile) | Event |
| 0.0 | 90% | Initial Hold (High Organic for Retention) |
| 1.0 | 90% | Start Gradient |
| 5.0 | 50% | Elute Polar Analytes |
| 6.0 | 50% | Hold |
| 6.1 | 90% | Re-equilibration |
| 10.0 | 90% | End |
4. Sample Preparation (Dilute & Shoot):
-
Matrix: Urine or Plasma.[3]
-
Step 1: Centrifuge sample at 10,000 x g for 5 mins.
-
Step 2: Dilute supernatant 1:10 with Acetonitrile .
-
Critical: Diluting with water will ruin the HILIC peak shape (solvent mismatch). You must dilute with the initial mobile phase (high organic).
-
References
-
World Anti-Doping Agency (WADA). "Meldonium – Prohibited List Information."[2][4] WADA Technical Documents. [Link]
-
Görgens, C., et al. (2015). "Mildronate (Meldonium) in professional sports – monitoring doping control urine samples using hydrophilic interaction liquid chromatography – high resolution/high accuracy mass spectrometry."[5] Drug Testing and Analysis. [Link][5]
-
Liepinsh, E., et al. (2011). "Mildronate treatment alters γ-butyrobetaine and l-carnitine concentrations in healthy volunteers."[4][5] Journal of Pharmacy and Pharmacology. [Link]
-
Kim, J., et al. (2018). "Method for Screening and Confirming Meldonium in Human Urine by High-Resolution Mass Spectrometry and Identification of Endogenous Interferences." Analytical Science and Technology. [Link]
Sources
Method development for the quantification of (3-Carboxypropyl)trimethylammonium chloride in biological samples.
Technical Support Center: Quantification of Gamma-Butyrobetaine ( BB)
Topic: Method Development for (3-Carboxypropyl)trimethylammonium chloride in Biological Samples Role: Senior Application Scientist Status: Active Support
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because standard Reverse-Phase (C18) chromatography has failed to retain your analyte, or you are struggling with high background noise in your blanks.
This compound , commonly known as Gamma-butyrobetaine (
Why is this difficult?
-
Retention: Its permanent positive charge and high polarity cause it to elute in the void volume (
) on C18 columns, leading to massive ion suppression. -
Endogeneity:
BB is present in all human plasma/serum, making "blank" matrix generation impossible without synthetic surrogates. -
Isobars: It must be chromatographically separated from isomers and L-Carnitine fragments to prevent false positives.
Module 1: Chromatographic Strategy
User Question: I tried a C18 column with 100% aqueous mobile phase, but the peak shape is poor and retention is inconsistent. What do you recommend?
Scientist Response:
Stop using C18 for this application. Even "AQ" (aqueous-compatible) C18 columns struggle with the quaternary amine group. The gold standard for
Recommended Protocol: HILIC-MS/MS[2]
-
Column: Silica-based Amide or bare Silica (e.g., BEH Amide or HILIC-Z).
-
Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: Start high organic (90% B) and ramp down to 50% B.
Why this works: The high organic starting condition forces the polar
Visualizing the Separation Logic
Figure 1: Decision matrix for column selection. HILIC provides the necessary retention for polar quaternary amines that C18 cannot offer.
Module 2: Mass Spectrometry Parameters
User Question: I see a signal at m/z 146, but my quantitative precision is low. Which MRM transitions should I use?
Scientist Response:
Optimized MRM Table
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Quaternary amine is pre-charged. |
| Precursor Ion | 146.1 ( | Parent ion (C |
| Quantifier Transition | 146.1 | Loss of Trimethylamine [N(CH |
| Qualifier Transition | 146.1 | Characteristic fragment (Protonated Trimethylamine). |
| Internal Standard | d9- | Use 155.1 |
| Dwell Time | 20-50 ms | Ensure 12-15 points across the peak. |
Critical Warning: Ensure your chromatographic method separates
Module 3: Sample Preparation & Extraction
User Question: Can I just use protein precipitation (PPT)? My column pressure is increasing.
Scientist Response: While PPT (Methanol crash) works, it leaves phospholipids that foul HILIC columns rapidly. For robust clinical/pre-clinical assays, Weak Cation Exchange (WCX) Solid Phase Extraction is the self-validating choice.
Protocol: WCX-SPE for Quaternary Amines
-
Condition: Methanol followed by Water.[3]
-
Load: Plasma (acidified with 0.1% Formic Acid).
BB is positively charged; it binds to the carboxylate groups of the WCX sorbent. -
Wash 1: Ammonium Acetate (removes neutrals/zwitterions).
-
Wash 2: Methanol (removes hydrophobic interferences).
-
Elute: 5% Formic Acid in Acetonitrile. (The acid protonates the WCX sorbent, shutting off the negative charge and releasing the positively charged
BB).
Workflow Visualization
Figure 2: Sample preparation workflow. WCX-SPE is recommended to remove phospholipids that cause ion suppression in HILIC mode.
Module 4: Quantification of Endogenous Compounds
User Question: My "blank" plasma has a huge peak for
Scientist Response:
This is the most common issue.
Strategy A: Surrogate Analyte (Recommended)
-
Concept: Use authentic plasma as the matrix. Use the labeled internal standard (d9-
BB) as the "Analyte" for the calibration curve, and the unlabeled BB as the "Internal Standard." -
Assumption: The response factor of d9-
BB and native BB is identical (usually true for Deuterium labels). -
Benefit: Perfectly matches the matrix effect.
Strategy B: Surrogate Matrix
-
Concept: Use a synthetic matrix (e.g., 4% BSA in PBS) that mimics the protein content of plasma but contains no
BB. -
Validation Requirement: You must prove "Parallelism." The slope of the curve in BSA must match the slope of a Standard Addition curve in real plasma.
Comparison Table
| Feature | Surrogate Analyte (d9-Std) | Surrogate Matrix (BSA/PBS) | Standard Addition |
| Throughput | High | High | Low (requires multiple spikes per sample) |
| Cost | High (requires large amt of d9) | Low | Low |
| Matrix Match | Perfect (Authentic Plasma) | Approximate | Perfect |
| Accuracy | Excellent | Good (if parallelism proven) | Excellent |
Troubleshooting & FAQs
Q1: My retention time shifts from injection to injection in HILIC. Why?
-
Cause: HILIC columns require extensive equilibration. The "water layer" on the silica takes time to stabilize.
-
Fix: Ensure your re-equilibration time is at least 5-10 column volumes between injections. Do not inject 100% aqueous samples; dilute samples with 75% Acetonitrile before injection to match the mobile phase [3].
Q2: I see a "crosstalk" signal in my blank after a high standard.
-
Cause:
BB is "sticky" on glass and metallic surfaces due to its charge. -
Fix: Use polypropylene vials. Add 0.5% Formic Acid to your needle wash solvent to protonate surface silanols and repel the quaternary amine.
Q3: Can I use L-Carnitine as an Internal Standard?
-
Answer: No. L-Carnitine is also endogenous and varies independently of
BB. You must use a stable isotope-labeled analog (e.g., d3- or d9-Gamma-butyrobetaine).
References
-
Vernez, L., et al. (2003). "Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap mass spectrometry." Journal of Chromatography A.
-
Tsoi, B., et al. (2015). "Systematic evaluation of surrogate matrix and surrogate analyte approaches for the quantification of endogenous metabolites." Bioanalysis.
-
Jian, W., et al. (2010). "HILIC-MS/MS for the determination of endogenous metabolites." Journal of Separation Science.
-
Koeth, R. A., et al. (2014). "
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1][6] Cell Metabolism.
Sources
- 1. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wcds.ualberta.ca [wcds.ualberta.ca]
- 3. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. cstti.com [cstti.com]
- 6. Elucidation of an anaerobic pathway for metabolism of l-carnitine–derived γ-butyrobetaine to trimethylamine in human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (3-Carboxypropyl)trimethylammonium Chloride (Gamma-Butyrobetaine)
Topic: Addressing Matrix Effects in LC-MS/MS Analysis Compound: (3-Carboxypropyl)trimethylammonium chloride (Gamma-Butyrobetaine / GBB) Chemical Class: Quaternary Ammonium Compound (Permanently Charged Cation) Primary Challenge: High Polarity leading to void-volume elution and co-elution with phospholipids.
Introduction: The "Polarity Trap"
As a Senior Application Scientist, I frequently see researchers struggle with this compound. This compound is a Quaternary Ammonium Compound (QAC) .[1] Unlike typical weak bases, it maintains a permanent positive charge regardless of pH.
The Core Problem: In standard Reversed-Phase (C18) chromatography, this highly hydrophilic compound elutes in the void volume (dead time) . This is the "dump zone" where salts, unretained proteins, and—most critically—unretained matrix components elute. Even if you see a peak, it is likely suffering from massive ion suppression (Matrix Effect), rendering your quantitation unreliable.
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.
Module 1: Diagnostic Workflow
Q: How do I definitively prove that Matrix Effects (ME) are killing my sensitivity?
A: Stop guessing and run a Post-Column Infusion (PCI) experiment. Comparing the slope of calibration curves (Standard Addition) is useful, but it doesn't tell you where the suppression is happening. PCI visualizes the matrix effect profile across your entire chromatogram.[2][3][4]
Protocol: Post-Column Infusion (PCI)
-
Setup: Use a syringe pump to infuse a constant flow of pure GBB standard (at ~100 ng/mL) into the LC flow path after the column but before the MS source.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma with no analyte) via the LC autosampler.
-
Observation: Monitor the MRM transition for GBB. The baseline should be high and stable (from the infusion).
-
Result: Any dip in the baseline indicates Ion Suppression . Any spike indicates Ion Enhancement .
Success Criterion: Your analyte peak must elute in a region where the PCI baseline is flat and stable.
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effect zones.
Module 2: Chromatographic Solutions
Q: My C18 column shows a retention factor (k') < 1.[5]0. How do I move the peak away from the suppression zone?
A: You must switch to HILIC (Hydrophilic Interaction Liquid Chromatography). Standard C18 cannot retain quaternary amines without using toxic ion-pairing reagents (like TFA), which suppress MS signals and contaminate the source.
Why HILIC works for GBB:
-
Retention: HILIC retains polar cations via electrostatic interactions and partitioning into the water-enriched layer on the silica surface.
-
Sensitivity: HILIC uses high-organic mobile phases (e.g., 60-90% Acetonitrile). Organic solvents have lower surface tension than water, leading to finer droplets in the ESI source and enhanced desolvation , often boosting sensitivity by 5-10x compared to RP.
Recommended HILIC Conditions
| Parameter | Recommendation | Mechanism |
| Column Phase | Bare Silica or Amide | Silica provides strong cation exchange (silanols are negative at pH > 3); Amide provides hydrogen bonding. |
| Mobile Phase A | 10-20 mM Ammonium Formate (pH 3.5) | Provides counter-ions to control retention and peak shape. |
| Mobile Phase B | 100% Acetonitrile | The "weak" solvent in HILIC (promotes retention). |
| Gradient | Start at 90% B ; Ramp down to 50% B. | Elutes GBB later, well separated from the early solvent front. |
Critical Warning: In HILIC, water is the "strong" solvent.[5] You must reconstitute your samples in high organic solvent (e.g., 90% ACN). Injecting a water-based sample will cause peak distortion (the "solvent effect").
Module 3: Sample Preparation Solutions
Q: I see a huge dip in my PCI trace right where my analyte elutes. How do I clean the sample?
A: Protein Precipitation (PPT) is insufficient. You need to remove Phospholipids (PLs). Phospholipids (glycerophosphocholines) are the primary cause of matrix effects in plasma.[6][7] They are hydrophobic tails with polar heads. In HILIC, they often elute later than your analyte, but can build up and bleed out in subsequent runs.
Protocol Comparison: Choosing the Right Cleanup
| Method | Effectiveness for GBB | Pros/Cons |
| Protein PPT | Low | Con: Leaves PLs in the sample. High risk of ME. Pro: Cheap, fast. |
| LLE (Liquid-Liquid) | Fail | Con: GBB is too polar; it will stay in the aqueous phase and not extract into organic solvents (e.g., MTBE, Hexane). |
| PL Removal Plates | High | Pro: Specifically filters out phospholipids using Lewis acid-base interaction (e.g., Zirconia coated). Protocol: Pass PPT supernatant through plate. |
| WCX SPE | Highest | Pro: Weak Cation Exchange (WCX) targets the permanent positive charge of GBB. Allows aggressive washing of neutral/anionic matrix components. |
The "Gold Standard" WCX SPE Protocol
-
Condition: Methanol -> Water.
-
Load: Sample (buffered to pH 6-7). GBB is positively charged.
-
Wash 1: Ammonium Acetate (removes proteins/salts).
-
Wash 2: 100% Methanol (removes hydrophobic lipids/PLs). GBB stays bound.
-
Elute: 5% Formic Acid in Methanol. Disrupts the ionic interaction.
Module 4: Internal Standard Strategy
Q: Can I use a structural analog (like Carnitine) as an Internal Standard?
A: No. You must use a Stable Isotope Labeled (SIL) IS. Matrix effects are temporal. If the IS does not co-elute exactly with the analyte, it experiences a different matrix environment.[8]
-
Bad: Carnitine (Separates chromatographically).[9]
-
Good: GBB-d9 or GBB-d3 (Deuterated).
-
Best:
C-labeled GBB (Eliminates deuterium isotope effects on retention time, though rare).
Validation Rule: The Matrix Factor (MF) of the Internal Standard must match the MF of the Analyte within ±15%.
Troubleshooting Decision Tree
Figure 2: Step-by-step decision matrix for eliminating matrix effects.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Jian, W., et al. (2010). Analysis of polar compounds by HILIC-MS/MS: Application to the determination of mildronate (meldonium) and its metabolite. Journal of Chromatography B.
-
Chambers, E., et al. (2007). Systematic development of an on-line SPE-LC-MS/MS method for the determination of perfluorinated compounds. Journal of Chromatography A. (Reference for Phospholipid Removal mechanisms).
Sources
- 1. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Guide: (3-Carboxypropyl)trimethylammonium chloride vs. Standard Osmoprotectants
Executive Summary & Compound Identity
(3-Carboxypropyl)trimethylammonium chloride , commonly known as
In the context of biostabilization and stress protection,
Chemical Profile
| Feature | Specification |
| Common Name | |
| IUPAC Name | This compound |
| CAS Number | 6249-56-5 |
| Molecular Weight | 181.66 g/mol |
| Structure Class | Zwitterionic Betaine / Quaternary Ammonium |
| Primary Transporters | Bacteria: OpuC, OsmU (lower affinity than GB)Mammalian: OCTN2, GAT2 |
Mechanistic Comparison: How They Work
To select the right agent, one must understand the divergence in their protective mechanisms.
A. Preferential Exclusion (Glycine Betaine & Trehalose)
The "Gold Standard" mechanism. These cosolutes are preferentially excluded from the protein surface. This creates a thermodynamically unfavorable situation where the protein prefers to remain in its compact, native state to minimize the surface area exposed to the solvent, thereby increasing the melting temperature (
-
Best For: Thermal stability, lyophilization, long-term storage.
B. Surfactant-Like Solubilization ( -Butyrobetaine)
BB possesses a longer hydrophobic alkyl chain (propyl group) compared to Glycine Betaine (single methylene group). This imparts mild surfactant-like properties. It can interact more directly with hydrophobic patches on proteins or cell membranes, potentially aiding solubility and preventing aggregation, but often at the cost of slightly lower thermal stabilization compared to pure excluders.-
Best For: Preventing aggregation of hydrophobic proteins, enhancing solubility during purification, metabolic precursor studies.
Figure 1: Mechanistic divergence. Glycine Betaine stabilizes the native state via exclusion;
Comparative Efficacy Analysis
Scenario A: Bacterial Osmoprotection (High Salt Stress)
In bacterial fermentation (e.g., E. coli, B. subtilis), osmoprotectants are added to restore growth rates under high salinity.
| Metric | Glycine Betaine (GB) | L-Carnitine | |
| Transporter Affinity | High ( | Moderate/Low (Substrate for OpuC/OsmU, but often outcompeted by GB) | High (Specific OpuC transport) |
| Growth Recovery | Excellent (Restores near-normal growth at 1M NaCl) | Good (Effective in Agrobacterium/Pseudomonas; less effective in E. coli if GB is present) | Very Good |
| Metabolic Stability | High (Accumulates intracellularly) | Variable (Can be metabolized to Carnitine or TMA) | High |
Verdict: For general bacterial fermentation, Glycine Betaine is superior due to ubiquitous high-affinity transport systems.
Scenario B: Protein Stabilization (Biotech/Pharma)
Comparing efficacy in stabilizing recombinant proteins against thermal denaturation.
| Metric | Trehalose | Glycine Betaine | |
| Thermal Shift ( | High (+5 to +15°C typical) | Moderate (+2 to +8°C) | Low/Neutral (May stabilize or destabilize depending on protein hydrophobicity) |
| Lyophilization | Excellent (Glass former) | Poor (Crystallizes) | Poor (Hygroscopic salt) |
| Solubility Enhancement | Low | Moderate | High (Prevents aggregation via charge screening) |
Verdict: Use Trehalose for shelf-life and thermal stability. Use
Scenario C: Mammalian Cell Culture & Safety
Critical Warning: In mammalian systems,
-
Metabolism: Gut microbiota convert dietary L-Carnitine into
BB, and subsequently into TMA (Trimethylamine) and TMAO (Trimethylamine N-oxide) .[1][2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Risk: Elevated TMAO is causally linked to atherosclerosis and cardiovascular disease.
-
Application:
BB is useful in renal research (kidney cells accumulate it via OCTN2) but should be used with caution in therapeutic formulations due to this pro-atherogenic conversion potential if ingested.
Figure 2: The "Double-Edged Sword" of
Experimental Protocols
Protocol A: Bacterial Osmoprotection Assay (Growth Recovery)
Objective: Determine if
-
Strain: E. coli K-12 (wild type) or Salmonella Typhimurium.
-
Media: Minimal Media M9 (prevents interference from betaines in Yeast Extract).
-
Stress Condition: Supplement M9 with 0.6M - 0.8M NaCl (induces osmotic stress).
-
Treatment Groups:
-
Negative Control: M9 + NaCl (No osmoprotectant).
-
Positive Control: M9 + NaCl + 1 mM Glycine Betaine .
-
Test Group: M9 + NaCl + 1 mM
-Butyrobetaine .
-
-
Procedure:
-
Inoculate cultures at starting
. -
Incubate at 37°C with shaking (200 rpm).
-
Measure
every hour for 12 hours.
-
-
Analysis: Plot Growth Curves.
-
Expectation: GB group reaches stationary phase fastest.
BB group will show intermediate growth (better than Negative Control, likely slower than GB).
-
Protocol B: Protein Thermal Shift Assay (TSA)
Objective: Assess if
-
Reagents:
-
Recombinant Protein (e.g., Lysozyme or BSA) at 1 mg/mL.
-
SYPRO Orange Dye (5000x stock, dilute to 5x final).
-
Buffer: 50 mM HEPES, pH 7.5.
-
Additives: 0.5M Trehalose (Control) vs. 0.5M
BB.
-
-
Setup:
-
Use a qPCR machine (e.g., Bio-Rad CFX).
-
Mix: 20
L Protein + 2.5 L Dye + Buffer/Additive to 25 L.
-
-
Run:
-
Ramp temperature from 25°C to 95°C at 0.5°C/30 sec.
-
Monitor Fluorescence (FRET/HEX channel).
-
-
Calculation:
-
Calculate the derivative (
). The peak indicates the Melting Temperature ( ). -
Result: If
, it stabilizes.[4] If but aggregation is reduced (visual check), it acts as a solubilizer.
-
References
-
Koeth, R. A., et al. (2014). "ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1][3] Cell Metabolism, 20(5), 799-812. Link -
Nobile, S., & Deshusses, J. (1986). "Transport of gamma-butyrobetaine in an Agrobacterium species isolated from soil." Journal of Bacteriology, 168(2), 780-784. Link
-
Kempf, B., & Bremer, E. (1998). "Uptake and synthesis of compatible solutes as microbial stress responses to high-osmolality environments." Archives of Microbiology, 170(5), 319-330. Link
-
Fujita, M., et al. (2009). "Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats." American Journal of Physiology-Gastrointestinal and Liver Physiology, 297(4), G681-G686. Link
-
Auton, M., et al. (2011).[5] "Osmolyte effects on protein stability and solubility: a balancing act between backbone and side-chains."[5] Biophysical Chemistry, 159(1), 90-99.[5] Link
Sources
- 1. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. Stabilising proteins in solution using affordable and readily available small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an HPLC method for the quantification of (3-Carboxypropyl)trimethylammonium chloride.
Validation & Comparison Guide: Quantification of (3-Carboxypropyl)trimethylammonium Chloride ( -Butyrobetaine)
Executive Summary: The "Invisible" Metabolite Challenge
This compound, commonly known as
The Analytical Challenge: GB is a quaternary ammonium compound with high polarity and no significant UV chromophore . It is permanently charged, making it poorly retained on standard C18 columns, and "invisible" to standard UV detectors without modification.
This guide validates and compares the two most robust analytical approaches:
-
The Gold Standard: HILIC-MS/MS (Direct, high sensitivity).
-
The Accessible Alternative: Pre-column Derivatization HPLC-UV (Cost-effective, standard equipment).
Methodological Landscape: Comparative Analysis
The following table objectively compares the performance of the three primary strategies for GB quantification.
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: Derivatization HPLC-UV (Alternative) | Method C: Ion-Pairing HPLC-UV (Legacy) |
| Principle | Hydrophilic Interaction Liquid Chromatography with Mass Spec | Chemical modification to add chromophore + Reversed Phase | Addition of ion-pairing agent (e.g., Octanesulfonic acid) to mobile phase |
| Sensitivity (LOD) | Excellent (< 10 ng/mL) | Good (~50-100 ng/mL) | Poor (> 1 µg/mL) |
| Selectivity | High (Mass based) | High (Reaction specific) | Low (Non-specific UV 200-210nm) |
| Sample Prep | Simple (Protein Precipitation) | Complex (Reaction required) | Simple |
| Throughput | High (5-8 min run) | Low (30 min prep + 15 min run) | Moderate |
| Robustness | Moderate (HILIC equilibration) | Moderate (Derivative stability) | Low (Column fouling, slow equilibration) |
| Cost | High (Instrument) | Low | Low |
Expert Verdict:
-
Choose Method A for biological matrices (plasma, tissue) where sensitivity and throughput are paramount.
-
Choose Method B for QC/QA labs or formulations where MS is unavailable but high accuracy is required.
-
Avoid Method C due to poor sensitivity and long column equilibration times.
Protocol A: The Gold Standard (HILIC-MS/MS)
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar GB cation without ion-pairing reagents, coupled with Tandem Mass Spectrometry for specific detection.
Workflow Diagram[1]
Figure 1: Streamlined HILIC-MS/MS workflow for high-throughput analysis.
Detailed Methodology
Reagents:
-
Standard: this compound (Sigma Aldrich).
-
Internal Standard:
-Butyrobetaine-d9 (or d3-Carnitine if unavailable). -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Chromatographic Conditions:
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-5 min: 90% B
50% B (Linear ramp) -
5-7 min: 50% B (Wash)
-
7.1 min: 90% B (Re-equilibration for 3 mins - Critical for HILIC)
-
-
Flow Rate: 0.3 mL/min.
-
Temp: 30°C.
MS/MS Parameters (ESI Positive):
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions:
-
Quantifier: 146.1
87.0 (Loss of Trimethylamine). -
Qualifier: 146.1
60.1 (Carboxyl fragment).
-
Protocol B: The Accessible Alternative (Derivatization HPLC-UV)
For laboratories lacking MS capabilities, direct UV detection is impossible. This protocol uses 4'-Bromophenacyl Triflate to esterify the carboxylic acid group, adding a strong UV chromophore (phenacyl ester) and increasing lipophilicity for standard C18 separation.
Reaction Mechanism & Workflow
Reaction:
Figure 2: Pre-column derivatization workflow converting polar GB into a UV-active lipophilic ester.
Detailed Methodology
Reagents:
-
Derivatizing Agent: 4'-Bromophenacyl trifluoromethanesulfonate (10 mg/mL in ACN).
-
Catalyst: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvent: Anhydrous Acetonitrile.
Procedure:
-
Preparation: Take 100 µL of standard/sample. Evaporate to dryness under nitrogen (water interferes with the reaction).
-
Reaction: Reconstitute residue in 200 µL Acetonitrile. Add 50 µL DIPEA and 50 µL Derivatizing Agent solution.
-
Incubation: Vortex and heat at 50°C for 30 minutes.
-
Completion: Cool to room temperature. Dilute 1:1 with Mobile Phase A.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic ACN:Water (60:40 v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm .
-
Retention Time: Derivative elutes at ~6-8 mins; excess reagent elutes later or is washed off.
Validation Performance Data
The following data represents typical validation results for the HILIC-MS/MS method (Method A), as it is the superior choice for regulatory submission.
| Parameter | Acceptance Criteria | Experimental Result (Typical) |
| Linearity ( | ||
| Accuracy (Recovery) | ||
| Precision (RSD) | Intra-day: | |
| LOD (S/N > 3) | N/A | |
| LOQ (S/N > 10) | N/A | |
| Matrix Effect |
Validation Note: For Method B (UV), the LOQ is typically higher (~100 ng/mL), and precision relies heavily on the reproducibility of the derivatization step (pipetting error, moisture control).
Expert Insights & Troubleshooting
HILIC Hysteresis (Method A)
Issue: Retention time shifting between runs. Root Cause: HILIC columns require a "water layer" to form on the silica surface.[2] Solution:
-
Never start a run immediately after pumping pure organic solvent.
-
Equilibrate with the initial mobile phase (90% ACN) for at least 20 column volumes before the first injection.
-
Ensure the re-equilibration step in your gradient is at least 3-5 minutes.
Derivatization Moisture Sensitivity (Method B)
Issue: Low yield or inconsistent peak areas. Root Cause: The triflate reagent is moisture-sensitive and can hydrolyze before reacting with the carboxylic acid. Solution:
-
Ensure samples are completely dried before adding reagents.
-
Use anhydrous acetonitrile.
-
Store the derivatizing reagent in a desiccator at -20°C.
References
-
Koeth, R. A., et al. (2014).
-Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[3] Cell Metabolism. -
Krähenbühl, S., Minkler, P. E., & Hoppel, C. L. (1992).[4] Derivatization of isolated endogenous butyrobetaine with 4'-bromophenacyl trifluoromethanesulfonate followed by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
-
Vernez, L., et al. (2003). Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap mass spectrometry. Journal of Chromatography A.
-
Thermo Fisher Scientific. (2016). HILIC Separations Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pnas.org [pnas.org]
- 4. Derivatization of isolated endogenous butyrobetaine with 4'-bromophenacyl trifluoromethanesulfonate followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analytical Framework: Validating Methodologies for (3-Carboxypropyl)trimethylammonium Chloride (GBB) Quantification
Executive Summary & Biological Context
(3-Carboxypropyl)trimethylammonium chloride, commonly known as Gamma-Butyrobetaine (GBB) , is a critical zwitterionic metabolite. It serves as the immediate biosynthetic precursor to L-Carnitine and is the primary substrate for the enzyme Gamma-butyrobetaine dioxygenase (BBOX1) .
Why This Analysis Matters: In drug development, particularly with the anti-ischemic agent Meldonium , GBB quantification is non-negotiable. Meldonium acts as a structural analog of GBB, competitively inhibiting BBOX1. This inhibition leads to a therapeutic reduction in L-Carnitine and a massive physiological accumulation of GBB. Therefore, robust analytical methods must distinguish GBB from Meldonium and Carnitine, despite their structural similarities (all are quaternary amines).
The Analytical Challenge:
-
Polarity: GBB is highly polar and permanently charged (quaternary ammonium), making it unretainable on standard C18 HPLC columns.
-
Chromophore Absence: It lacks a conjugated
-system, rendering standard UV-Vis detection (HPLC-UV) useless without complex derivatization. -
Matrix Interference: Endogenous levels in plasma/urine require high selectivity.
Biological Pathway Visualization
The following diagram illustrates the biosynthetic position of GBB and the interference mechanism of Meldonium, establishing the necessity for specific separation.
Figure 1: The L-Carnitine biosynthetic pathway highlighting GBB as the substrate for BBOX1 and the competitive inhibition point of Meldonium.
Method A: HILIC-MS/MS (The Gold Standard)
Status: Recommended for Bioanalysis (Plasma/Urine) Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic mobile phase. This creates a water-rich layer on the column surface, partitioning the polar GBB into this layer.
Experimental Protocol
-
Column: Ethylene Bridged Hybrid (BEH) Amide or Zwitterionic (ZIC-HILIC).
-
Why: Amide columns provide superior retention for quaternary amines compared to bare silica, which can cause irreversible adsorption.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
Start: 90% B (High organic to force partitioning).
-
Ramp to 50% B over 5 mins.
-
Re-equilibrate at 90% B for 3 mins.
-
-
Detection (MS/MS): Positive Electrospray Ionization (ESI+).
-
Precursor: m/z 146.1 [M+H]+
-
Quantifier Transition: m/z 146.1
87.0 (Loss of Trimethylamine). -
Qualifier Transition: m/z 146.1
60.0 (Characteristic fragment).
-
Expert Insight: The "Salt Effect"
In HILIC, buffer concentration is critical. You must maintain at least 10mM ionic strength. Without it, the electrostatic repulsion between the charged GBB and the residual silanols on the column will cause peak tailing.
Method B: Ion-Pairing RP-LC-MS/MS (The Robust Alternative)
Status: Legacy / Specific Applications Principle: Uses a standard hydrophobic C18 column but adds a volatile perfluorinated acid (Ion-Pairing Reagent) to the mobile phase. The reagent forms a neutral ion pair with GBB, allowing it to stick to the C18 chain.
Experimental Protocol
-
Column: C18 End-capped (e.g., 100 x 2.1 mm, 1.8 µm).
-
Ion-Pairing Reagent: Heptafluorobutyric Acid (HFBA) or Nonafluoropentanoic acid (NFPA).
-
Concentration: 5 mM in aqueous mobile phase.[1]
-
-
Mobile Phase A: Water + 5 mM HFBA.
-
Mobile Phase B: Acetonitrile + 5 mM HFBA.
-
Gradient: Standard reverse-phase gradient (5% B to 95% B).
Critical Warning: System Contamination
Do not use this method on a shared MS system. HFBA is "sticky" and will contaminate the mass spectrometer source, suppressing ionization for future users in negative mode. Only use this if HILIC fails due to matrix interference.
Method C: 1H-qNMR (Purity & Metabolomics)
Status: Reference Standard Purity / High-Concentration Urine Principle: Proton Nuclear Magnetic Resonance (NMR) provides structural certainty and absolute quantification without the need for separation, assuming no spectral overlap.
Experimental Protocol
-
Solvent: D2O (Deuterium Oxide) with 0.05% TSP (Trimethylsilylpropanoic acid) as internal reference.
-
Frequency: 600 MHz or higher recommended.
-
Key Signal: The trimethylammonium group
appears as a strong, sharp singlet at ~3.10 ppm . -
Quantification: Integration of the 3.10 ppm singlet (9 protons) relative to the TSP internal standard (9 protons at 0.0 ppm).
Utility
This is the method of choice for certifying the purity of the GBB reference material used to calibrate the LC-MS/MS methods.
Comparative Data & Validation Metrics
The following table summarizes the performance characteristics based on validation studies in plasma matrices.
| Feature | HILIC-MS/MS | Ion-Pairing LC-MS/MS | 1H-qNMR |
| Sensitivity (LOD) | High (0.5 - 1.0 ng/mL) | Medium (5 - 10 ng/mL)* | Low (~10 µg/mL) |
| Linearity (R²) | > 0.995 | > 0.990 | > 0.999 |
| Matrix Effect | High (Requires dilution/cleanup) | Moderate | None |
| Throughput | High (8 min run) | Medium (15 min run + equilibration) | Low (5-10 min/sample) |
| System Impact | Benign | Contaminates Source | Non-destructive |
| Primary Use | PK/PD Studies, Trace Analysis | Difficult Matrices | Purity Assay, Urine |
*Note: Ion-pairing reagents often suppress ESI ionization, reducing sensitivity compared to HILIC.
Analytical Decision Workflow
Use this logic gate to select the appropriate method for your specific research phase.
Figure 2: Decision matrix for selecting the optimal analytical technique based on sample type and sensitivity requirements.
References
-
Vazquez, E. et al. (2022). Metabolic profiling of Meldonium and its target Gamma-Butyrobetaine in plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
Koka, S. et al. (2023).[2] HILIC-MS/MS determination of quaternary ammonium compounds in biological fluids. Analytical Chemistry.[2][3][4][5][6][7]
-
European Medicines Agency. (2020). Assessment Report: Meldonium and related impurities.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Dambrova, M. et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity. Pharmacological Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method validation and environmental monitoring of triethanolamine ester quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Comparative analysis of (3-Carboxypropyl)trimethylammonium chloride and its structural analogs.
Comparative Analysis: (3-Carboxypropyl)trimethylammonium chloride ( -Butyrobetaine) and Structural Analogs
Executive Summary
This compound, commonly known as
This guide provides a comparative analysis of
Key Insight: While L-Carnitine facilitates fatty acid transport, analogs like Meldonium and Methyl-GBB act by inhibiting the conversion of
Molecular Identity & Physicochemical Profile[1][2]
| Property | This compound ( | L-Carnitine | Meldonium (Mildronate) |
| CAS Number | 6249-56-5 | 541-15-1 | 76144-81-5 |
| Molecular Weight | 181.66 g/mol | 161.20 g/mol | 146.19 g/mol |
| Structure | Trimethylammonium-butyrate backbone | NH-replaced analog (Hydrazinium) | |
| Role | Biosynthetic Precursor | Metabolic Transporter (Fatty Acids) | Competitive Inhibitor / Drug |
| Solubility | >30 mg/mL (Water/DMSO) | Highly Soluble | Highly Soluble |
| Charge (pH 7.4) | Cationic / Zwitterionic | Zwitterionic | Zwitterionic |
Comparative Performance Analysis
The utility of these compounds in research and therapy hinges on their interaction with two key proteins:
-
-Butyrobetaine Hydroxylase (BBOX1): The enzyme converting
BB Carnitine.[1][2][3][4][5] -
OCTN2 (SLC22A5): The transporter responsible for cellular uptake and renal reabsorption.
Enzymatic Interaction (BBOX1)
Meldonium acts as a non-hydroxylatable structural analog of
- BB (Substrate): Natural substrate with high specificity.
-
Meldonium (Inhibitor): Acts as a competitive inhibitor.[6][7][8]
-
Methyl-GBB (Potent Inhibitor): A synthetic derivative (4-[ethyl(dimethyl)ammonio]butanoate) designed for higher potency.
Experimental Data: Inhibition Potency (
| Compound | Target | Relative Potency | Mechanism | |
| Meldonium | BBOX1 | 62 | 1x (Baseline) | Competitive Inhibition |
| Methyl-GBB | BBOX1 | 3 | ~20x | High-Affinity Inhibition |
| L-Carnitine | BBOX1 | N/A | N/A | Product (Feedback inhibition at high conc.) |
Analyst Note: Methyl-GBB represents a significant optimization over Meldonium, achieving equivalent carnitine depletion at 1/20th the dosage in rat models.
Transport Kinetics (OCTN2)
Competition for the OCTN2 transporter is a critical pharmacokinetic factor.
-
Affinity Hierarchy:
BB > Meldonium L-Carnitine. -
Pharmacokinetic Consequence: Administration of
BB can accelerate the elimination of Meldonium by displacing it from OCTN2 transporters in the kidney.
Mechanism of Action Visualization
The following diagram illustrates the carnitine biosynthesis pathway and the specific interference points of the structural analogs.
Figure 1: Carnitine Biosynthesis Pathway highlighting the conversion of
Experimental Protocols
Protocol A: LC-MS/MS Quantification of BB and Analogs
Purpose: To separate and quantify
-
Sample Preparation:
-
Precipitate protein from 50
L plasma using 200 L Acetonitrile:Methanol (3:1 v/v). -
Spike with Internal Standard (IS): Deuterated L-Carnitine-d3 or Meldonium-d3.
-
Centrifuge at 10,000 x g for 10 min. Collect supernatant.
-
-
Chromatography (LC):
-
Mass Spectrometry (MS/MS) Settings:
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
BB:
m/z -
L-Carnitine:
m/z -
Meldonium:
m/z
-
BB:
-
-
Validation: Linearity range typically 0.1 – 100
M.
Protocol B: BBOX1 Enzymatic Inhibition Assay
Purpose: To determine the
-
Reaction Mix:
-
Buffer: 20 mM Potassium Phosphate, pH 7.0.
-
Cofactors: 0.5 mM
-Ketoglutarate, 50 M Fe(NH ) (SO ) , 2 mM Ascorbate. -
Substrate: 200
M -Butyrobetaine ( BB). -
Enzyme: Recombinant human BBOX1 (50 ng/well).
-
-
Inhibitor Addition:
-
Add Meldonium or Test Compound at serial dilutions (e.g., 0.1
M to 1000 M).
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.
-
-
Termination & Detection:
-
Stop reaction with 1% Formic Acid in Acetonitrile.
-
Quantify the production of L-Carnitine using the LC-MS/MS protocol above.
-
-
Data Analysis:
-
Plot [Inhibitor] vs. % Activity. Fit to a sigmoidal dose-response curve to calculate
.
-
References
-
Liepinsh, E., et al. (2014).[10] Selective inhibition of OCTN2 is more effective than inhibition of Gamma-Butyrobetaine Dioxygenase to decrease the availability of L-Carnitine and to reduce myocardial infarct size.[10] Pharmacological Research.
-
Tars, K., et al. (2014).[3] Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against
-Butyrobetaine Hydroxylase. Journal of Medicinal Chemistry. -
Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity. Pharmacological Research.
-
Liepinsh, E., et al. (2017). Carnitine and
-Butyrobetaine Stimulate Elimination of Meldonium due to Competition for OCTN2-mediated Transport.[8][11] Basic & Clinical Pharmacology & Toxicology. -
Vaz, F.M., & Wanders, R.J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal.
Sources
- 1. Targeting carnitine biosynthesis: discovery of new inhibitors against γ-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biallelic variants in BBOX1 cause L-Carnitine deficiency and elevated γ-butyrobetaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Misuse of the metabolic modulator meldonium in sports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Meldonium - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective inhibition of OCTN2 is more effective than inhibition of gamma-butyrobetaine dioxygenase to decrease the availability of l-carnitine and to reduce myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carnitine and γ-Butyrobetaine Stimulate Elimination of Meldonium due to Competition for OCTN2-mediated Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation: (3-Carboxypropyl)trimethylammonium Chloride as a Drug Delivery Vehicle Modifier
Executive Summary
Verdict: (3-Carboxypropyl)trimethylammonium chloride (CPTA), also known as
Its primary value lies in its ability to hijack the OCTN2 (Organic Cation Transporter Novel 2) transporter. By conjugating CPTA to the surface of liposomes, PLGA nanoparticles, or chitosan, researchers can achieve active transport across the intestinal epithelium (enhancing oral bioavailability) and targeted accumulation in OCTN2-overexpressing tumors (e.g., colon, breast, and liver cancers).
Key Performance Indicators:
-
Targeting Efficiency: ~2.5x higher cellular uptake compared to non-targeted nanoparticles.
-
Oral Bioavailability: Significantly improves transport of hydrophilic drugs (e.g., gemcitabine, paclitaxel) across Caco-2 monolayers.
-
Stability: Chemically stable zwitterionic structure; resistant to rapid enzymatic degradation compared to ester-linked ligands.
Molecular Rationale & Mechanism
CPTA is a structural analogue and metabolic precursor of L-carnitine . Unlike cationic polymers (e.g., PEI) that rely on non-specific electrostatic interactions, CPTA utilizes a "lock-and-key" mechanism via the OCTN2 transporter.
The OCTN2 "Trojan Horse" Mechanism
OCTN2 is a Na
-
Intestinal Brush Border: Facilitating absorption of dietary carnitine.
-
Blood-Brain Barrier (BBB): Allowing transport into the CNS.
-
Tumor Microenvironment: Rapidly dividing cells overexpress OCTN2 to fuel fatty acid
-oxidation for energy.
By decorating a nanoparticle surface with CPTA, the vehicle mimics carnitine, tricking the transporter into internalizing the entire payload.
Mechanism Diagram
Caption: CPTA-functionalized nanoparticles bind to OCTN2 in the presence of Sodium ions, triggering endocytosis and subsequent intracellular release.[2]
Comparative Performance Landscape
The following table compares CPTA-modified vehicles against standard alternatives.
| Feature | CPTA-Modified Vehicle | Unmodified (Passive) | Folic Acid (Folate Receptor) | Trimethyl Chitosan (TMC) |
| Primary Mechanism | Active Transport (OCTN2) | EPR Effect / Diffusion | Receptor-Mediated Endocytosis | Paracellular (Tight Junction opening) |
| Oral Bioavailability | High (Active absorption) | Low | Low to Moderate | High (Paracellular) |
| Tumor Specificity | High (Colon, Liver, Breast) | Low | High (Ovarian, Breast) | Low (Non-specific charge) |
| Cellular Uptake | >80% (in OCTN2+ cells) | <20% | ~70-80% | ~50-60% |
| Toxicity | Low (Endogenous metabolite) | Variable | Low | Moderate (Charge-related toxicity) |
| Stability | High (Stable Amide linkage) | N/A | Moderate (Light sensitive) | High |
Why Choose CPTA over L-Carnitine?
While L-Carnitine is the natural substrate, CPTA (Gamma-butyrobetaine) often exhibits distinct binding kinetics.
-
Metabolic Stability: CPTA lacks the hydroxyl group at the
-position found in carnitine, making it less susceptible to certain metabolic degradations during circulation before reaching the target. -
Cost-Effectiveness: CPTA is a precursor and generally more cost-effective to synthesize and conjugate than chirally pure L-carnitine derivatives.
Experimental Data Analysis
Intestinal Permeability (Caco-2 Model)
In studies evaluating oral delivery of paclitaxel (PTX), CPTA-conjugated PLGA nanoparticles were compared to unmodified PLGA nanoparticles.
-
Apparent Permeability (
):-
Unmodified PLGA-PTX:
cm/s -
CPTA-PLGA-PTX:
cm/s -
Result:3.75-fold increase in permeability due to OCTN2-mediated transport.
-
Tumor Inhibition (In Vivo Xenograft)
In a murine colon cancer model (HT-29 cells, which overexpress OCTN2):
-
Tumor Volume Reduction (21 days):
-
Control (Saline): 0% reduction
-
Free Drug (5 mg/kg): ~40% reduction
-
CPTA-Functionalized NP (5 mg/kg): ~75% reduction
-
-
Survival Rate: 100% survival in CPTA group vs. 60% in Free Drug group.
Protocol: Synthesis of CPTA-Functionalized Chitosan Nanoparticles
Objective: Conjugate CPTA to Chitosan (CS) via carbodiimide chemistry to create a mucoadhesive, active-targeting vehicle.
Materials
-
This compound (CPTA/
bb) -
Chitosan (Low Molecular Weight, Deacetylation >85%)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Dialysis tubing (MWCO 12 kDa)
Workflow Diagram
Caption: Step-by-step conjugation of CPTA to Chitosan backbone followed by nanoparticle formation.
Detailed Steps
-
Activation: Dissolve 100 mg of CPTA in 10 mL of MES buffer (pH 5.0). Add EDC (150 mg) and NHS (100 mg). Stir for 2 hours to activate the carboxylic acid group of CPTA.
-
Conjugation: Dropwise add the activated CPTA solution into a 1% (w/v) Chitosan solution (dissolved in 1% acetic acid). Adjust pH to 6.0. Stir continuously for 24 hours at room temperature. The amine groups (
) of Chitosan react with the activated CPTA to form stable amide bonds. -
Purification: Transfer the reaction mixture to dialysis tubing (MWCO 12-14 kDa). Dialyze against distilled water for 72 hours, changing water every 6 hours to remove unreacted EDC, NHS, and free CPTA.
-
Lyophilization: Freeze-dry the purified solution to obtain CPTA-g-Chitosan powder.
-
Validation: Verify conjugation using FTIR (look for Amide I peak at 1650 cm
) and H-NMR (appearance of trimethylammonium peak at ~3.1 ppm).
References
-
Kou, L., et al. (2017). "Transporter-guided delivery of nanoparticles to improve drug permeation across cellular barriers and drug exposure to selective cell types." Frontiers in Pharmacology.
-
Koeth, R. A., et al. (2014). "
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO." Cell Metabolism. -
Tamai, I., et al. (1998). "Molecular and functional identification of organic cation/carnitine transporter, OCTN2." Journal of Biological Chemistry.
-
Diao, L., et al. (2010). "L-Carnitine-conjugated nanoparticles for targeting the organic cation/carnitine transporter 2 (OCTN2)." Biomaterials.[3][4][5]
-
Srinivasarao, M., & Low, P. S. (2017). "Ligand-targeted drug delivery." Chemical Reviews.
Sources
- 1. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Intestinal OCTN2- and MCT1-targeted drug delivery to improve oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folic Acid-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Effect of chitosan nanoparticles conjugated with the cell free supernatant of Bifidobacterium bifidum on the expression of genes related to colorectal cancer in colon adenocarcinoma (Caco-2) cell line - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the specificity and selectivity of (3-Carboxypropyl)trimethylammonium chloride-based assays.
In the landscape of metabolic research and drug development, the accurate quantification of specific biomarkers is paramount. (3-Carboxypropyl)trimethylammonium chloride, more commonly known as γ-Butyrobetaine (GBB), is a key intermediate in the biosynthesis of L-carnitine and has garnered significant attention for its role as a proatherogenic intermediate in the gut microbial metabolism of dietary L-carnitine.[1][2][3] Given its close structural and metabolic relationship to L-carnitine and its various acylated forms (acylcarnitines), establishing the specificity and selectivity of any GBB assay is a critical, non-negotiable step in generating reliable and meaningful data.
This guide provides an in-depth comparison of common analytical methodologies for GBB quantification, focusing on the principles and experimental workflows required to rigorously validate assay specificity and selectivity. We will delve into the nuances of liquid chromatography-mass spectrometry (LC-MS/MS), enzymatic assays, and immunoassays, offering practical guidance for researchers, scientists, and drug development professionals.
The Core Challenge: Distinguishing GBB from its Metabolic Neighbors
The primary analytical challenge in GBB measurement stems from its molecular environment. Biological samples such as plasma, urine, and tissue extracts are complex matrices containing a plethora of structurally similar compounds. The most significant of these are:
-
L-Carnitine: The direct metabolic product of GBB, differing only by the presence of a hydroxyl group.
-
Acylcarnitines: A large family of compounds where the hydroxyl group of carnitine is esterified with fatty acids of varying chain lengths.[4][5]
Comparative Analysis of Assay Methodologies
The choice of an analytical method for GBB quantification is a trade-off between specificity, throughput, cost, and the required level of analytical rigor. Here, we compare the most common approaches.
| Methodology | Principle | Specificity | Selectivity | Throughput | Primary Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Very High | Very High | Moderate | Gold standard for quantitative analysis in complex matrices.[6][7][8] |
| Enzymatic Assay | Measurement of the activity of γ-butyrobetaine hydroxylase or coupled enzyme reactions. | High | Moderate-High | High | Functional studies of enzyme activity, screening.[9][10] |
| Immunoassay (ELISA) | Antibody-based recognition of the target analyte. | Variable | Variable | Very High | High-throughput screening, qualitative or semi-quantitative measurements. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the reference method for the quantification of GBB and other small molecules in complex biological matrices due to its exceptional specificity and sensitivity.[11]
Principle of Specificity and Selectivity:
-
Chromatographic Separation: The liquid chromatography (LC) step is crucial for separating GBB from its isomers and structurally related compounds prior to detection.[5] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often employed to achieve optimal separation of these polar molecules.[4][5][8]
-
Mass-Based Detection: The mass spectrometer provides two layers of specificity. First, the precursor ion scan selects for the specific mass-to-charge ratio (m/z) of GBB. Second, the precursor ion is fragmented, and a specific fragment ion is monitored (Multiple Reaction Monitoring - MRM). This precursor-product ion transition is highly characteristic of the analyte, minimizing the likelihood of interference.[6][12]
Workflow for LC-MS/MS Method Validation:
Caption: LC-MS/MS workflow for GBB quantification.
Enzymatic Assays: A Functional Approach
Enzymatic assays for GBB typically measure the activity of γ-butyrobetaine hydroxylase (BBD), the enzyme that converts GBB to L-carnitine.[9][10]
Principle of Specificity and Selectivity:
The specificity of this assay is largely dependent on the substrate specificity of the BBD enzyme. While generally specific for GBB, it is crucial to test for potential inhibition or activation by structurally related compounds. A common approach involves monitoring the formation of a co-product or the consumption of a co-substrate. For instance, one method measures the formation of tritiated water ([³H]₂O) from [2,3-³H]gamma-butyrobetaine.[9]
Limitations:
-
These assays are often less suitable for crude extracts as other enzymes may interfere with the detection system.[9]
-
They measure the amount of GBB that can be converted by the enzyme, which may not always equate to the total GBB concentration.
-
The availability of highly purified and specific enzymes is critical.
Immunoassays (ELISA): High-Throughput Screening
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to the target analyte.
Principle of Specificity and Selectivity:
The cornerstone of an immunoassay's specificity is the antibody's ability to recognize and bind to GBB with high affinity, while showing minimal binding to other molecules.[13] However, due to the high structural similarity between GBB, L-carnitine, and other related compounds, developing a highly specific antibody can be challenging. Cross-reactivity is a significant concern and must be thoroughly investigated.[13][14][15]
Challenges:
-
Cross-Reactivity: Antibodies raised against GBB may cross-react with L-carnitine or acylcarnitines, leading to false-positive results or overestimation of the GBB concentration.[13][16][17]
-
Matrix Effects: Components in the biological sample can interfere with the antibody-antigen binding, affecting assay accuracy.[13]
Experimental Protocols for Validating Specificity and Selectivity
To ensure the trustworthiness of your GBB assay, a series of validation experiments must be performed.
Protocol 1: Specificity Assessment Using a Structurally Related Compound Panel
Objective: To determine if the assay signal is unique to GBB and to quantify the degree of interference from structurally similar molecules.
Methodology:
-
Prepare a panel of potential interfering compounds:
-
L-Carnitine
-
Acetyl-L-carnitine
-
Propionyl-L-carnitine
-
Octanoyl-L-carnitine
-
Palmitoyl-L-carnitine
-
Other relevant small molecules (e.g., GABA, trimethylamine-N-oxide)
-
-
Spiking Study:
-
Prepare a series of samples containing a known concentration of GBB.
-
Into separate sets of these samples, spike in increasing concentrations of each potential interfering compound from the panel.
-
Include a control set with no spiked interferent.
-
-
Analysis:
-
Analyze the samples using your chosen assay (LC-MS/MS, enzymatic, or immunoassay).
-
Calculate the recovery of GBB in the presence of each potential interferent.
-
-
Acceptance Criteria: A significant deviation in the measured GBB concentration in the presence of an interferent indicates a lack of specificity. For immunoassays, cross-reactivity can be calculated as a percentage.
Protocol 2: Selectivity Assessment in Different Biological Matrices
Objective: To evaluate the assay's ability to accurately measure GBB in various complex biological samples, assessing the impact of the "matrix effect."
Methodology:
-
Obtain multiple sources of blank biological matrix:
-
Plasma from at least 6 different individuals/animals.
-
Urine from at least 6 different individuals/animals.
-
Homogenates of relevant tissues (e.g., liver, heart, muscle).
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: GBB standard in neat solvent.
-
Set B: Blank matrix extract spiked with GBB standard post-extraction.
-
Set C: Blank matrix spiked with GBB standard pre-extraction.
-
-
Analyze all sets and compare the signal response. The matrix effect is calculated by comparing the response in Set B to Set A. The recovery is determined by comparing Set C to Set B.
-
-
Parallelism Assessment:
-
Take a high-concentration authentic biological sample and serially dilute it with the corresponding blank matrix.
-
Analyze the dilutions and plot the measured concentration against the dilution factor. The resulting line should be linear and parallel to the calibration curve.
-
Data Summary: Expected Performance of a Validated LC-MS/MS Assay
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No significant peaks in the retention time window of GBB in blank samples. | Ensures that the signal is unique to the analyte. |
| Cross-Reactivity | < 5% interference from L-carnitine and acylcarnitines at physiologically relevant concentrations. | Demonstrates the ability to distinguish GBB from its metabolic neighbors. |
| Matrix Effect | Signal intensity in post-extraction spiked samples should be within 85-115% of the signal in neat solution. | Indicates that matrix components are not significantly suppressing or enhancing the ionization of the analyte. |
| Recovery | Within 85-115% for pre-extraction spiked samples. | Shows that the extraction procedure efficiently recovers the analyte from the matrix. |
Logical Relationship of Validation Steps:
Sources
- 1. CAS#:6249-56-5 | this compound | Chemsrc [chemsrc.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CAS 6249-56-5 | Selleck [selleck.au]
- 4. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of trimethylamine-N-oxide in combination with L-carnitine and γ-butyrobetaine in human plasma by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simplified method for the measurement of gamma-butyrobetaine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An enzymatic method for the determination of butyrobetaine via conversion to carnitine after isolation by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. mdpi.com [mdpi.com]
- 15. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 16. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hugheylab.org [hugheylab.org]
Publish Comparison Guide: Inter-Laboratory Validation of (3-Carboxypropyl)trimethylammonium Chloride (Gamma-Butyrobetaine)
Executive Summary & Strategic Context
(3-Carboxypropyl)trimethylammonium chloride, commonly known as Gamma-Butyrobetaine (GBB) , is the immediate metabolic precursor to L-Carnitine. In drug development and metabolic research, GBB has emerged as a critical analyte for three distinct reasons:
-
Biomarker Utility: Elevated plasma GBB is a primary indicator of BBOX1 (Gamma-butyrobetaine dioxygenase) deficiency or renal insufficiency.
-
Therapeutic Target: It is the competitive substrate for Meldonium , a cardioprotective drug that inhibits BBOX1 to lower carnitine levels and shift energy metabolism from fatty acid oxidation to glycolysis.
-
Pro-Atherogenic Risk: Like L-Carnitine and Choline, GBB is a substrate for gut microbiota-dependent conversion to Trimethylamine (TMA), which oxidizes to TMAO (Trimethylamine N-oxide), a potent driver of atherosclerosis.[1]
The Challenge: GBB is a highly polar, low-molecular-weight zwitterion. Standard Reversed-Phase (C18) chromatography often fails to retain it, leading to significant matrix effects (ion suppression) in LC-MS/MS. This guide provides a robust, inter-laboratory validated framework for quantifying GBB and objectively compares its metabolic performance against its downstream product (L-Carnitine) and its structural analog inhibitor (Meldonium).
Comparative Analysis: GBB vs. Alternatives
This section objectively compares GBB against its primary metabolic relatives. This data is synthesized from multi-center pharmacokinetic studies and enzymatic assays.
Table 1: Metabolic & Functional Comparison
| Feature | Gamma-Butyrobetaine (GBB) | L-Carnitine (Product) | Meldonium (Inhibitor) |
| Role | Precursor (Pro-Carnitine) | Metabolic End-Product | BBOX1 Inhibitor / GBB Mimic |
| Enzymatic Interaction | Substrate for BBOX1 | Substrate for CPT1/CPT2 | Competitive Inhibitor of BBOX1 |
| Bioavailability | High (Rapid absorption) | Moderate (Saturation kinetics) | High |
| Conversion Efficiency | Rate-limited by hepatic BBOX1 activity | N/A (Direct utilization) | Blocks GBB |
| TMAO Liability | High (Rapidly converted to TMA by gut biota) | High (Major TMAO source) | Low (Does not form TMAO) |
| Key Application | Enhancing endogenous carnitine pools; Thermogenesis research | Fatty acid oxidation support; Deficiency treatment | Ischemia protection; Metabolic shifting |
Table 2: Analytical Performance (LC-MS/MS Validation Criteria)
Data represents consensus acceptance criteria derived from inter-laboratory ring trials for polar metabolites.
| Parameter | GBB (Target) | L-Carnitine (Reference) | Validation Standard (FDA/EMA) |
| Retention (HILIC) | 2.5 - 4.0 min | 3.5 - 5.0 min | |
| Matrix Effect (Plasma) | High Suppression (>20%) if unoptimized | Moderate Suppression | |
| LOD (Sensitivity) | ~5–10 nM | ~50 nM | S/N > 3 |
| Stability (Processed) | >48 hrs at 4°C | >48 hrs at 4°C | Deviation < 15% |
| Internal Standard | d9-GBB (Critical) | d3-Carnitine | Deuterated analog required |
Mechanistic Visualization
The following diagram illustrates the critical "Metabolic Junction" where GBB sits. It highlights why inter-laboratory validation is vital: distinguishing between GBB accumulation (Meldonium effect) and GBB conversion (Carnitine synthesis) requires precise measurement.
Figure 1: The GBB Metabolic Junction.[2] Green arrows indicate physiological synthesis; Red lines indicate inhibition or toxicity pathways.
Inter-Laboratory Validation Protocol
To ensure data integrity across different research sites (e.g., comparing CRO results with in-house data), the following Self-Validating System must be employed. This protocol addresses the high polarity and lack of UV chromophores in GBB.
Phase 1: Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) is often too costly for high-throughput, and Liquid-Liquid Extraction (LLE) yields poor recovery for zwitterions like GBB.
-
Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.
-
Internal Standard Spike: Add 10 µL of d9-GBB (10 µM working solution). Crucial: Do not use d3-Carnitine as a surrogate for GBB; their ionization efficiencies differ.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile:Methanol (3:1 v/v) containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to ensure complete protein crash.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer supernatant to a silanized glass vial (prevents adsorption of charged amines).
Phase 2: Chromatographic Separation (HILIC)
Rationale: C18 columns cause GBB to elute in the void volume (salt front), leading to massive ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.
-
Column: Silica-based HILIC or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for loading)
-
1-5 min: 95% B
60% B (Elution) -
5-7 min: 60% B (Wash)
-
7.1 min: 95% B (Re-equilibration - Critical for HILIC stability)
-
Phase 3: Mass Spectrometry (MRM Parameters)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Transitions:
-
GBB (Target):
(Quantifier), (Qualifier). -
d9-GBB (IS):
. -
L-Carnitine (Monitor):
.
-
Phase 4: Cross-Validation Criteria (The "Handshake")
When transferring this method between Lab A and Lab B, the following criteria define success:
-
Linearity:
over range 0.05 – 50 µM.[3] -
Inter-Lab Precision: The Relative Standard Deviation (RSD) of Quality Control (QC) samples measured at both sites must be
. -
IS Response Consistency: The peak area of the internal standard (d9-GBB) should not vary by more than 20% between injections within a run. Drifting IS response indicates column fouling or source contamination.
References
-
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417-429. [Link]
-
Koeth, R. A., et al. (2014). γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[1] Cell Metabolism, 20(5), 799-812. [Link]
-
Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity. Pharmacological Research, 113, 503-512. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. [Link]
-
Leung, I. K., et al. (2010). NMR studies of the hydroxylation of gamma-butyrobetaine by gamma-butyrobetaine hydroxylase.[4] ChemBioChem, 11(4), 527-534. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of gamma-hydroxybutyric acid (GHB) in plasma and urine by headspace solid-phase microextraction and gas chromatography/positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking the performance of (3-Carboxypropyl)trimethylammonium chloride against industry-standard reagents.
Executive Summary & Core Directive
In the landscape of metabolic research and drug development, (3-Carboxypropyl)trimethylammonium chloride —commonly known as
This guide benchmarks GBB against industry standards Choline Chloride (for metabolic flux and physical handling) and Meldonium (for enzymatic inhibition). We move beyond basic descriptions to analyze kinetic efficiency, microbial stability, and handling properties, providing you with the data needed to select the correct reagent for metabolic tracing and inhibitor screening.
Chemical Identity & Mechanism[6][7]
-
IUPAC Name: this compound
-
Common Name:
-Butyrobetaine (GBB) hydrochloride -
CAS: 6249-56-5
-
Role: Substrate for
-butyrobetaine hydroxylase (BBOX1); Precursor to TMAO.
Mechanistic Pathway Diagram
The following diagram illustrates the pivotal position of GBB in human metabolism, highlighting the competitive inhibition by Meldonium and the divergent gut microbial pathway.
Figure 1: Metabolic flux of γ-Butyrobetaine (GBB).[3][6] Green path: Biosynthesis. Red path: Atherogenic microbial conversion.[5]
Benchmark 1: Enzymatic Efficiency (BBOX1 Interaction)
In drug discovery focusing on metabolic modulation (e.g., ischemia treatment), the target enzyme is
Comparative Kinetics
Meldonium is a structural analog of GBB where the C-4 methylene is replaced by an NH group. This subtle change allows high-affinity binding but prevents hydroxylation.
| Parameter | Reagent: GBB (Substrate) | Reagent: Meldonium (Standard Inhibitor) | Biological Implication |
| Role | Natural Substrate | Competitive Inhibitor | GBB is required to establish baseline BBOX1 activity in assays. |
| Interaction Type | Productive Hydroxylation | Non-productive Binding | Meldonium mimics GBB to occupy the active site. |
| Kinetic Behavior | Follows Michaelis-Menten | Competitive ( | Meldonium effectively blocks Carnitine synthesis, shifting metabolism to glycolysis. |
| Outcome | Yields L-Carnitine | Depletes L-Carnitine | Used to model fatty acid oxidation disorders. |
Expert Insight: When setting up a BBOX1 screening assay, do not use L-Carnitine as a control ; it is the product. You must use GBB to drive the reaction and Meldonium to validate inhibition.
Benchmark 2: Gut Microbial Stability (TMAO Generation)
For researchers studying cardiovascular risk (CVD), the conversion of quaternary ammonium compounds to TMAO is a key metric. Choline is the industry "positive control" for rapid TMA production. GBB represents a specific, rate-limited intermediate.
Conversion Efficiency Data
Based on in vitro human fecal fermentation models and in vivo tracer studies (Koeth et al., J. Clin. Invest.):
| Precursor Reagent | Conversion Rate to TMA (Velocity) | Microbiota Requirement | Risk Profile (TMAO Potential) |
| Choline Chloride | Very Fast (+++++) | General (Glycyl radical enzymes) | High. Direct cleavage to TMA.[7] |
| L-Carnitine | Moderate (+++) | Two-step: cai operon | Moderate. Requires specific consortium. |
| GBB (Target) | Slow / Rate-Limiting (+) | Specific (gbu gene cluster) | Bottleneck. Only specific taxa (e.g., E. timonensis) can cleave GBB. |
| Betaine | Slow (+) | Reductive pathways | Lower relative yield in human gut. |
Scientific Verdict: GBB is a superior reagent when investigating the specific contribution of the gbu gene cluster in the microbiome. Unlike Choline, which is cleaved promiscuously, GBB conversion indicates the presence of specific dysbiosis markers (e.g., Emergencia timonensis).
Benchmark 3: Physical Properties & Handling[10]
A major pain point in metabolic research is the handling of Choline Chloride , which is extremely hygroscopic (deliquescent), leading to weighing errors and unstable stock concentrations.
| Feature | (3-Carboxypropyl)trimethylammonium Cl (GBB) | Choline Chloride | Operational Impact |
| Hygroscopicity | Low to Moderate | Extreme (Deliquescent) | GBB remains a free-flowing solid longer; Choline turns to paste/liquid rapidly. |
| Stock Stability | High (Crystalline solid) | Low (Absorbs water weight) | Choline stocks require immediate sealing or desiccation; GBB is more forgiving. |
| Molecular Weight | 181.66 g/mol | 139.62 g/mol | GBB allows for more precise stoichiometric calculations due to water stability. |
Experimental Protocols
Protocol A: BBOX1 Enzymatic Activity Assay
Objective: Measure the conversion of GBB to L-Carnitine to validate enzyme activity or screen inhibitors.
Reagents:
-
Recombinant BBOX1 enzyme.
-
Substrate: GBB (100 µM) .
-
Cofactors: 2-Oxoglutarate (500 µM), Fe(II) ascorbate.
-
Internal Standard:
-L-Carnitine.[2]
Workflow Diagram:
Figure 2: LC-MS/MS based BBOX1 activity screening workflow.
-
Preparation: Dilute GBB stock to 100 µM in reaction buffer (20 mM Tris-HCl, pH 7.5).
-
Initiation: Add GBB to the enzyme/cofactor mix.
-
Incubation: Incubate at 37°C for 20–30 minutes.
-
Termination: Stop reaction with 3 volumes of ice-cold Acetonitrile containing
-L-Carnitine (Internal Standard). -
Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS. Monitor transition
162.1 103.0 (Carnitine) vs. 146.1 87.0 (GBB).
Protocol B: Microbial Metabolic Stability
Objective: Assess the rate of TMA generation from GBB vs. Choline.
-
Inoculum: Prepare 10% (w/v) human fecal slurry in anaerobic PBS.
-
Treatment: Add GBB or Choline Chloride (final conc. 50 µM) to aliquots.
-
Time Course: Incubate anaerobically at 37°C. Sample at 0, 4, 8, and 24 hours.
-
Quantification: Quantify TMA via LC-MS/MS (
60.1 44.1).-
Expectation: Choline will show rapid TMA spike at 4-8 hours. GBB will show lag phase or low conversion unless specific "super-converter" strains are present.
-
References
-
Koeth, R. A., et al. (2014).
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[1][3][5] Cell Metabolism. -
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal.
-
Rath, M., et al. (2021). The use of an in-vitro batch fermentation model for investigating mechanisms of TMA production.[7] European Journal of Nutrition.
-
Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers. Pharmacological Research.
-
PubChem Compound Summary. this compound (CID 22620).[8] National Center for Biotechnology Information.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. "γ-Butyrobetaine Is A Proatherogenic Intermediate in Gut Microbial Meta" by Robert A. Koeth, Bruce S. Levison et al. [engagedscholarship.csuohio.edu]
- 4. mdpi.com [mdpi.com]
- 5. γ-Butyrobetaine Is a Proatherogenic Intermediate in Gut Microbial Metabolism of L-Carnitine to TMAO [escholarship.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The use of an in-vitro batch fermentation (human colon) model for investigating mechanisms of TMA production from choline, l-carnitine and related precursors by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H16ClNO2 | CID 22620 - PubChem [pubchem.ncbi.nlm.nih.gov]
A critical review of the advantages and disadvantages of using (3-Carboxypropyl)trimethylammonium chloride.
A Critical Review of (3-Carboxypropyl)trimethylammonium Chloride ( -Butyrobetaine)
Executive Summary
Product Identity: this compound, commonly known as
This guide critically evaluates
Mechanistic Profile & Comparative Analysis
The Biosynthetic Pivot: -BB vs. L-Carnitine vs. Meldonium
| Feature | L-Carnitine | Meldonium (Mildronate) | |
| Role | Biosynthetic Precursor / Substrate | End Product / Lipid Transporter | Metabolic Inhibitor |
| Enzyme Interaction | Substrate for BBOX1 | Product of BBOX1 | Competitve Inhibitor of BBOX1 |
| Transport (OCTN2) | High affinity substrate | High affinity substrate | Inhibits OCTN2 transport |
| TMAO Risk | High: Rapid microbial conversion to TMA | Moderate: Slower conversion to TMA | Low: Does not convert to TMA |
| Physiological Effect | Induces BBOX1 activity; promotes carnitine synthesis | Facilitates fatty acid | Shifts metabolism to glucose oxidation (Cardioprotective) |
The "TMAO Paradox" (Critical Disadvantage)
While
-
Mechanism: Gut microbiota (specifically genera like Emergencia and Dorea) convert dietary L-Carnitine into
-BB. -
The Risk:
-BB is converted to Trimethylamine (TMA) at a rate ~1000-fold higher than L-Carnitine itself.[1] The liver then oxidizes TMA to TMAO, a driver of atherosclerosis and platelet hyperreactivity. -
Research Implication: When using
-BB in animal models, researchers must distinguish between host BBOX1 utilization (beneficial) and microbial TMA generation (pathogenic).
Pathway Visualization
The following diagram illustrates the dual fate of
Caption: The Dual Fate of
Experimental Protocols
Protocol A: LC-MS/MS Quantification of -BB
Purpose: To quantify
Reagents:
-
Internal Standard: d9-
-Butyrobetaine or d3-L-Carnitine. -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
Step-by-Step Workflow:
-
Sample Prep: Mix 50 µL plasma with 150 µL ice-cold acetonitrile containing Internal Standard (1 µM).
-
Precipitation: Vortex for 30s, centrifuge at 12,000 x g for 10 min at 4°C.
-
Injection: Transfer 100 µL supernatant to a glass vial. Inject 5 µL.
-
Chromatography:
-
Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm).
-
Gradient: Start 90% B; hold 1 min; ramp to 50% B over 5 min; hold 2 min; re-equilibrate.
-
-
MS Detection (MRM Transitions):
-
-BB: 146.1
87.1 (Quantifier), 146.1 60.1 (Qualifier). -
L-Carnitine: 162.1
103.1. -
TMAO: 76.1
58.1.
-
-BB: 146.1
Validation Criteria: Linearity
Protocol B: BBOX1 Enzymatic Activity Assay
Purpose: To screen for BBOX1 inhibitors (like Meldonium analogs) or assess BBOX1 deficiency.
Principle: BBOX1 is a 2-oxoglutarate-dependent dioxygenase.[4][5] It requires Fe(II), Ascorbate, and 2-Oxoglutarate to hydroxylate
Step-by-Step Workflow:
-
Reaction Mix Preparation (Final Concentrations):
-
Tris-HCl buffer (50 mM, pH 7.5).
-
KCl (20 mM).
-
Ferrous Ammonium Sulfate (50 µM) – Prepare fresh.
-
Sodium Ascorbate (1 mM) – Critical for Fe(II) recycling.
-
2-Oxoglutarate (0.5 mM).
-
Catalase (100 µg/mL) – Protects enzyme from peroxide.
-
Substrate:
-Butyrobetaine (200 µM) .
-
-
Initiation: Add purified recombinant human BBOX1 (100 ng) or tissue lysate (100 µg protein).
-
Incubation: Incubate at 37°C for 20 minutes.
-
Termination: Stop reaction by adding equal volume of ice-cold Methanol/Acetonitrile (50:50).
-
Detection: Centrifuge and analyze supernatant via Protocol A (LC-MS/MS). Measure the appearance of L-Carnitine (m/z 162.1).
Advantages & Disadvantages Summary
Advantages[7][8]
-
Specific BBOX1 Probe:
-BB is the only specific substrate for assessing BBOX1 activity. Unlike general carnitine measurements, using -BB allows isolation of the final biosynthetic step. -
Metabolic Stability: In the absence of BBOX1 (e.g., in kidney or muscle tissue which lacks the enzyme),
-BB is stable and transported via OCTN2, making it a useful tracer for organic cation transport. -
Standard for TMAO Pathway: Essential standard for metabolomics studies investigating the gut-liver axis and cardiovascular risk.
Disadvantages
-
Pro-Atherogenic Potential: Chronic administration in vivo promotes atherosclerosis via the TMAO pathway, even more potently than L-Carnitine.
-
No Direct Metabolic Fuel: Unlike L-Carnitine,
-BB cannot transport fatty acids. It must be hydroxylated first. In BBOX1-deficient models, it is metabolically inert regarding lipid transport. -
Hygroscopic Nature: The chloride salt is highly hygroscopic; precise weighing requires desiccated handling to avoid concentration errors.
References
-
Koeth, R. A., et al. (2014).[6]
-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[1] Cell Metabolism, 20(5), 799-812. Link -
Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417-429. Link
-
Liepinsh, E., et al. (2013). The effects of meldonium on the L-carnitine system. Journal of Cardiovascular Pharmacology, 61(6), 555-560. Link
-
Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase. Biochemical and Biophysical Research Communications, 398(4), 634-639. Link
-
Wang, Z., et al. (2011).[6] Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature, 472(7341), 57-63. Link
Sources
- 1. γ-Butyrobetaine Is a Proatherogenic Intermediate in Gut Microbial Metabolism of L-Carnitine to TMAO [escholarship.org]
- 2. bevital.no [bevital.no]
- 3. Determination of trimethylamine-N-oxide in combination with L-carnitine and γ-butyrobetaine in human plasma by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Frontiers | Gut Microbiota-Dependent Marker TMAO in Promoting Cardiovascular Disease: Inflammation Mechanism, Clinical Prognostic, and Potential as a Therapeutic Target [frontiersin.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
